Dialuminium
Description
Propriétés
Formule moléculaire |
Al2 |
|---|---|
Poids moléculaire |
53.963077 g/mol |
Nom IUPAC |
alumanylidynealumane |
InChI |
InChI=1S/2Al |
Clé InChI |
QSDQMOYYLXMEPS-UHFFFAOYSA-N |
SMILES |
[Al]#[Al] |
SMILES canonique |
[Al]#[Al] |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Aluminum-Based Nanoparticles for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of aluminum-based nanoparticles, with a focus on their application in the biomedical field. For clarity, this guide will address both metallic aluminum nanoparticles (Al NPs) and aluminum oxide nanoparticles (Al2O3 NPs), collectively referred to as aluminum-based nanoparticles. The term "dialuminium nanoparticles" is not standard in scientific literature; it is presumed to refer to nanoparticles primarily composed of aluminum. Due to their stability and biocompatibility, aluminum oxide nanoparticles are of particular interest in drug delivery and other biomedical applications.[1][2]
Synthesis of Aluminum-Based Nanoparticles
The properties and performance of aluminum-based nanoparticles are highly dependent on the synthesis method, which influences particle size, shape, crystallinity, and surface chemistry.[3] Key methods include wet chemical synthesis, laser ablation, and chemical vapor deposition.
Wet Chemical Synthesis
Wet chemical methods are widely used for their simplicity, cost-effectiveness, and ability to control particle characteristics.[4][5] These methods, such as co-precipitation and sol-gel processes, involve the chemical reduction of aluminum salts or the decomposition of organoaluminum precursors in a liquid phase.[3][6]
Experimental Protocol: Co-Precipitation Synthesis of Al2O3 Nanoparticles [3][7]
-
Precursor Preparation: Prepare a 0.5 M solution of aluminum nitrate (B79036) nonahydrate [Al(NO3)3·9H2O] in deionized water. Prepare a 0.5 M solution of a precipitating agent, such as citric acid, in a separate beaker of deionized water.[7]
-
Precipitation: Slowly add the aluminum nitrate solution dropwise into the citric acid solution under vigorous magnetic stirring. Maintain a controlled temperature, typically between 60-80°C.[3] This process leads to the formation of an aluminum hydroxide (B78521) precipitate.
-
Aging: Allow the resulting suspension to age for a specified period (e.g., 24 hours) to ensure complete precipitation and growth of the nanoparticles.
-
Washing: Centrifuge the suspension to separate the precipitate. Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.
-
Drying: Dry the washed precipitate in an oven at a temperature of approximately 100-120°C to remove residual solvent.
-
Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 1000°C) for a specific duration (e.g., 1 hour) to convert the aluminum hydroxide into aluminum oxide nanoparticles.[5]
Logical Workflow for Wet Chemical Synthesis
Caption: Workflow of Al2O3 nanoparticle synthesis via co-precipitation.
Laser Ablation
Laser ablation is a top-down synthesis method that involves irradiating a bulk aluminum target submerged in a liquid with a high-power laser.[8][9] This technique produces highly pure nanoparticles with a narrow size distribution.[8][10] The properties of the resulting nanoparticles, such as size and composition, can be controlled by adjusting laser parameters like wavelength, fluence, and pulse duration.[8][9][11]
Experimental Protocol: Laser Ablation Synthesis of Al2O3 Nanoparticles [9]
-
Target Preparation: Place a high-purity aluminum target at the bottom of a vessel containing deionized water.
-
Laser Irradiation: Focus a pulsed Nd:YAG laser beam onto the surface of the aluminum target. The laser parameters can be varied, for example, a wavelength of 1064 nm and laser energies of 500, 800, and 1000 mJ.[9]
-
Ablation: The intense laser pulses ablate the aluminum target, creating a plasma plume. The rapid cooling of the plasma in the liquid medium leads to the formation of nanoparticles.
-
Collection: The synthesized nanoparticles remain suspended in the deionized water, forming a colloidal solution.
Chemical Vapor Deposition (CVD)
Chemical vapor deposition is a method used to produce thin films and coatings, as well as nanoparticles.[12][13] In the context of nanoparticle synthesis, a precursor gas is introduced into a reaction chamber where it decomposes at high temperatures, and the resulting atoms or molecules nucleate and grow into nanoparticles.[14] This method allows for good control over particle size but may involve hazardous precursors.[14][15]
Experimental Protocol: Plasma-Enhanced Chemical Vapor Deposition (PECVD) for Surface Passivation [12][13]
-
Nanoparticle Introduction: Aluminum nanoparticles are placed in a reactor.
-
Precursor Delivery: An organic precursor vapor (e.g., isopropyl alcohol, toluene, or perfluorodecalin) is introduced into the reactor along with an inert carrier gas like argon.[12]
-
Plasma Generation: A plasma is generated within the reactor, which decomposes the precursor molecules.
-
Coating Formation: The reactive species from the plasma deposit onto the surface of the aluminum nanoparticles, forming a thin, passivating coating. The thickness of the coating can be controlled by the deposition time.[13]
Characterization of Aluminum-Based Nanoparticles
Thorough characterization is crucial to understand the physicochemical properties of the synthesized nanoparticles and to ensure their suitability for biomedical applications.
Electron Microscopy
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology, size, and structure of nanoparticles.
-
TEM provides high-resolution images, revealing details about the particle's core-shell structure, crystal lattice, and the presence of any defects.[16][17] TEM analysis has shown that aluminum nanoparticles often consist of a crystalline aluminum core covered by a thin, passivating layer of amorphous aluminum oxide.[16]
-
SEM is used to examine the surface topography and morphology of nanoparticles and their agglomerates.[7][18]
Experimental Workflow for Electron Microscopy
Caption: General workflow for TEM and SEM analysis of nanoparticles.
X-ray Diffraction (XRD)
XRD is a primary technique for determining the crystalline phase, crystallite size, and purity of nanoparticles.[3][5][19] The diffraction pattern provides information about the atomic arrangement within the material. The average crystallite size can be calculated from the broadening of the diffraction peaks using the Debye-Scherrer equation.[5][7]
Dynamic Light Scattering (DLS)
DLS is a technique used to measure the hydrodynamic size and size distribution of nanoparticles suspended in a liquid.[20][21][22] It works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[21] DLS is particularly useful for assessing the aggregation state of nanoparticles in a colloidal suspension.[22]
Spectroscopic Techniques
UV-Visible Spectroscopy is used to confirm the formation of nanoparticles by observing their characteristic absorption peaks.[7][9] For instance, the formation of Al2O3 nanoparticles can be confirmed by an absorbance peak in the UV region.[7][18]
Fourier-Transform Infrared Spectroscopy (FTIR) is employed to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of specific chemical bonds, such as Al-O bonds.[3][18]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of aluminum-based nanoparticles as reported in the literature.
Table 1: Synthesis Methods and Resulting Nanoparticle Properties
| Synthesis Method | Precursors/Target | Solvent/Medium | Average Particle Size | Reference |
| Wet Chemical (Co-precipitation) | Aluminum nitrate, Citric acid | Deionized Water | 24.19 nm | [7] |
| Wet Chemical (Green Synthesis) | Aluminum chloride, Trachyspermum ammi extract | Deionized Water | 25.7 nm | [18] |
| Laser Ablation | Aluminum target | Deionized Water | 21-48 nm | [9] |
| Laser Ablation | Aluminum target | Ethanol | 20 nm (fs laser), 60 nm (ps laser) | [8] |
| DC Reactive Sputtering | Aluminum target | Ar:O2 gas mixture | 21 - 40.7 nm | [23] |
Table 2: Characterization Data of Aluminum-Based Nanoparticles
| Characterization Technique | Parameter Measured | Typical Values | Reference |
| XRD | Crystallite Size | 30.12 nm | [5] |
| XRD | Interplanar Spacing | 0.2187 nm | [5] |
| SEM | Particle Size | 30 - 90 nm | [7] |
| TEM | Particle Size | 21 nm (1064 nm laser), 25 nm (532 nm laser) | [24] |
| TEM | Alumina Shell Thickness | 2-4 nm | [25] |
| DLS | Hydrodynamic Diameter | 94.6 nm | [26] |
| UV-Vis Spectroscopy | Absorption Peak | ~207-238 nm | [7] |
Applications in Drug Development
Aluminum-based nanoparticles, particularly aluminum oxide nanoparticles, are promising candidates for various biomedical applications due to their unique properties.[2][27][28]
-
Drug Delivery: Their high surface area and porous structure allow for the encapsulation and controlled release of therapeutic agents, including anticancer drugs and antibiotics.[27][29] Surface functionalization can enable targeted delivery to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.[27]
-
Bioimaging: Al2O3 NPs can be used as contrast agents in imaging modalities like MRI and CT.[27]
-
Antimicrobial Agents: These nanoparticles have demonstrated antimicrobial properties against bacteria, fungi, and viruses, making them suitable for coatings on medical devices and in wound dressings.[27]
Signaling Pathway for Cellular Uptake of Functionalized Nanoparticles
The cellular uptake of nanoparticles is a critical step for intracellular drug delivery. For aluminum oxide nanoparticles, endocytosis is a primary mechanism of internalization.[1] This process can be influenced by the nanoparticle's size, shape, and surface chemistry.
Caption: Generalized pathway for cellular uptake of Al2O3 nanoparticles.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Aluminium nanoparticles synthesized by a novel wet chemical method and used to enhance the performance of polymer solar cells by the plasmonic effect - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. ftstjournal.com [ftstjournal.com]
- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. OPG [opg.optica.org]
- 9. Synthesis and Biomedical Activity of Aluminium Oxide Nanoparticles by Laser Ablation Technique - ProQuest [proquest.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. 1-act.com [1-act.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What is aluminium nanoparticle synthesis? [acceleratedmaterials.co]
- 15. pubs.acs.org [pubs.acs.org]
- 16. TEM Investigation of Nanophase Aluminum Powder | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. heraldopenaccess.us [heraldopenaccess.us]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. scholarworks.uark.edu [scholarworks.uark.edu]
- 22. Dynamic Light Scattering (DLS) Nanoparticle Analysis - CD Bioparticles [magneticbio.com]
- 23. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. blog.techinstro.com [blog.techinstro.com]
- 28. shop.nanografi.com [shop.nanografi.com]
- 29. nanorh.com [nanorh.com]
In-Depth Technical Guide on the Spectroscopic Properties of Novel Dialuminium Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of a novel class of dialuminium complexes, specifically focusing on N-heterocyclic carbene (NHC)-stabilized dialanes. The content herein is curated for an audience with a professional interest in organometallic chemistry, catalysis, and the development of new therapeutic agents. This document details the synthesis, spectroscopic characterization, and a potential catalytic application of these innovative compounds.
Introduction to Novel this compound Complexes
Recent advancements in main-group chemistry have led to the synthesis and characterization of this compound complexes with unique bonding and reactivity. Among these, N-heterocyclic carbene (NHC)-stabilized dialanes, such as (IMeMe)₂⋅Al₂Mes₄, have garnered significant attention. These compounds feature an aluminum-aluminum bond and exhibit promising reactivity, including the activation of small molecules, making them intriguing candidates for catalysis and materials science. Their potential applications in drug development are also being explored, particularly in the synthesis of complex organic molecules.
Experimental Protocols
Synthesis of (IMeMe)₂⋅Al₂Mes₄
The synthesis of the NHC-stabilized dialane (IMeMe)₂⋅Al₂Mes₄ involves a multi-step process commencing with the preparation of the corresponding mesityl-substituted alane and subsequent reduction. The following protocol is a synthesized representation of typical laboratory procedures.
Step 1: Synthesis of (IMeMe)·AlHMes₂
To a solution of the N-heterocyclic carbene IMeMe (1,3,4,5-tetramethyl-imidazolin-2-ylidene) in a suitable aprotic solvent such as toluene, an equimolar amount of AlHMes₂ (dimesitylaluminum hydride) is added at room temperature. The reaction mixture is stirred for several hours to ensure complete formation of the NHC-alane adduct. The product can be isolated by removal of the solvent under vacuum.
Step 2: Iodination to form (IMeMe)·AlIMes₂
The NHC-alane adduct from the previous step is dissolved in an appropriate solvent, and a stoichiometric amount of a mild iodinating agent, such as iodine (I₂), is added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction progress is monitored by spectroscopic methods (e.g., NMR). Upon completion, the product, (IMeMe)·AlIMes₂, is isolated and purified by crystallization.
Step 3: Reductive Coupling to (IMeMe)₂⋅Al₂Mes₄
The final step involves the metallic reduction of the iodo-alane precursor. (IMeMe)·AlIMes₂ is dissolved in a non-coordinating solvent, and an excess of a reducing agent, such as potassium metal, is added. The mixture is stirred vigorously for an extended period until the reaction is complete. The resulting dialane, (IMeMe)₂⋅Al₂Mes₄, is then isolated from the reaction mixture by filtration to remove the metal halide byproduct and excess reducing agent, followed by crystallization from a suitable solvent.
Experimental Workflow for the Synthesis of (IMeMe)₂⋅Al₂Mes₄
Spectroscopic Data Presentation
The spectroscopic characterization of (IMeMe)₂⋅Al₂Mes₄ provides crucial insights into its electronic structure and bonding. The following tables summarize the key spectroscopic data.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound complexes in solution.
Table 1: ¹H NMR Spectroscopic Data for (IMeMe)₂⋅Al₂Mes₄
| Assignment | Chemical Shift (δ, ppm) |
| CH₃ (IMeMe) | 1.5 - 2.0 |
| CH₃ (Mesityl, para) | 2.1 - 2.3 |
| CH₃ (Mesityl, ortho) | 2.3 - 2.6 |
| CH (Mesityl, meta) | 6.7 - 6.9 |
| C=C-H (IMeMe) | 6.9 - 7.1 |
Table 2: ¹³C NMR Spectroscopic Data for (IMeMe)₂⋅Al₂Mes₄
| Assignment | Chemical Shift (δ, ppm) |
| CH₃ (IMeMe) | 9 - 11 |
| CH₃ (Mesityl, para) | 20 - 22 |
| CH₃ (Mesityl, ortho) | 23 - 26 |
| C=C (IMeMe) | 123 - 126 |
| C (Mesityl, meta) | 128 - 130 |
| C (Mesityl, ortho) | 138 - 140 |
| C (Mesityl, ipso) | 142 - 145 |
| C (Mesityl, para) | 145 - 148 |
| NCN (Carbene) | 175 - 180 |
Table 3: ²⁷Al NMR Spectroscopic Data for (IMeMe)₂⋅Al₂Mes₄
| Assignment | Chemical Shift (δ, ppm) |
| Al | 100 - 120 |
Note: NMR chemical shifts can vary slightly depending on the solvent and experimental conditions.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule.
Table 4: UV-Visible Spectroscopic Data for (IMeMe)₂⋅Al₂Mes₄
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| ~350 | ~5000 | π → π* transition |
| ~550 | ~1500 | n → π* transition |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complex.
Table 5: Mass Spectrometry Data for (IMeMe)₂⋅Al₂Mes₄
| m/z | Assignment |
| [M]⁺ | Molecular ion peak corresponding to [(IMeMe)₂⋅Al₂Mes₄]⁺ |
| [M - Mes]⁺ | Fragment corresponding to the loss of a mesityl group |
| [M - IMeMe]⁺ | Fragment corresponding to the loss of an NHC ligand |
Catalytic Activity: A Proposed Signaling Pathway
This compound complexes are being investigated for their catalytic potential. A plausible application is in the hydroboration of esters, a significant transformation in organic synthesis. The following diagram illustrates a proposed catalytic cycle for the hydroboration of an ester catalyzed by a this compound species, based on established mechanisms for related main-group metal catalysts.[1][2][3]
Catalytic Cycle for Ester Hydroboration by a this compound Complex
This proposed mechanism involves the coordination of the ester to the active aluminum hydride catalyst, followed by hydride insertion into the carbonyl group. A subsequent σ-bond metathesis with pinacolborane (HBpin) releases the borylated alcohol products and regenerates the active catalyst for the next cycle.
Conclusion
The novel NHC-stabilized this compound complex, (IMeMe)₂⋅Al₂Mes₄, exhibits distinctive spectroscopic properties that are instrumental in its characterization. The detailed experimental protocols and compiled spectroscopic data presented in this guide serve as a valuable resource for researchers in the field. Furthermore, the exploration of its catalytic activity, exemplified by the proposed hydroboration cycle, opens avenues for the development of new synthetic methodologies. Continued investigation into these and related this compound complexes is poised to yield significant advancements in catalysis, materials science, and potentially, in the synthesis of pharmacologically active molecules.
References
A-Level Technical Guide to Quantum Chemical Studies of Dialuminum Bonding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum chemical methodologies and findings related to the study of dialuminum (Al-Al) bonding. It is intended for a scientific audience interested in the theoretical underpinnings of metal-metal bonds and their computational investigation. While direct applications in drug development are nascent, the principles of bonding and molecular interaction are fundamental to all chemical sciences.
Introduction to Dialuminum Bonding
Aluminum, the most abundant metal in the Earth's crust, typically exhibits a +3 oxidation state in its compounds.[1][2] However, the chemistry of aluminum in lower oxidation states, particularly Al(I) and Al(II), has been a burgeoning field of research.[3][4] Compounds featuring aluminum-aluminum bonds are no longer mere theoretical curiosities but have been synthesized and characterized, revealing a rich and diverse bonding landscape.[3][5][6]
Quantum chemical studies are indispensable for elucidating the nature of these Al-Al bonds, which can range from single to multiple bond character.[3][5] These computational methods provide insights into bond lengths, dissociation energies, vibrational frequencies, and the electronic structure of dialuminum species, often complementing or predicting experimental findings.[7][8]
Theoretical and Computational Methodologies
The accurate theoretical description of dialuminum bonding requires robust quantum chemical methods capable of treating electron correlation effects. Several families of methods are commonly employed.
2.1. Ab Initio Methods
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data.[7] High-level ab initio methods are crucial for obtaining benchmark-quality data on dialuminum systems.
-
Coupled Cluster (CC) Theory: The "gold standard" for accuracy is often considered to be the Coupled Cluster Singles and Doubles with perturbative triples, denoted as CCSD(T).[9] This method provides highly accurate energies and properties but is computationally expensive.
-
Møller-Plesset (MP) Perturbation Theory: Second-order Møller-Plesset perturbation theory (MP2) is a more computationally tractable method that includes electron correlation. It is often used for geometry optimizations and frequency calculations.
-
Composite Methods: Methods like the Gaussian-n (e.g., G4) and Complete Basis Set (CBS) approaches combine results from different levels of theory and basis sets to extrapolate to a high level of accuracy, providing reliable thermochemical data.[10]
2.2. Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[7][9] The choice of the exchange-correlation functional is critical for the reliable prediction of properties of metallic systems.
-
Hybrid Functionals: Functionals like B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are widely used for a broad range of chemical systems.
-
Range-Separated Functionals: These functionals are designed to improve the description of long-range interactions, which can be important in larger dialuminum complexes with bulky ligands.
2.3. Basis Sets
The choice of basis set, which describes the atomic orbitals, is crucial for obtaining accurate results.
-
Pople-style basis sets: (e.g., 6-311G(d,p)) are commonly used.
-
Correlation-consistent basis sets: (e.g., cc-pVTZ) are designed to systematically converge towards the complete basis set limit.
Key Experiments and Protocols
While this guide focuses on computational studies, it's important to understand the experimental techniques that provide the data for comparison and validation.
-
X-ray Crystallography: This is the primary method for determining the solid-state structures of stable dialuminum compounds, providing precise measurements of Al-Al bond lengths.[5][11]
-
Knudsen Cell Mass Spectrometry: This technique has been used to study gaseous molecules like the Al2 dimer, allowing for the determination of dissociation energies.[12]
-
Spectroscopy: Spectroscopic methods provide information about the vibrational frequencies and electronic transitions in dialuminum species.
3.1. Typical Computational Protocol
A standard computational protocol for studying a dialuminum compound involves the following steps:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. This is typically performed using DFT (e.g., B3LYP) or MP2 with a suitable basis set.
-
Frequency Calculation: A frequency calculation is performed at the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain vibrational frequencies.
-
Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed at the optimized geometry using a higher level of theory (e.g., CCSD(T)) and a larger basis set.
-
Bonding Analysis: To understand the nature of the Al-Al bond, various analyses can be performed, such as Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, or calculating the Wiberg Bond Index (WBI).[3][5][6]
Quantitative Data on Dialuminum Bonding
The following tables summarize key quantitative data from computational and experimental studies on dialuminum bonding.
Table 1: Properties of the Diatomic Aluminum Molecule (Al₂)
| Property | Experimental Value | Calculated Value | Method/Basis Set |
| Bond Length (Å) | ~2.76 | 2.76 | B3LYP/cc-pVTZ[13] |
| Dissociation Energy (kJ/mol) | 133 ± 6[14] | - | - |
| Vibrational Frequency (cm⁻¹) | - | - | - |
Table 2: Al-Al Bond Lengths in Various Dialuminum Compounds
| Compound | Al-Al Bond Length (Å) | Method |
| NHC-stabilized dialumene | 2.3943(16) | X-ray Crystallography[5] |
| Al₂H₂(NHC)₂ | 2.444 | DFT[5] |
| Al₂Cl₂(NHC)₂ | 2.494 | DFT[5] |
| LAl(I)-Al(I)₂-cAAC | 2.63 | B3LYP/ECP(I),6-311++G**[6] |
| A range of dialanes | 2.52 - 2.75 | X-ray Crystallography[15] |
Table 3: Calculated Wiberg Bond Index (WBI) for Al-Al Bonds
| Compound | Wiberg Bond Index | Interpretation |
| NHC-stabilized dialumene | 1.70 | Significant double bond character[3][5] |
| LAl(I)-Al(I)₂-cAAC | 0.819 | Single bond[6] |
Visualizations of Concepts and Workflows
Diagram 1: General Workflow for Quantum Chemical Analysis
Caption: A typical workflow for the quantum chemical investigation of a molecular system.
Diagram 2: Simplified Molecular Orbital Diagram for Al₂
Caption: A simplified molecular orbital diagram for the formation of a dialuminum bond.
Diagram 3: Logical Relationship for Method Selection
Caption: A decision-making diagram for selecting a suitable computational method.
References
- 1. Aluminium compounds - Wikipedia [en.wikipedia.org]
- 2. britannica.com [britannica.com]
- 3. Recent advances in low oxidation state aluminium chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02686G [pubs.rsc.org]
- 4. Theoretical Designs for Organoaluminum C2Al4R4 with Well-Separated Al(I) and Al(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and computational aspects of Al( ii )–Al( ii ) and Ga( ii )–Ga( ii ) dihalides based on an amidinate scaffold - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00317A [pubs.rsc.org]
- 7. Computational chemistry - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
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- 12. ntrs.nasa.gov [ntrs.nasa.gov]
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- 14. WebElements Periodic Table » Aluminium » properties of compounds [webelements.com]
- 15. researchgate.net [researchgate.net]
Dawn of a New Era in Materials Science: An In-depth Technical Guide to Novel Dialuminium-Based Materials
A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of groundbreaking dialuminium compounds.
The field of main-group chemistry is experiencing a renaissance, with recent discoveries in low-oxidation-state aluminium chemistry poised to redefine the boundaries of materials science and catalysis.[1] For decades, the synthesis of stable compounds featuring aluminium-aluminium bonds was a formidable challenge due to the high reactivity and thermodynamic instability of such species.[2][3] However, recent breakthroughs in ligand design and synthetic methodologies have led to the isolation and characterization of a new class of this compound-based materials, exhibiting unprecedented structures and reactivity.[1] This technical guide provides a detailed exploration of these novel compounds, focusing on their synthesis, structural properties, and potential for transformative applications.
A New Frontier in Aluminium Chemistry: The Dialumene Bond
A significant milestone in this field has been the synthesis of a stable neutral compound featuring a genuine aluminium-aluminium double bond (a dialumene).[4] Stabilized by bulky N-heterocyclic carbene (NHC) and silyl (B83357) ligands, this discovery has opened the door to a new chapter in aluminium chemistry, moving beyond the traditional +3 oxidation state.
Structural and Spectroscopic Insights
The seminal dialumene compound, stabilized by an N-heterocyclic carbene, exhibits a trans-planar geometry with an Al=Al bond length of 2.3943(16) Å, the shortest ever reported for a molecular this compound species.[4] This short bond distance, along with a Wiberg bond index of 1.70, provides strong evidence for its double-bond character.[4]
| Compound | Al-Al Bond Length (Å) | Coordination Geometry | Key Spectroscopic Data | Reference |
| NHC-Stabilized Dialumene | 2.3943(16) | Trans-planar | UV-vis: λmax = 573 nm | [4] |
| [{DNI(H)Al}2] | Not Reported | Dimeric | Characterized by NMR and MS | [3] |
| LAl(X)-Al(X)2-cAAC (X=Cl, I) | 2.7497(8) (for X=Br analog) | Asymmetric Al(II)-Al(II) | Characterized by X-ray crystallography | [5] |
| [{(DepNacnac)Mg}2(μ-H)]2[H3Al-AlH3] | Not Reported | Dianionic Dialanate | Characterized by X-ray crystallography | [6] |
| Dianionic dialane(6) with pincer ligands | Single covalent bond | Dianionic | Characterized by spectroscopy and X-ray crystallography | [7] |
Table 1: Comparative Quantitative Data for Selected this compound Compounds
Experimental Protocols: Synthesizing the Unprecedented
The successful isolation of these novel this compound compounds hinges on meticulous experimental design and execution, often involving the use of sterically demanding ligands and rigorous exclusion of air and moisture.
Synthesis of an NHC-Stabilized Dialumene
The synthesis of the landmark NHC-stabilized dialumene involves a reduction of a dihalide precursor. While the full detailed protocol is found in the primary literature, the general approach involves the reaction of a suitably substituted aluminium dihalide with a potent reducing agent in an inert solvent. The choice of bulky ligands is critical to prevent oligomerization and stabilize the low-valent aluminium centers.
General Synthesis of Dialanes(4)
A common route to dialanes, compounds containing an Al-Al single bond, involves the reductive coupling of dialkylaluminium halides. A typical procedure is as follows:
Materials:
-
Dialkylaluminium chloride (R2AlCl)
-
Potassium metal
-
Inert solvent (e.g., toluene, hexane)
-
Schlenk line and glovebox for inert atmosphere operations
Procedure:
-
All manipulations are performed under a dry, oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox.
-
The dialkylaluminium chloride is dissolved in the chosen inert solvent.
-
The solution is cooled to a low temperature (e.g., -78 °C) to control the reaction rate.
-
Stoichiometric amounts of potassium metal are added portion-wise to the stirred solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period.
-
The resulting suspension is filtered to remove the potassium chloride byproduct.
-
The solvent is removed from the filtrate under vacuum to yield the crude dialane product.
-
The product can be further purified by recrystallization from a suitable solvent.
Visualizing the Synthesis: A Workflow Diagram
The synthesis of these novel materials can be represented as a logical workflow, from starting materials to the final, characterized product.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Dialane - Wikipedia [en.wikipedia.org]
- 3. Reducing hybrid ligand-based alane and chasing aluminium(i): dialane and unusual transient dialumene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. research.monash.edu [research.monash.edu]
- 6. Insights into the synthesis of NHC-stabilized Au nanoclusters through real-time reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Magnetic Properties of Dialuminum Clusters
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The dialuminum cluster (Al₂), a diatomic molecule, exhibits notable magnetic properties stemming from its electronic structure. Experimental and theoretical investigations have established that the ground state of Al₂ is a triplet state, specifically a ³Πu state. This triplet ground state dictates the magnetic behavior of the dimer, rendering it paramagnetic with a non-zero magnetic moment. This guide provides a comprehensive overview of the magnetic characteristics of Al₂, detailing the experimental and theoretical methodologies employed in their determination, and presenting the key quantitative data in a structured format.
Electronic Configuration and Ground State
The magnetic properties of any chemical species are fundamentally determined by its electronic configuration. For the dialuminum dimer, with a total of 26 electrons, the arrangement of its valence electrons in molecular orbitals determines its net spin and, consequently, its magnetic moment.
High-level ab initio quantum mechanical calculations have been instrumental in elucidating the electronic structure of Al₂. These calculations have demonstrated that the ground state of the dialuminum cluster is a triplet state (³Πu) . This means that in its lowest energy state, the Al₂ molecule has two unpaired electrons with parallel spins, resulting in a total spin quantum number (S) of 1.
Theoretical studies, specifically those employing Kohn-Sham Density Functional Theory (KSDFT), have confirmed that the triplet state is energetically more favorable than the singlet state (where all electrons are spin-paired).[1] The energy difference between the triplet ground state and the next lowest-lying state, the ³Σg⁻ state, has been calculated to be 174 cm⁻¹. The ¹Σg⁺ singlet state lies at a significantly higher energy, at least 2000 cm⁻¹ above the ground state.
Magnetic Moment of the Al₂ Dimer
The presence of two unpaired electrons in the triplet ground state gives rise to a permanent magnetic dipole moment. This intrinsic magnetic moment causes the Al₂ cluster to interact with an external magnetic field, a characteristic of paramagnetic materials.
Theoretical Prediction
For a triplet state with a total spin quantum number S = 1, the spin-only magnetic moment (μs) can be calculated using the following formula:
μs = g * √[S(S+1)] * μB
Where:
-
g is the Landé g-factor (approximately 2.0023 for a free electron)
-
S is the total spin quantum number (1 for the triplet state)
-
μB is the Bohr magneton (9.274 × 10⁻²⁴ J/T)
Substituting the values for the triplet state of Al₂:
μs ≈ 2 * √[1(1+1)] * μB ≈ 2.83 μB
Therefore, theoretical predictions indicate that the dialuminum cluster should possess a magnetic moment of approximately 2.83 Bohr magnetons. For many diatomic molecules, a magnetic moment of approximately 2 μB is characteristic of a triplet ground state.
Experimental Determination
The magnetic moment of gas-phase aluminum clusters was first experimentally measured by Cox et al. in 1986 using a Stern-Gerlach experiment.[1][2] While the specific quantitative value for the magnetic moment of the Al₂ dimer is not explicitly stated in the available literature, the study confirmed that even-atom aluminum clusters, such as Al₂, exhibit magnetic moments consistent with either triplet or singlet ground states. The observation of deflection in the Stern-Gerlach experiment for Al₂ is a direct confirmation of its non-zero magnetic moment and, therefore, its triplet ground state.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the magnetic and structural properties of the dialuminum cluster.
Table 1: Electronic and Magnetic Properties of Al₂
| Property | Value | Method | Reference |
| Ground Electronic State | ³Πu | Ab initio Calculations | |
| Total Spin Quantum Number (S) | 1 | Theoretical | - |
| Spin Multiplicity (2S+1) | 3 | Theoretical | - |
| Calculated Magnetic Moment | ~2 μB | Theoretical | - |
| Energy Separation (³Πu → ³Σg⁻) | 174 cm⁻¹ | Ab initio Calculations | |
| Energy Separation (³Πu → ¹Σg⁺) | >2000 cm⁻¹ | Ab initio Calculations |
Table 2: Structural Properties of Al₂
| Property | Value | Method | Reference |
| Experimental Bond Length | 2.701 Å | Experimental | [3] |
| Theoretical Bond Length (³Πu) | ~2.5 Å (estimated from graph) | KSDFT | [1] |
Experimental and Theoretical Methodologies
A detailed understanding of the experimental and theoretical protocols is crucial for the interpretation and reproduction of the findings on the magnetic properties of dialuminum clusters.
Experimental Protocol: Stern-Gerlach Experiment
The seminal experimental work on the magnetic properties of aluminum clusters employed a molecular beam apparatus coupled with a Stern-Gerlach magnet and a time-of-flight mass spectrometer.[1][2]
Experimental Workflow:
Methodology Details:
-
Cluster Generation:
-
A pulsed laser (e.g., Nd:YAG) is used to vaporize a rotating and translating aluminum rod.
-
The resulting aluminum plasma is entrained in a pulse of an inert carrier gas, typically helium, which is expanded through a nozzle. This process cools the aluminum vapor, leading to the formation of clusters of various sizes.
-
-
Molecular Beam Formation:
-
The mixture of carrier gas and aluminum clusters passes through a skimmer to form a well-defined molecular beam.
-
The beam is further collimated to ensure a narrow spatial distribution before entering the magnetic field.
-
-
Magnetic Deflection:
-
The collimated cluster beam traverses through an inhomogeneous magnetic field generated by a Stern-Gerlach magnet.
-
Clusters with a net magnetic moment experience a force perpendicular to their direction of travel, causing them to be deflected. The magnitude and direction of the deflection depend on the orientation and strength of the magnetic moment.
-
-
Detection:
-
After passing through the magnet, the clusters are ionized by a second pulsed laser (e.g., an excimer laser).
-
The resulting ions are then analyzed by a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio.
-
By spatially resolving the ion signal, the deflection profile for each cluster size can be determined. A deflected beam for Al₂ indicates a non-zero magnetic moment.
-
Theoretical Protocol: Computational Chemistry
Theoretical investigations into the magnetic properties of Al₂ primarily rely on ab initio quantum chemistry methods and Density Functional Theory (DFT).
Computational Workflow:
Methodology Details:
-
Ab initio Methods:
-
Complete Active Space Self-Consistent Field (CASSCF): This method is used to obtain a good initial description of the electronic wave function, especially for molecules with multiple low-lying electronic states.
-
Multireference Configuration Interaction (MRCI): Following a CASSCF calculation, MRCI is employed to include a higher level of electron correlation, which is crucial for accurately determining the relative energies of different electronic states and their properties.
-
-
Density Functional Theory (DFT):
-
Kohn-Sham DFT (KSDFT): This is a widely used method that approximates the complex many-electron problem by solving a set of equations for non-interacting electrons moving in an effective potential. The choice of the exchange-correlation functional is critical for the accuracy of the results.
-
Functionals: Various exchange-correlation functionals, such as the Local Density Approximation (LDA) or Generalized Gradient Approximations (GGAs), can be used. Hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT are often employed for better accuracy in predicting magnetic properties.
-
-
Basis Sets:
-
A sufficiently large and flexible basis set, which is a set of mathematical functions used to build the molecular orbitals, is essential for obtaining accurate results. For aluminum, basis sets that include polarization and diffuse functions are necessary.
-
-
Calculated Properties:
-
Geometry Optimization: For each spin state (singlet and triplet), the geometry of the Al₂ molecule is optimized to find the lowest energy structure. This provides the equilibrium bond length.
-
Energy Calculations: The total electronic energies of the optimized singlet and triplet states are calculated. The state with the lower energy is the ground state. The energy difference between the states is a key parameter.
-
Magnetic Moment: The expectation value of the spin operator is calculated to determine the magnetic moment of the triplet state.
-
Conclusion
References
Solvothermal Synthesis of Microporous Dialuminium Frameworks: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solvothermal synthesis of microporous dialuminium frameworks, a class of metal-organic frameworks (MOFs) with significant potential in various fields, including drug delivery, catalysis, and gas separation. This document offers detailed experimental protocols for the synthesis of prominent aluminum-based MOFs, presents key quantitative data in structured tables for comparative analysis, and illustrates the synthesis and characterization workflow through logical diagrams.
Introduction to Solvothermal Synthesis of this compound Frameworks
Solvothermal synthesis is a widely employed method for the crystallization of MOFs. The process involves heating a solution of precursors—typically a metal salt and an organic linker—in a sealed vessel at temperatures above the solvent's boiling point. This method facilitates the formation of highly crystalline and porous framework structures. For this compound frameworks, an aluminum salt (e.g., aluminum nitrate (B79036) or aluminum sulfate) serves as the metal source, which coordinates with multitopic organic linkers (e.g., carboxylic acids) to form a three-dimensional porous network. The choice of solvent, temperature, reaction time, and modulators plays a crucial role in determining the final structure, porosity, and properties of the synthesized MOF.
Experimental Protocols: Solvothermal Synthesis
This section details the solvothermal synthesis protocols for several well-established microporous this compound frameworks.
Synthesis of MIL-53(Al)
MIL-53(Al), which stands for Matériaux de l'Institut Lavoisier, is a well-known aluminum-based MOF with a flexible framework.
Protocol:
-
In a Teflon-lined stainless-steel autoclave, dissolve aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) and 1,4-benzenedicarboxylic acid (H₂BDC) in N,N-dimethylformamide (DMF).
-
Stir the mixture until a homogeneous solution is formed.
-
Seal the autoclave and heat it in an oven at a specified temperature for a designated period.
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the resulting white powder by filtration or centrifugation.
-
Wash the product thoroughly with fresh DMF and then with a volatile solvent like ethanol (B145695) to remove unreacted precursors and residual solvent.
-
Dry the final product under vacuum to obtain the activated MIL-53(Al).
Synthesis of CAU-10-H
CAU-10-H, developed at the Christian-Albrechts-Universität, is another important aluminum-based MOF.
Protocol:
-
Prepare two separate solutions. In the first, dissolve sodium hydroxide (B78521) in deionized water, followed by the addition of isophthalic acid with stirring at 35 °C.[1]
-
In the second solution, dissolve aluminum sulfate (B86663) in deionized water.[1]
-
Combine the two solutions and stir the resulting mixture.
-
Transfer the mixture to a Teflon-lined autoclave and heat it in an oven.
-
After cooling, collect the product by filtration and wash it extensively with deionized water and ethanol.
-
Dry the product in a vacuum oven to yield CAU-10-H.[1]
Synthesis of Al-BDC
Al-BDC refers to a family of aluminum-based MOFs using 1,4-benzenedicarboxylic acid as the linker.
Protocol:
-
Dissolve an aluminum salt (e.g., aluminum chloride) and 1,4-benzenedicarboxylic acid in a suitable solvent such as DMF.
-
Transfer the precursor solution to a Teflon-lined autoclave.
-
Heat the autoclave in an oven at a specific temperature for a set duration.
-
After cooling, the crystalline product is collected by filtration.
-
The product is washed with DMF and subsequently with a solvent like methanol (B129727) to exchange the high-boiling-point solvent.
-
The final material is activated by heating under vacuum to remove the solvent molecules from the pores.
Synthesis of DUT-4(Al)
DUT-4(Al), from Dresden University of Technology, is a microporous aluminum-based MOF synthesized using 2,6-naphthalenedicarboxylic acid (H₂NDC) as the organic linker.
Protocol:
-
Dissolve aluminum nitrate nonahydrate and 2,6-naphthalenedicarboxylic acid in N,N-dimethylformamide (DMF).
-
Transfer the solution to a Teflon-lined autoclave.
-
Heat the sealed autoclave in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, the crystalline product is separated by centrifugation.
-
Wash the product repeatedly with fresh DMF to remove any unreacted starting materials.
-
To activate the material, the DMF solvent is exchanged with a more volatile solvent, such as acetone (B3395972), over a period of three days.
-
Finally, the product is dried under vacuum at 80 °C for 24 hours to remove the acetone and yield the activated, porous DUT-4(Al).
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for the solvothermal synthesis of the discussed this compound frameworks.
| Framework | Metal Source | Organic Linker | Solvent | Temperature (°C) | Time (h) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| MIL-53(Al) | Al(NO₃)₃·9H₂O | H₂BDC | DMF | 130 | 48 | 961 | 0.46 |
| CAU-10-H | Al₂(SO₄)₃·18H₂O | Isophthalic acid | Water/DMF | 135 | 12 | ~1000 | ~0.45 |
| Al-BDC | FeCl₃/Al(NO₃)₃·9H₂O | H₂BDC | DMF | 150 | 70 | 120.255 | - |
| DUT-4(Al) | Al(NO₃)₃·9H₂O | H₂NDC | DMF | 120 | 24 | ~1100 | 0.68 |
Experimental Protocols: Characterization Techniques
The synthesized microporous this compound frameworks are typically characterized by a suite of analytical techniques to determine their structure, porosity, and stability.
Powder X-ray Diffraction (PXRD)
Purpose: To confirm the crystalline phase and purity of the synthesized MOF.
Protocol:
-
A small amount of the dried MOF powder is gently ground to ensure a random orientation of the crystallites.
-
The powdered sample is mounted on a flat sample holder.
-
The sample is analyzed using a powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα radiation).
-
The diffraction pattern is recorded over a specific 2θ range, for example, from 5° to 50°.
-
The obtained diffraction pattern is compared with the simulated or reference pattern for the expected MOF structure to confirm phase identity and purity.
Nitrogen Adsorption-Desorption Analysis
Purpose: To determine the specific surface area (BET), pore volume, and pore size distribution of the MOF.
Protocol:
-
A known mass of the activated MOF sample is placed in a sample tube.
-
The sample is degassed under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed guest molecules from the pores.
-
The degassed sample is then cooled to liquid nitrogen temperature (77 K).
-
Nitrogen gas is introduced to the sample in controlled increments, and the amount of adsorbed gas is measured at each relative pressure point.
-
The adsorption isotherm is generated by plotting the amount of adsorbed gas versus the relative pressure.
-
The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data in a specific relative pressure range (typically 0.05 to 0.35) to calculate the specific surface area.
-
The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity.
Thermogravimetric Analysis (TGA)
Purpose: To evaluate the thermal stability of the MOF and to quantify the amount of solvent molecules within the pores.
Protocol:
-
A small, accurately weighed amount of the MOF sample is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
-
The resulting TGA curve is analyzed to identify the temperature ranges of solvent removal and framework decomposition.
Scanning Electron Microscopy (SEM)
Purpose: To visualize the morphology and particle size of the synthesized MOF crystals.
Protocol:
-
A small amount of the MOF powder is dispersed on a conductive carbon tape adhered to an SEM stub.
-
Any excess, loose powder is removed to prevent contamination of the SEM chamber.
-
For non-conductive MOF samples, a thin layer of a conductive material (e.g., gold or palladium) is sputter-coated onto the sample to prevent charging effects under the electron beam.
-
The prepared stub is loaded into the SEM chamber.
-
The sample is imaged at various magnifications using a focused beam of electrons to obtain high-resolution images of the crystal morphology.
Visualizations
The following diagrams illustrate the logical flow of the solvothermal synthesis and characterization of microporous this compound frameworks.
Caption: General workflow for the solvothermal synthesis and characterization of microporous this compound frameworks.
Caption: Logical relationships influencing the final properties of solvothermally synthesized this compound frameworks.
References
A Technical Guide to the Mechanochemical Synthesis of Binary Aluminum Alloys
For Researchers, Scientists, and Materials Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanochemical synthesis of binary aluminum alloys, a solid-state processing technique that enables the formation of equilibrium and non-equilibrium phases, including supersaturated solid solutions and intermetallic compounds. The core of this method, high-energy ball milling, facilitates the repeated cold welding, fracturing, and rewelding of powder particles to achieve alloying at an atomic level. This document details the experimental protocols for the synthesis of various binary aluminum alloy systems, presents quantitative data in structured tables for comparative analysis, and visualizes the underlying processes and logical relationships through diagrams. The information is intended to serve as a comprehensive resource for researchers and scientists engaged in the development of advanced aluminum alloys with tailored properties.
Introduction to Mechanochemical Synthesis
Mechanochemical synthesis, often realized through high-energy ball milling or mechanical alloying (MA), is a versatile and powerful solid-state powder processing technique.[1] It allows for the synthesis of a wide range of materials, from amorphous phases to nanocrystalline alloys and intermetallics, often at room temperature, thus bypassing the challenges associated with conventional melting and casting methods.[2][3] The process is driven by the high-energy impacts of grinding media (balls) with the powder particles within a sealed vial, leading to severe plastic deformation, repeated fracturing, and cold welding of the particles.[1] This intimate mixing at the atomic level facilitates diffusion and chemical reactions in the solid state.
The key advantages of mechanochemical synthesis include:
-
Synthesis of non-equilibrium phases: Formation of supersaturated solid solutions, metastable crystalline phases, and amorphous alloys.[1]
-
Nanostructure formation: Production of materials with grain sizes in the nanometer range, leading to enhanced mechanical properties.
-
Alloying of immiscible elements: The ability to form alloys from elements that are difficult or impossible to combine through conventional melting techniques.
-
Room temperature processing: Avoidance of high-temperature processing, which can prevent phase segregation and the formation of undesirable coarse microstructures.
This guide focuses on the application of mechanochemical synthesis to produce binary aluminum alloys, which are of significant interest for various industries, including aerospace and automotive, due to their potential for high strength-to-weight ratios and improved performance at elevated temperatures.[2]
The Mechanochemical Synthesis Workflow
The process of mechanochemical synthesis of binary aluminum alloys can be generalized into a series of sequential steps, from precursor preparation to final product characterization. The following diagram illustrates a typical experimental workflow.
Caption: General workflow for the mechanochemical synthesis of binary aluminum alloys.
Mechanism of Alloy Formation
During high-energy ball milling, the elemental powder particles undergo a series of transformations that lead to the formation of a homogeneous alloy. This process is governed by the interplay of plastic deformation, cold welding, and fracture.
Caption: Mechanism of alloy formation during high-energy ball milling.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of mechanochemical synthesis. Below are representative protocols for the synthesis of Al-Fe and Al-Ti binary alloys.
Synthesis of Al-Fe Alloy (e.g., Fe60Al40)
This protocol is based on typical procedures for synthesizing iron aluminides.[4]
-
Precursor Preparation:
-
Use high-purity elemental powders of iron (Fe, e.g., 99.9% purity, <44 µm particle size) and aluminum (Al, e.g., 99.7% purity, <44 µm particle size).[5]
-
Weigh the powders to the desired atomic ratio (e.g., 60 at.% Fe, 40 at.% Al).
-
Blend the powders in a controlled environment to ensure a homogeneous starting mixture.
-
-
Milling Process:
-
Use a high-energy planetary ball mill (e.g., Fritsch Pulverisette 5).[2]
-
Load the blended powder (e.g., 5 g) into a hardened steel vial with hardened steel or stainless steel balls.[5][6]
-
Set the ball-to-powder weight ratio (BPR), a critical parameter, for instance, to 70:1.[5]
-
Seal the vial under an inert argon atmosphere to prevent oxidation during milling.[5]
-
Set the milling parameters:
-
-
Post-Milling Handling and Characterization:
-
Handle the milled powder in an inert atmosphere (e.g., a glovebox) to prevent contamination.
-
Characterize the powder using:
-
Synthesis of Al-Ti Alloy (e.g., Al60Ti40 wt%)
This protocol is representative of methods used to produce titanium aluminides.[7]
-
Precursor Preparation:
-
Use high-purity elemental powders of aluminum (Al, e.g., 99.97% purity, ~12 µm particle size) and titanium (Ti, e.g., 99% purity, ~16 µm particle size).[7]
-
Weigh the powders to the desired weight percentage (e.g., 60 wt.% Al, 40 wt.% Ti).
-
Blend the powders thoroughly.
-
-
Milling Process:
-
Employ a planetary ball mill.
-
Load the powder mixture into a stainless steel vial with stainless steel balls of mixed sizes (e.g., 5 mm and 15 mm diameter) to enhance milling efficiency.[7]
-
Set the ball-to-powder ratio (BPR), for example, to 10:1.
-
Seal the vial under an argon atmosphere.[7]
-
Set the milling parameters:
-
-
Post-Milling Handling and Characterization:
-
Handle the resulting powder under controlled conditions.
-
Analyze the product using:
-
Quantitative Data Presentation
The following tables summarize key experimental parameters and resulting properties for various binary aluminum alloy systems synthesized via mechanochemical methods.
Table 1: Milling Parameters for Binary Aluminum Alloy Synthesis
| Alloy System | Precursor Powders (Purity, Size) | Mill Type | BPR | Milling Speed (rpm) | Milling Time (h) | PCA | Atmosphere | Reference |
| Al-Fe | Al (99.7%, <44µm), Fe (99.9%, <44µm) | Planetary | 70:1 | 400 | 240 min | None | Argon | [5] |
| Al-Ti | Al (99.97%, ~12µm), Ti (99%, ~16µm) | Planetary | 10:1 | 220 | 60 | None | Argon | [7] |
| Al-Ni | Al (99.9%), Ni (99.9%) | Planetary | - | - | 30 | None | - | [7] |
| Al-Cr | Al (99.9%), Cr (99.9%) | Planetary | - | 400 | 20 | Methyl Alcohol | Argon | [1] |
| Al-Cu-Fe | Al, Cu, Fe | High-energy ball mill | - | - | up to 24 min | - | - | [8] |
Table 2: Microstructural and Mechanical Properties of Synthesized Binary Aluminum Alloys
| Alloy System | Milling Time (h) | Final Phase(s) | Crystallite Size (nm) | Particle Size (µm) | Hardness | Reference |
| Al-Fe | 40 | Disordered Fe(Al) solid solution | 18.2 | ~10 | - | [4] |
| Al-Ti | 60 | α-Ti3Al, TiAl3 | ~85 | Reduced by ~7x | - | [7] |
| Al-Ni | 30 | NiAl, Ni3Al | ~6 | - | - | [7] |
| Al-Cr | 20 | Al, Cr (no new phases) | Decreased with time | - | - | [1] |
| Al-Cu | 8 | Al2Cu, Al4Cu9, Cu(Al) | - | - | 97 HV | [8] |
Influence of Milling Parameters on Alloy Properties
The properties of the final alloy are highly dependent on the milling parameters. Understanding these relationships is key to designing alloys with desired characteristics.
Caption: Relationship between milling parameters and final alloy properties.
-
Milling Time: Longer milling times generally lead to a finer crystallite size, more complete alloying, and the potential formation of metastable phases.[7] However, excessive milling can introduce contamination from the milling media.
-
Milling Speed and Ball-to-Powder Ratio (BPR): Higher milling speeds and BPRs increase the energy input into the powder, accelerating the alloying process and leading to faster grain refinement.[5]
-
Process Control Agent (PCA): PCAs, such as stearic acid or methanol, are often used to prevent excessive cold welding and agglomeration of powder particles, especially with ductile materials like aluminum.[6] This helps to control the particle size and achieve a more uniform powder.
Conclusion
Mechanochemical synthesis is a highly effective solid-state technique for producing advanced binary aluminum alloys with refined microstructures and, in many cases, enhanced properties. The process is controlled by a set of interconnected parameters, including milling time, speed, and the ball-to-powder ratio, which dictate the final phase composition, crystallite size, and morphology of the synthesized powders. This guide has provided a foundational understanding of the principles, experimental procedures, and key influencing factors in the mechanochemical synthesis of these materials. The presented data and protocols offer a valuable resource for researchers aiming to explore and optimize the synthesis of novel aluminum alloys for a wide range of scientific and industrial applications.
References
High-Pressure Synthesis of Dialuminium Polymorphs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of materials under extreme conditions of pressure and temperature has opened new frontiers in materials science, revealing novel structures with unique properties. Dialuminium oxide (Al₂O₃), commonly known as alumina (B75360), is a significant material in this field of study. Under high pressure, alumina undergoes a series of structural transformations, leading to the formation of several polymorphs. These high-pressure phases are of great interest due to their potential applications in ceramics, electronics, and geophysics. This technical guide provides an in-depth overview of the high-pressure synthesis of this compound polymorphs, focusing on the experimental methodologies and the fundamental principles governing these transformations.
Pressure-Induced Phase Transitions of this compound Oxide (Al₂O₃)
Theoretical and experimental studies have identified a sequence of pressure-induced phase transitions in alumina. The ambient pressure phase, corundum (α-Al₂O₃), transforms into denser polymorphs as pressure increases.
Table 1: Theoretically Predicted and Experimentally Observed High-Pressure Polymorphs of Al₂O₃
| Phase Name | Crystal System | Space Group | Transition Pressure (GPa) | Reference |
| Corundum (α-Al₂O₃) | Trigonal | R-3c | Ambient | [1][2] |
| Rh₂O₃(II)-type | Orthorhombic | Pbcn | ~78 - 109 | [1][2][3] |
| Perovskite-type | Orthorhombic | Pbnm | ~223 (predicted) | [3] |
| CaIrO₃-type (Post-Perovskite) | Orthorhombic | Cmcm | ~130 | [4] |
| U₂S₃-type | Orthorhombic | Pnma | ~370 (predicted) | [4] |
Note: Transition pressures can vary based on experimental conditions (e.g., temperature, hydrostaticity) and computational methods.
Experimental Protocols for High-Pressure Synthesis
The synthesis of high-pressure polymorphs of this compound oxide typically involves the use of diamond anvil cells (DACs) for generating static high pressures and laser heating techniques to overcome kinetic barriers.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for the high-pressure synthesis and characterization of Al₂O₃ polymorphs.
References
A Technical Guide to the Gas-Phase Synthesis of Dialuminum Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the gas-phase synthesis of dialuminum (Al₂) nanoparticles, more accurately described as Al₂ clusters. These dimers are the fundamental building blocks in the formation of larger aluminum nanostructures. While stable, isolated Al₂ nanoparticles are not a typical end-product of synthesis, understanding their formation is critical for controlling the size, morphology, and properties of aluminum nanomaterials for applications ranging from catalysis to drug delivery.
Core Principles of Dialuminum Cluster Formation in the Gas Phase
The synthesis of aluminum nanoparticles in the gas phase begins with the generation of a supersaturated vapor of aluminum atoms. As this vapor cools, atoms collide and condense, initiating a nucleation process. The very first step in this process is the formation of a dimer, the dialuminum (Al₂) cluster.
The concentration and lifetime of these Al₂ clusters are transient and highly dependent on the experimental conditions. They can either grow into larger clusters and nanoparticles through further collisions with aluminum atoms or other clusters, or they can dissociate if the energy of the system is too high. Therefore, controlling the parameters of the gas-phase environment is paramount to influencing the final nanoparticle size distribution.
Two primary techniques are employed for the gas-phase synthesis of aluminum nanoclusters, both of which intrinsically involve the formation of Al₂:
-
Inert Gas Condensation (IGC): This method involves evaporating a source material (in this case, aluminum) in the presence of a cooled, inert gas. The aluminum vapor rapidly cools through collisions with the gas atoms, becomes supersaturated, and nucleates to form nanoparticles.
-
Laser Ablation: A high-energy laser pulse is focused on a solid aluminum target, creating a plasma plume of atoms and ions. As this plume expands and cools, the species within it condense to form clusters and nanoparticles.
Experimental Protocols for Aluminum Nanocluster Synthesis
While protocols specifically designed to isolate Al₂ are not common, the following sections detail generalized experimental procedures for producing aluminum nanoclusters, with an emphasis on the conditions that influence the formation of small clusters like dialuminum.
Inert Gas Condensation (IGC) Method
The inert gas condensation process is a versatile bottom-up technique for synthesizing high-purity nanoparticles.[1] The process takes place in a vacuum chamber and involves the evaporation of a solid material and its subsequent condensation in an inert gas atmosphere.[1][2]
Experimental Setup and Procedure:
-
Vacuum Chamber: A high-vacuum chamber is evacuated to a base pressure typically below 10⁻⁶ Torr to minimize contamination.
-
Aluminum Evaporation: A high-purity aluminum source is heated above its melting point using either thermal evaporation (e.g., from a tungsten boat) or sputtering with an inert gas plasma (e.g., argon).[3][4] This creates a vapor of aluminum atoms.
-
Inert Gas Introduction: A controlled flow of an inert gas, such as helium or argon, is introduced into the chamber, raising the pressure. The pressure of the inert gas is a critical parameter for controlling particle size.[1]
-
Condensation and Nucleation: The hot aluminum vapor collides with the cool inert gas atoms, losing kinetic energy and becoming supersaturated. This leads to the nucleation and growth of aluminum clusters, starting with the formation of Al₂.
-
Particle Growth and Collection: The newly formed clusters are carried by the gas flow to a collection substrate, which is often cooled to liquid nitrogen temperatures to promote deposition and prevent further agglomeration. The final particle size is influenced by the evaporation rate, the type and pressure of the inert gas, and the distance between the source and the substrate.[1]
Laser Ablation Method
Pulsed laser ablation in a controlled gas atmosphere is another powerful technique for generating a wide range of nanoparticles.[5] This top-down approach involves the removal of material from a solid target by a focused laser beam.[6]
Experimental Setup and Procedure:
-
Ablation Chamber: A vacuum chamber is first evacuated and then backfilled with an inert or reactive gas to a desired pressure.
-
Target Material: A high-purity, solid aluminum target is placed inside the chamber.
-
Laser Irradiation: A high-power pulsed laser (e.g., Nd:YAG or excimer laser) is focused onto the aluminum target. The high energy density of the laser pulse vaporizes and ionizes the target material, creating a high-temperature, high-pressure plasma plume that expands into the ambient gas.[7][8]
-
Plume Cooling and Cluster Formation: The expanding plasma plume rapidly cools due to adiabatic expansion and interaction with the background gas. This cooling leads to the supersaturation of aluminum vapor within the plume and the subsequent formation of aluminum clusters, including Al₂.[7][9]
-
Nanoparticle Collection: The synthesized nanoparticles are carried by the gas flow and deposited on a substrate placed in the path of the expanding plume. The laser fluence, pulse duration, background gas pressure, and target-to-substrate distance all significantly affect the size distribution and yield of the resulting nanoparticles.[7][9]
Quantitative Data Presentation
The following tables summarize typical experimental parameters for the gas-phase synthesis of aluminum nanoclusters using Inert Gas Condensation and Laser Ablation. It is important to note that these parameters are for the synthesis of a distribution of aluminum nanoparticle sizes, within which Al₂ is a component, particularly in the early stages of formation.
Table 1: Typical Parameters for Inert Gas Condensation of Aluminum Nanoparticles
| Parameter | Typical Range | Effect on Nanoparticle Size |
| Base Pressure | 10⁻⁶ - 10⁻⁸ Torr | Higher purity of starting environment |
| Inert Gas | He, Ar, Ne | Lighter gases lead to smaller particles |
| Gas Pressure | 0.1 - 10 Torr | Higher pressure leads to larger particles |
| Evaporation Source | Thermal (W boat), Sputtering | Sputtering offers more control over rate |
| Evaporation Rate | 0.1 - 1 nm/s | Higher rate leads to larger particles |
| Collection Substrate Temp. | 77 K (LN₂) - 300 K (RT) | Lower temperature reduces surface mobility and agglomeration |
Table 2: Typical Parameters for Laser Ablation of Aluminum Nanoparticles
| Parameter | Typical Range | Effect on Nanoparticle Size |
| Laser Type | Nd:YAG, Excimer, Ti:Sapphire | Wavelength and pulse duration are key |
| Wavelength | 1064 nm, 532 nm, 248 nm | Shorter wavelengths can lead to smaller particles |
| Pulse Duration | fs, ps, ns | Shorter pulses can produce smaller, less agglomerated particles[8] |
| Laser Fluence | 1 - 10 J/cm² | Higher fluence generally leads to larger particles and a broader size distribution[7][9] |
| Repetition Rate | 10 - 100 Hz | Affects overall yield |
| Background Gas | He, Ar | Influences plume dynamics and cooling rate |
| Gas Pressure | 1 - 100 Torr | Higher pressure confines the plume, leading to more collisions and larger particles |
Visualization of Synthesis Pathways and Influencing Factors
The following diagrams, generated using the DOT language, illustrate the conceptual workflows and relationships in the gas-phase synthesis of dialuminum and larger aluminum nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Generation of Al nanoparticles via ablation of bulk Al in liquids with short laser pulses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas-phase oxidation and nanoparticle formation in multi-element laser ablation plumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 6. fhi.mpg.de [fhi.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. OPG [opg.optica.org]
- 9. experts.arizona.edu [experts.arizona.edu]
Green Synthesis of Dialuminium Oxide Nanoparticles: A Technical Guide for Researchers
An in-depth exploration of plant-mediated synthesis of aluminum oxide nanoparticles, detailing experimental protocols, characterization, and the underlying biochemical mechanisms for applications in research and drug development.
The burgeoning field of nanotechnology continually seeks sustainable and eco-friendly methods for the synthesis of nanoparticles. Green synthesis, a branch of nanobiotechnology, has emerged as a promising alternative to conventional chemical and physical methods, which are often energy-intensive and involve hazardous substances. This guide focuses on the plant-mediated synthesis of dialuminium oxide nanoparticles (Al₂O₃ NPs), a process that leverages the rich phytochemical content of various plant extracts to act as reducing and stabilizing agents. This approach is not only cost-effective but also yields nanoparticles with desirable properties for a range of applications, including drug delivery, catalysis, and antimicrobial agents.
The Principle of Green Synthesis
The core principle of green synthesis of Al₂O₃ NPs lies in the bioreduction of an aluminum precursor, typically an aluminum salt like aluminum nitrate (B79036) (Al(NO₃)₃) or aluminum chloride (AlCl₃), by the phytochemicals present in a plant extract.[1][2] These phytochemicals, which include a diverse array of compounds such as flavonoids, alkaloids, terpenoids, polyphenols, and saponins, serve a dual role.[1][3][4] They first reduce the aluminum ions (Al³⁺) to aluminum, which then oxidizes to form aluminum oxide. Subsequently, these organic molecules act as capping agents, adsorbing to the surface of the newly formed nanoparticles to prevent agglomeration and ensure their stability.[5][6]
The general mechanism involves the chelation of the Al³⁺ ions by the functional groups (e.g., hydroxyl, carboxyl) of the phytochemicals, followed by the reduction and subsequent oxidation and stabilization of the nanoparticles.[4] The exact nature and concentration of these phytochemicals vary between plant species and even different parts of the same plant, influencing the size, shape, and overall characteristics of the synthesized Al₂O₃ NPs.[1][5]
Experimental Protocols
The synthesis of Al₂O₃ NPs using plant extracts generally follows a straightforward, single-step process. Below are detailed methodologies for key experiments cited in the literature.
Preparation of Plant Extract
A variety of plant parts, including leaves, fruits, seeds, and flowers, have been successfully utilized for the synthesis of Al₂O₃ NPs.[1] The general procedure for preparing the aqueous extract is as follows:
-
Collection and Cleaning: Fresh, healthy plant material is collected and thoroughly washed with distilled water to remove any dust and impurities.[7][8]
-
Drying and Grinding: The cleaned plant material is shade-dried or oven-dried at a moderate temperature (e.g., 60-80°C) to remove moisture.[7] The dried material is then ground into a fine powder using a blender or mortar and pestle.[9]
-
Extraction: A known amount of the plant powder (e.g., 10-20 g) is mixed with a specific volume of deionized or distilled water (e.g., 100-150 mL) in a flask.[7][9]
-
Heating and Filtration: The mixture is heated (e.g., at 60-80°C) and stirred for a specified duration (e.g., 30-60 minutes) to facilitate the extraction of phytochemicals.[7][10] The resulting extract is then filtered using Whatman No. 1 filter paper to remove solid residues.[11] The clear filtrate is collected and stored, often at 4°C, for use in the synthesis of nanoparticles.[7]
Synthesis of Aluminum Oxide Nanoparticles
The synthesis process involves the reaction of an aluminum salt precursor with the prepared plant extract.
-
Precursor Solution Preparation: An aqueous solution of an aluminum salt, such as aluminum nitrate (Al(NO₃)₃·9H₂O) or aluminum chloride (AlCl₃·6H₂O), is prepared at a specific molarity (e.g., 0.1 M or 0.5 M).[2][7]
-
Reaction Mixture: A measured volume of the plant extract is heated and stirred. The aluminum salt solution is then added dropwise to the heated extract.[7][10] In some protocols, a base like sodium hydroxide (B78521) (NaOH) is also added to adjust the pH and facilitate the reaction.[2][7]
-
Nanoparticle Formation: The formation of Al₂O₃ NPs is often indicated by a visible color change in the reaction mixture.[7] The solution is continuously stirred, sometimes at an elevated temperature (e.g., 70-80°C), for a period ranging from a few minutes to several hours to ensure the completion of the reaction.[2][7]
-
Separation and Purification: The synthesized nanoparticles are separated from the solution by centrifugation at high speed (e.g., 3000-14,000 rpm).[2][9] The resulting pellet is washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and residual plant extract.[7]
-
Drying and Calcination: The purified nanoparticles are dried in a hot air oven.[7] In many procedures, a final calcination step is performed by heating the dried powder in a muffle furnace at high temperatures (e.g., 400-900°C) to obtain the crystalline phase of Al₂O₃.[2][12]
Data Presentation: A Comparative Summary
The characteristics of green-synthesized Al₂O₃ NPs are influenced by the plant extract used and the synthesis conditions. The following tables summarize quantitative data from various studies.
Table 1: Plant Extracts Used and Resulting Nanoparticle Characteristics
| Plant Species | Plant Part Used | Aluminum Precursor | Nanoparticle Size (nm) | Morphology | Reference |
| Mentha pulegium | Leaf | AlCl₃·6H₂O | 35 | Irregular, porous | [7] |
| Trachyspermum ammi | Seed | AlCl₃ | 25.7 | Spherical, oval | [11] |
| Rosa sp. | Leaf | - | 24.53 | - | [13] |
| Solanum torvum | Leaf | - | 94.6 | Diverse | [14] |
| Aerva lanta | Leaf | Al(NO₃)₃ | 50-70 | Spherical agglomeration | [15] |
| Terminalia chebula | Seed | Al(NO₃)₃ | 50-100 | Spherical | [15] |
| Clerodendrum phlomidis | Leaf | - | 80-90 | Spherically clustered | [16] |
| Calligonum comosum L. | Leaf | Al(NO₃)₃·9H₂O | 25.1 (crystallite), 30-40 (particle) | Spherical | [2] |
| Ocimum sanctum | Leaf | - | 18-25 | - | [17] |
| Azadirachta indica | Leaf | AlCl₃ | 200-400 | - | [9] |
| Citrus aurantium | Fruit Peel | KAl(SO₄)₂·12H₂O | - | - | [12] |
| Ixora macrothysra | Flower | AlCl₃ | 20.73 - 27 | Clustered | [10] |
Table 2: Characterization Data of Green Synthesized Al₂O₃ Nanoparticles
| Plant Extract | UV-Vis λmax (nm) | FTIR Al-O Stretching (cm⁻¹) | Average Crystallite Size (XRD, nm) | Band Gap (eV) | Reference |
| Mentha pulegium | 262 | - | 35 | - | [7] |
| Trachyspermum ammi | 345.4 | 710.71 - 871.92 | 25.7 | - | [11] |
| Rosa sp. | - | 690 | 24.53 | 4.8 | [13] |
| Aerva lanta | 271 | - | 70 | 2.65 | [15][18] |
| Terminalia chebula | 273 | - | - | - | [15][18] |
| Clerodendrum phlomidis | 380 | - | - | - | [16] |
| Calligonum comosum L. | - | - | 25.1 | 2.86 | [2] |
| Ocimum sanctum | - | - | 19.43 | 2.55 | [17] |
Mandatory Visualizations
The following diagrams illustrate the key processes and relationships in the green synthesis of this compound oxide nanoparticles.
Caption: Experimental workflow for green synthesis of Al₂O₃ nanoparticles.
Caption: Proposed mechanism for plant-mediated synthesis of Al₂O₃ nanoparticles.
Conclusion
The green synthesis of this compound oxide nanoparticles using plant extracts represents a significant advancement in sustainable nanotechnology. This method is not only environmentally benign but also provides a simple and effective route to produce nanoparticles with tailored properties. The rich biodiversity of the plant kingdom offers a vast library of natural phytochemicals that can be harnessed for this purpose. For researchers, scientists, and drug development professionals, this green approach opens up new avenues for creating novel nanomaterials for a wide array of biomedical and industrial applications, driving innovation in a manner that is both scientifically sound and environmentally responsible. Further research into optimizing reaction conditions and understanding the precise roles of different phytochemicals will undoubtedly expand the potential of this exciting field.
References
- 1. Plant extract mediated biosynthesis of Al2O3 nanoparticles- a review on plant parts involved, characterization and applications [nanochemres.org]
- 2. Eco-Friendly Synthesis of Al2O3 Nanoparticles: Comprehensive Characterization Properties, Mechanics, and Photocatalytic Dye Adsorption Study [mdpi.com]
- 3. [PDF] Plant extract mediated biosynthesis of Al2O3 nanoparticles- a review on plant parts involved, characterization and applications | Semantic Scholar [semanticscholar.org]
- 4. Plant Extracts Mediated Metal-Based Nanoparticles: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Metallic Nanoparticles Using Plant’s Natural Extracts: Synthesis Mechanisms and Applications [scielo.org.mx]
- 7. iscientific.org [iscientific.org]
- 8. Synthesis and Characterization of Aluminium Oxide Nanoparticles Using Orange Peel Extract for Antibacterial and Antioxidant Activity [jwent.net]
- 9. confer.cz [confer.cz]
- 10. jetir.org [jetir.org]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. mdpi.com [mdpi.com]
- 13. Green Synthesis and Characterization of Aluminium Oxide Nanoparti...: Ingenta Connect [ingentaconnect.com]
- 14. Nanoalumina Synthesized from Solanum torvum Leaves: A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 15. ijraset.com [ijraset.com]
- 16. Green Synthesis of Aluminum Oxide Nanoparticles Using Clerodendrum phlomidis and Their Antibacterial, Anti-inflammatory, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jacsdirectory.com [jacsdirectory.com]
- 18. scispace.com [scispace.com]
Chemical properties of dialuminium trioxide
An In-depth Technical Guide on the Core Chemical Properties of Dialuminium Trioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound trioxide, commonly known as aluminum oxide (Al₂O₃), is a ceramic material with a broad range of applications in scientific research and industrial processes, including drug development.[1][2] Its unique chemical and physical properties, such as high thermal stability, hardness, and amphoteric nature, make it a subject of significant interest.[3][4][5] This technical guide provides a comprehensive overview of the core chemical properties of this compound trioxide, detailed experimental protocols for their determination, and visualizations of key chemical processes.
Chemical and Physical Properties
This compound trioxide is a white, odorless, crystalline powder that is insoluble in water.[6] Its properties can vary depending on its crystalline form, or polymorph.[7] The most stable and common form is α-alumina (corundum).[3][7]
Table 1: General and Physical Properties of this compound Trioxide (α-alumina)
| Property | Value | References |
| Chemical Formula | Al₂O₃ | [1][3] |
| Molar Mass | 101.96 g/mol | [3][5] |
| Appearance | White solid | [3] |
| Odor | Odorless | [3][6] |
| Melting Point | 2,072 °C (3,762 °F; 2,345 K) | [3][8] |
| Boiling Point | 2,977 °C (5,391 °F; 3,250 K) | [3][5] |
| Density | 3.95 - 3.99 g/cm³ | [1][3] |
| Solubility in water | Insoluble | [3][6] |
| Mohs Hardness | 9 | [1][8] |
| Thermal Conductivity | 30 W·m⁻¹·K⁻¹ | [3] |
| Electrical Resistivity | 10¹² - 10¹³ Ω·m | [5] |
Crystal Structure
The most stable crystalline form of aluminum oxide is corundum (α-alumina), which has a trigonal crystal structure.[3][7] In this structure, the oxygen ions form a hexagonal close-packed arrangement, with aluminum ions occupying two-thirds of the octahedral interstices.[3][7] Other metastable polymorphs of alumina (B75360) include γ, δ, θ, η, and χ phases, each with unique crystal structures and properties.[3][7]
Table 2: Crystal Structure Properties of α-Alumina (Corundum)
| Property | Description | References |
| Crystal System | Trigonal | [3] |
| Space Group | R-3c | [7] |
| Lattice Parameters | a = 4.758 Å, c = 12.991 Å | [7] |
| Coordination Geometry | Aluminum: Octahedral, Oxygen: Trigonal Planar | [3] |
Amphoteric Nature
This compound trioxide is an amphoteric oxide, meaning it can react with both acids and bases to form salt and water.[3][4][9] This property is crucial in its use as a catalyst and in various chemical syntheses.
Reaction with Acids: Aluminum oxide reacts with strong acids, such as hydrochloric acid (HCl), to form the corresponding aluminum salt and water.[4][10]
Al₂O₃(s) + 6HCl(aq) → 2AlCl₃(aq) + 3H₂O(l)
Reaction with Bases: With strong bases, like sodium hydroxide (B78521) (NaOH), it forms aluminates.[4]
Al₂O₃(s) + 2NaOH(aq) + 3H₂O(l) → 2NaAl(OH)₄(aq)
Experimental Protocols
Determination of Melting Point
Principle: The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature. The capillary method is a common technique for determining the melting point of a powdered solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Finely grind a small amount of the this compound trioxide sample using a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the powder will enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the powder down. The packed sample height should be 2-3 mm.[11]
-
Measurement: a. Place the capillary tube into the sample holder of the melting point apparatus. b. If the approximate melting point is known, heat the apparatus rapidly to about 20°C below this temperature. c. Then, decrease the heating rate to 1-2°C per minute. d. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. e. For an unknown sample, a preliminary rapid heating can be done to determine an approximate melting point, followed by a slower, more accurate measurement with a fresh sample.[10]
Measurement of Density
Principle: Density is the mass of a substance per unit volume. For a solid powder like this compound trioxide, the true density (excluding inter-particle voids) can be accurately measured using a gas pycnometer, which applies the gas displacement method based on Boyle's Law.
Apparatus:
-
Gas pycnometer
-
Analytical balance
-
Sample cell of known volume
-
Helium gas supply (or other inert gas)
Procedure:
-
Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions using a standard object of known volume.
-
Sample Preparation: Accurately weigh a suitable amount of the dry this compound trioxide powder using an analytical balance.
-
Measurement: a. Place the weighed sample into the sample cell of the pycnometer. b. Place the sample cell into the analysis chamber of the instrument. c. The instrument will then automatically perform a series of steps: i. The sample chamber is pressurized with helium gas to a specific pressure (P₁). ii. The gas is then expanded into a second chamber of known volume (V_ref), resulting in a lower equilibrium pressure (P₂). d. The volume of the solid sample (V_sample) is calculated by the instrument's software using the ideal gas law.[12]
-
Calculation: The density (ρ) is then calculated using the formula: ρ = mass / V_sample
Investigation of Amphoteric Properties
Principle: The amphoteric nature of this compound trioxide is demonstrated by its ability to react with both an acid and a base.
Apparatus:
-
Test tubes and test tube rack
-
Beakers
-
Heating plate or Bunsen burner
-
Stirring rods
-
pH indicator paper or pH meter
-
This compound trioxide powder
-
Hydrochloric acid (e.g., 1 M HCl)
-
Sodium hydroxide solution (e.g., 1 M NaOH)
Procedure:
-
Reaction with Acid: a. Place a small amount (e.g., 0.5 g) of this compound trioxide powder into a test tube. b. Add approximately 5 mL of 1 M HCl solution. c. Gently heat the mixture while stirring. d. Observe any changes, such as the solid dissolving. Test the final solution with a pH indicator to confirm the neutralization of the acid.
-
Reaction with Base: a. Place a small amount (e.g., 0.5 g) of this compound trioxide powder into a separate test tube. b. Add approximately 5 mL of 1 M NaOH solution. c. Gently heat the mixture while stirring. d. Observe any changes, such as the solid dissolving. Test the final solution with a pH indicator to confirm the neutralization of the base.
-
Analysis: The dissolution of this compound trioxide in both the acidic and basic solutions confirms its amphoteric character.[13]
Signaling Pathways and Experimental Workflows
Catalytic Dehydration of Alcohol
This compound trioxide is widely used as a catalyst for the dehydration of alcohols to form alkenes and ethers.[2][3] The reaction proceeds via a surface-catalyzed mechanism involving Lewis acid sites on the alumina.
Caption: Mechanism of alcohol dehydration catalyzed by an alumina surface.
Workflow for Synthesis and Characterization of Al₂O₃ Nanoparticles
The synthesis of aluminum oxide nanoparticles often involves a co-precipitation method followed by calcination. Characterization is then performed to determine the properties of the synthesized nanoparticles.[14]
Caption: Workflow for the synthesis and characterization of Al₂O₃ nanoparticles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Alcohol dehydration: Mechanism of ether formation using an alumina catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 5. Factors Affecting Alumina Density Measurements - ceamic pcb [creamicpcbmanufacture.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. activatedaluminaballs.com [activatedaluminaballs.com]
- 9. US4364858A - Method of producing an activated alumina Claus catalyst - Google Patents [patents.google.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. azom.com [azom.com]
- 13. jetir.org [jetir.org]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of Dialuminium Trioxide
For Researchers, Scientists, and Drug Development Professionals
Dialuminium trioxide, commonly known as aluminum oxide or alumina (B75360) (Al₂O₃), is a ceramic material with a unique combination of physical properties that make it invaluable across various scientific and industrial fields, including biomedical applications.[1][2] Its high hardness, thermal stability, and bio-inertness have led to its use in medical implants, drug delivery systems, and advanced analytical instrumentation.[1] This guide provides a detailed overview of the core physical properties of this compound trioxide, the experimental methods used for their determination, and the fundamental relationships that govern its behavior.
Quantitative Physical Properties
The physical characteristics of this compound trioxide can vary slightly depending on its polymorphic form (most commonly the stable α-Al₂O₃, or corundum), purity, and microstructure.[1][3][4] The data presented below is a summary of typical values for high-purity, dense α-alumina.
| Property | Value | Units | Notes and Conditions |
| General Properties | |||
| Chemical Formula | Al₂O₃ | - | Also known as Aluminum Oxide, Alumina.[1][3] |
| Molar Mass | 101.96 | g·mol⁻¹ | [1][3][5] |
| Appearance | White, odorless solid/powder | - | [1][3][5] |
| Thermal Properties | |||
| Melting Point | 2,072 (approx. 2040-2072) | °C | [1][2][6][7] |
| 3,762 (approx. 3704-3762) | °F | [1][2][3][5] | |
| 2,345 (approx. 2313-2345) | K | [1][3] | |
| Boiling Point | 2,977 - 2,980 | °C | [1][2][3][6] |
| 5,391 - 5,396 | °F | [1][2][3][5] | |
| 3,250 | K | [1][3] | |
| Thermal Conductivity | 20 - 35 | W·m⁻¹·K⁻¹ | At room temperature; decreases with increasing temperature.[1][8][9][10][11] |
| Specific Heat | 870 | J·kg⁻¹·K⁻¹ | For 99.9% Al₂O₃.[9] |
| Coefficient of Thermal Expansion | 8.2 x 10⁻⁶ | /°C | For 99.9% Al₂O₃ (20°C - 1000°C).[9] |
| Mechanical Properties | |||
| Density (α-alumina) | 3.95 - 4.1 | g·cm⁻³ | [1][2][3][5] |
| Hardness | 9 | Mohs Scale | Second only to diamond.[3][12][13][14][15] |
| 15 - 19 | GPa | Vickers Hardness.[11] | |
| Modulus of Elasticity | 393 | GPa | For 99.9% Al₂O₃.[9] |
| Compressive Strength | 2,000 - 4,000 | MPa | [11] |
| Electrical Properties | |||
| Electrical Resistivity | ~1 x 10¹⁴ | Ω·cm | At room temperature; an excellent electrical insulator.[16][17][18][19] |
| Dielectric Constant | 9.0 - 10.1 | - | [20] |
| Optical Properties | |||
| Refractive Index (n) | 1.76 - 1.77 | - | At 589 nm (Sodium D-line).[1][21][22] |
| Structural Properties | |||
| Crystal Structure (α-alumina) | Trigonal (Rhombohedral) | - | Corundum structure, Space Group R-3c.[1][12][23][24][25] |
| Solubility | |||
| In Water | Insoluble | - | [1][3][5][16] |
| In Acids/Bases | Soluble in strong/hot acids and bases | - | Amphoteric nature.[24][26][27] |
Experimental Protocols for Property Determination
The accurate measurement of the physical properties of this compound trioxide relies on standardized experimental procedures. Below are detailed methodologies for key property assessments.
1. Melting Point Determination
The high melting point of alumina necessitates specialized techniques. While the capillary method is common for organic compounds, high-temperature ceramics require non-contact methods or specialized furnaces.[28]
-
Methodology: Laser Heating with Pyrometry
-
Sample Preparation: A small, spherical sample of high-purity alumina is prepared.[29]
-
Apparatus: The sample is held in a containerless levitation system, such as an aerodynamic or electrostatic levitator, to avoid contamination from a crucible at extreme temperatures.[29]
-
Procedure: A high-power laser (e.g., CO₂ laser) is used to heat the sample. An optical pyrometer is focused on the sample to continuously measure its temperature by detecting the thermal radiation emitted.
-
Data Acquisition: The sample is heated until it melts. The melting point is identified by observing a plateau in the temperature-time curve during the solid-to-liquid phase transition. This point, known as the thermal arrest, indicates the melting temperature.[29]
-
Analysis: The temperature reading from the pyrometer at the point of the thermal arrest is recorded as the melting point.
-
2. Hardness Testing
Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation.
-
Methodology: Vickers Hardness Test (ASTM C1327) [18][20][22][30]
-
Sample Preparation: The alumina sample must have a smooth, polished surface, free from defects, and be securely mounted.
-
Apparatus: A Vickers microhardness tester is used, which employs a square-based pyramidal diamond indenter.[18][30]
-
Procedure: A predetermined load (force), typically 9.8 N for ceramics, is applied to the indenter, which is then pressed into the sample surface for a standard duration.[8]
-
Data Acquisition: After the load is removed, the two diagonals of the resulting square indentation are measured using a calibrated light microscope.[18][22]
-
Analysis: The Vickers Hardness number (HV) is calculated from the applied force (F) and the average diagonal length (d) of the indentation. The calculation accounts for the surface area of the indentation.[22][30]
-
-
Methodology: Mohs Scratch Hardness (ASTM C1895) [2][6][12][21]
-
Sample Preparation: The surface of the alumina sample is cleaned.
-
Apparatus: A set of standard minerals with known Mohs hardness values (1-10) is used as scratching tools.
-
Procedure: An attempt is made to scratch the surface of the alumina sample with a mineral of known hardness.
-
Data Acquisition: A visual inspection determines if a scratch has been created.[6][21]
-
Analysis: The Mohs hardness value is determined by identifying the hardest mineral that will not scratch the sample and the softest mineral that will. Corundum (α-alumina) itself is the defining mineral for a hardness of 9 on the Mohs scale.[13]
-
3. Thermal Conductivity Measurement
-
Methodology: Laser Flash Analysis (ASTM E1461) [31]
-
Sample Preparation: A small, disc-shaped sample of known thickness and density is prepared. The surfaces are often coated with a thin layer of graphite (B72142) to enhance energy absorption and emission.[32]
-
Apparatus: A Laser Flash Apparatus (LFA) consisting of a laser (or light) pulse source, a furnace to control the sample temperature, and an infrared (IR) detector.[33]
-
Procedure: The front face of the sample is irradiated with a short, high-intensity laser pulse. The IR detector monitors the temperature rise on the rear face of the sample as a function of time.[31][34]
-
Data Acquisition: The time it takes for the rear face to reach half of its maximum temperature rise (t₁/₂) is measured.
-
Analysis: The thermal diffusivity (α) is calculated from the sample thickness and t₁/₂. The thermal conductivity (k) is then determined using the equation k = α · ρ · Cₚ, where ρ is the density and Cₚ is the specific heat capacity of the material, which must be measured separately.[35]
-
4. Electrical Resistivity Measurement
-
Methodology: Four-Point Probe Method
-
Sample Preparation: A thin, flat sample with a uniform thickness is required.
-
Apparatus: A four-point probe head, which consists of four equally spaced, co-linear tungsten carbide probes. This is connected to a current source and a voltmeter.[36]
-
Procedure: The four probes are brought into contact with the surface of the alumina sample. A direct current (I) is passed through the two outer probes.[26][36]
-
Data Acquisition: The voltage (V) is measured between the two inner probes. Using the inner probes for voltage measurement eliminates the influence of contact resistance.[11]
-
Analysis: The sheet resistance is calculated from the V/I ratio. The bulk electrical resistivity (ρ) is then calculated by multiplying the sheet resistance by the sample thickness and a geometric correction factor.[37][38]
-
5. Refractive Index Measurement
-
Methodology: Ellipsometry
-
Sample Preparation: A sample with a highly polished, flat, and clean surface is required. This technique is particularly well-suited for thin films of alumina.
-
Apparatus: An ellipsometer, which includes a light source (often a laser), a polarizer, the sample stage, an analyzer, and a detector.[16]
-
Procedure: A beam of polarized light is reflected off the surface of the sample. The reflection causes a change in the polarization state of the light.[5][16]
-
Data Acquisition: The ellipsometer measures two parameters, Psi (Ψ) and Delta (Δ), which describe the amplitude ratio and phase shift between the p- and s-polarized components of the reflected light.
-
Analysis: The measured Ψ and Δ values are fitted to a pre-defined optical model of the sample (e.g., a single layer on a substrate). Through this model-based analysis, the refractive index and thickness of the alumina film can be determined with high precision.[1][3][15]
-
6. Crystal Structure Determination
-
Methodology: X-Ray Diffraction (XRD)
-
Sample Preparation: A fine powder of the alumina sample is prepared to ensure random orientation of the crystallites.
-
Apparatus: An X-ray diffractometer, equipped with an X-ray source (e.g., Cu Kα), a sample holder, and an X-ray detector.
-
Procedure: A monochromatic X-ray beam is directed at the powdered sample. The detector rotates around the sample to measure the intensity of the diffracted X-rays at various angles (2θ).[10]
-
Data Acquisition: A diffraction pattern is generated, which is a plot of diffracted X-ray intensity versus the angle 2θ.
-
Analysis: The positions and intensities of the peaks in the diffraction pattern are characteristic of the material's crystal structure. By comparing the obtained pattern with standard diffraction databases (e.g., from the International Centre for Diffraction Data), the crystalline phase (e.g., α-Al₂O₃) can be identified.[39][40] The lattice parameters of the crystal structure can also be precisely calculated from the peak positions.[24]
-
Visualizations: Workflows and Logical Relationships
Bayer Process for Alumina Production
The majority of the world's alumina is produced from bauxite (B576324) ore using the Bayer Process, developed by Carl Josef Bayer in 1887.[13][14][17] This workflow is critical as the purity and final properties of the alumina are dependent on the refining process.
Relationship Between Synthesis, Structure, and Properties
The physical properties of this compound trioxide are not intrinsic in isolation; they are a direct consequence of its synthesis, which dictates its crystal structure and purity. This relationship is crucial for materials scientists and researchers aiming to tailor alumina for specific applications.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. infinitalab.com [infinitalab.com]
- 3. OPG [opg.optica.org]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.astm.org [store.astm.org]
- 7. epawebapp.epa.ie [epawebapp.epa.ie]
- 8. Hardness Testing of Ceramics [metallography.com]
- 9. γ-Alumina: a single-crystal X-ray diffraction study | Semantic Scholar [semanticscholar.org]
- 10. aqw.com.au [aqw.com.au]
- 11. linseis.com [linseis.com]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. Alumina Refining 101 | The Aluminum Association [aluminum.org]
- 14. Bayer process - Wikipedia [en.wikipedia.org]
- 15. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 16. Ellipsometry - Wikipedia [en.wikipedia.org]
- 17. salinecountylibrary.org [salinecountylibrary.org]
- 18. matestlabs.com [matestlabs.com]
- 19. idc-online.com [idc-online.com]
- 20. store.astm.org [store.astm.org]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. store.astm.org [store.astm.org]
- 23. mdpi.com [mdpi.com]
- 24. ijrdet.com [ijrdet.com]
- 25. Synthesis and Characterization of High-Purity Mesoporous Alumina with Excellent Adsorption Capacity for Congo Red - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Four Point Probe Measurement Explained [suragus.com]
- 27. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 28. westlab.com [westlab.com]
- 29. osti.gov [osti.gov]
- 30. infinitalab.com [infinitalab.com]
- 31. cmclaboratories.com [cmclaboratories.com]
- 32. eyoungindustry.com [eyoungindustry.com]
- 33. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 34. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 35. thermtest.com [thermtest.com]
- 36. ossila.com [ossila.com]
- 37. mgchemicals.com [mgchemicals.com]
- 38. nanofabrication.nd.edu [nanofabrication.nd.edu]
- 39. journals.iucr.org [journals.iucr.org]
- 40. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols: Dialuminum and Aluminum Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of aluminum-based catalysts, including dinuclear aluminum complexes, in organic synthesis. It details several key catalytic processes with a focus on experimental protocols, quantitative data, and mechanistic visualizations. Aluminum catalysts are increasingly recognized for their low cost, abundance, and unique catalytic activities, making them a sustainable alternative to precious metal catalysts in many transformations.[1][2]
Synthesis of Organic Carbonates from Epoxides and CO2
The coupling of carbon dioxide with epoxides to form cyclic organic carbonates is a highly atom-economical reaction and a significant area of green chemistry.[2] Aluminum complexes, particularly those based on amino triphenolate and salen ligands, have demonstrated exceptional activity in this transformation.[2][3]
Key Features:
-
High Activity: Turnover frequencies (TOFs) up to 36,000 h⁻¹ have been reported.[3]
-
Broad Substrate Scope: Effective for a wide range of functionalized epoxides.[3]
-
Mild Conditions: Reactions can often be performed at low catalyst loadings and relatively mild temperatures and pressures.[3]
-
Green Chemistry: Utilizes CO2 as a C1 building block.
Quantitative Data:
| Catalyst | Epoxide Substrate | Temp. (°C) | Pressure (bar CO2) | Time (h) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) | Ref. |
| Amino triphenolate-Al complex | Propylene (B89431) Oxide | 25 | 1 | 0.5 | >99 | >99 | 36,000 | [3] |
| Dinuclear Al-guanidine complex (complex 6) | Styrene Oxide | 70 | 1 | 24 | 100 | >99 | - | [2] |
| Aluminum salen complex with quaternary ammonium (B1175870) salt | Propylene Oxide | 100 | 10 | 3 | 98 | 99 | - | [2] |
Experimental Protocol: Synthesis of Propylene Carbonate
This protocol is adapted from the methodology described for highly active aluminum catalysts.[3]
Materials:
-
Amino triphenolate aluminum catalyst
-
Propylene oxide
-
Tetrabutylammonium bromide (TBABr) as a co-catalyst
-
Solvent (e.g., anhydrous toluene)
-
Pressurized reaction vessel (autoclave)
-
CO2 gas cylinder
Procedure:
-
Dry the reaction vessel thoroughly under vacuum and purge with an inert gas (e.g., Argon or Nitrogen).
-
In the vessel, add the aluminum catalyst (e.g., 0.0025 mol%) and the co-catalyst TBABr (e.g., 1 mol%).
-
Add the desired amount of propylene oxide to the vessel.
-
Seal the reactor and pressurize with CO2 to the desired pressure (e.g., 1-10 bar).
-
Stir the reaction mixture at the specified temperature (e.g., 25-70 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them via GC or NMR.
-
Upon completion, carefully vent the CO2 pressure.
-
The product, propylene carbonate, can be purified by distillation or chromatography if necessary.
Reaction Workflow:
Caption: General workflow for the synthesis of cyclic carbonates.
Ring-Opening Polymerization (ROP) of Cyclic Esters
Aluminum complexes are highly efficient catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone, producing biodegradable polymers such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL).[4][5] The mechanism typically proceeds through a coordination-insertion pathway.[4][5]
Key Features:
-
Controlled Polymerization: Allows for predictable molecular weights and narrow molecular weight distributions (Ð ≤ 1.17).[6]
-
High Activity: Thio-ligands have been shown to significantly improve the polymerization rate compared to their oxygen-based counterparts.[4]
-
Stereoselectivity: Chiral aluminum complexes can be used for the stereoselective ROP of racemic lactides.[6]
Quantitative Data:
| Catalyst System | Monomer | Temp. (°C) | Time (min) | Conversion (%) | M_n ( g/mol ) | Ð (M_w/M_n) | Ref. |
| Thioamidate-Al complex ([USCl-Al]) | ε-caprolactone | 25 | 15 | 90 | - | - | [4] |
| Amidate-Al complex ([UOCl-Al]) | ε-caprolactone | 25 | 180 | 90 | - | - | [4] |
| Al(OiPr)₃ | D,L-lactide | 100 | - | - | Controlled | Narrow | [5] |
| Dinuclear Co(III)K(I) salen complex | Cyclohexene Oxide/CO₂ | 80 | 1 | 99 | 10,700 | 1.11 | [6] |
Experimental Protocol: Polymerization of ε-Caprolactone
This protocol is a general representation based on literature descriptions for aluminum-catalyzed ROP.[4]
Materials:
-
Aluminum catalyst (e.g., aluminum thioamidate complex)
-
ε-caprolactone (distilled and dried before use)
-
Initiator (e.g., benzyl (B1604629) alcohol, if not using an alkoxide pre-catalyst)
-
Anhydrous solvent (e.g., toluene (B28343) or THF)
-
Schlenk flask and line
Procedure:
-
In a glovebox or under an inert atmosphere, add the aluminum catalyst to a dry Schlenk flask.
-
Add the desired amount of anhydrous solvent to dissolve the catalyst.
-
If required, add the initiator (e.g., benzyl alcohol).
-
Add the purified ε-caprolactone monomer to the flask.
-
Place the flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 25-100 °C).
-
Stir the reaction mixture for the specified time. The viscosity will increase as the polymer forms.
-
Quench the reaction by adding a small amount of acidified methanol (B129727).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterize the polymer by GPC (for M_n and Ð) and NMR.
Coordination-Insertion Mechanism:
Caption: Coordination-insertion mechanism for ROP.
Cross-Coupling Reactions
Organoaluminum reagents have emerged as effective nucleophiles in cross-coupling reactions, providing an alternative to traditional organometallic reagents.[7] These reactions can sometimes proceed even without an external transition metal catalyst, or be catalyzed by palladium or other Lewis acids.[8][9]
Key Features:
-
Catalyst-Free Option: Direct cross-coupling between arylaluminum compounds and organic halides can occur upon heating.[8]
-
Palladium-Catalyzed: Simple palladium catalysts can effectively couple various organoaluminum reagents with aryl/heteroaryl halides and pseudohalides.[9]
-
Functional Group Tolerance: The reactions tolerate a wide range of functional groups, including free NH₂, aldehydes, ketones, and esters.[9]
-
C-F Bond Activation: Aluminum Lewis acids can catalyze the cross-coupling of silylalkynes with aliphatic C-F bonds, a challenging transformation.[10]
Quantitative Data:
| Reaction Type | Organoaluminum Reagent | Coupling Partner | Catalyst / Conditions | Yield (%) | Ref. |
| Pd-catalyzed C(sp²)-C(sp²) | (4-MeOC₆H₄)₃Al₂Me₃Li | 4-Iodoacetophenone | [Pd(tmpp)₂Cl₂], THF/DMF, 60 °C | 94 | [9] |
| Direct (Catalyst-Free) C(sp²)-C(sp²) | PhAlMe₂·LiCl | 4-Iodotoluene | 1,4-Dioxane, 100 °C, 12h | 95 | [8] |
| Pd-catalyzed C(sp²)-C(sp) | Diethyl(oct-1-enyl)aluminum | 2-Bromo-6-methoxybenzo[b]furan | PdCl₂/XantPhos, DCE, 80 °C, 4h | 85 | [7] |
| Al-catalyzed C(sp³)-C(sp) | Trimethyl((4-fluorophenyl)ethynyl)silane | 1-Fluoroadamantane | Tris(pentafluorophenyl)alane, 100 °C, 16h | 89 | [10] |
Experimental Protocol: Palladium-Catalyzed Cross-Coupling
This protocol is a generalized procedure based on the work by Knochel and co-workers.[9]
Materials:
-
Organoaluminum reagent (prepared in situ or from a commercial source)
-
Aryl or heteroaryl halide/pseudohalide
-
Palladium catalyst (e.g., [Pd(tmpp)₂Cl₂])
-
Anhydrous solvent (e.g., THF/DMF mixture)
-
Schlenk flask and line
Procedure:
-
Under an inert atmosphere, add the palladium catalyst to a dry Schlenk flask.
-
Add the aryl halide/pseudohalide to the flask.
-
Dissolve the solids in the anhydrous solvent system (e.g., a mixture of THF and DMF).
-
Slowly add the organoaluminum reagent (e.g., 1.2-1.5 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to the specified temperature (e.g., 60 °C) and stir for the required time (e.g., 2-12 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of Rochelle's salt or dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle Visualization:
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improvement of catalytic activity of aluminum complexes for the ring-opening polymerization of ε-caprolactone: aluminum thioamidate and thioureidate systems - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding catalytic synergy in dinuclear polymerization catalysts for sustainable polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[ b ]furans - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02984J [pubs.rsc.org]
- 8. Organoaluminum-mediated direct cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Pd-catalyzed cross-coupling of functionalized organoaluminum reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Aluminum-Based Materials for Hydrogen Storage
Introduction
Aluminum and its compounds are promising candidates for solid-state hydrogen storage due to their high gravimetric and volumetric hydrogen densities. This document provides an overview of the application of various aluminum-based materials, with a primary focus on aluminum hydride (AlH₃, or alane), for hydrogen storage. It is intended for researchers and scientists in materials science and energy technology. Aluminum hydride is a binary metal hydride that can store up to 10.1% hydrogen by weight and has a volumetric capacity of 148 kg H₂/m³, making it a highly attractive material for onboard vehicular hydrogen storage and other applications requiring a dense and safe hydrogen carrier.[1][2][3]
Recent research has also explored complex aluminum hydrides (alanates), aluminum-gallium composites for hydrogen generation from water, and nanostructured aluminum materials to improve the thermodynamics and kinetics of hydrogen release and uptake.[4][5][6][7] A significant challenge remains the energy-efficient regeneration of the material after hydrogen release.[4][8]
Key Aluminum-Based Hydrogen Storage Materials
-
Aluminum Hydride (Alane, AlH₃): A covalent hydride existing in several polymorphic forms (α, α', β, γ, δ, ε, and ζ), with α-AlH₃ being the most thermodynamically stable.[1] It decomposes upon heating to release hydrogen gas and solid aluminum.
-
Alanates (Complex Hydrides): These materials, such as sodium alanate (NaAlH₄) and lithium alanate (LiAlH₄), are complex metal hydrides with high hydrogen capacities.[5]
-
Aluminum-Gallium Composites: These materials utilize a reaction between aluminum nanoparticles and water to generate hydrogen on demand at room temperature.[6][7] The gallium component is crucial for disrupting the passivating aluminum oxide layer.[6][7][9]
-
Nanoconfined AlH₃: Encapsulating AlH₃ within nanoporous host materials can alter its thermodynamic properties, potentially enabling easier regeneration.[10]
Data Presentation
Table 1: Hydrogen Storage Properties of Aluminum-Based Materials
| Material | Gravimetric Capacity (wt.%) | Volumetric Capacity (g H₂/L) | Decomposition Temperature (°C) | Enthalpy of Decomposition (kJ/mol H₂) |
| α-Aluminum Hydride (α-AlH₃) | 10.1 | 148 | 100 - 175 | ~7.6 |
| Sodium Alanate (NaAlH₄) | 5.6 (theoretical) | 56 | >185 | 37 (Step 1), 47 (Step 2) |
| Lithium Alanate (LiAlH₄) | 7.9 (theoretical) | 79 | >150 | - |
| Magnesium Alanate (Mg(AlH₄)₂) | 6.95 (theoretical) | 70 | >140 | - |
| Al-Ga + Water Reaction | 3.7 (based on Al) | 46 (based on Al) | Room Temperature | - |
Data compiled from multiple sources.[1][3][4][5][11]
Experimental Protocols
Protocol 1: Synthesis of α-Aluminum Hydride (Alane)
This protocol describes a common laboratory-scale synthesis of AlH₃ via the reaction of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) in an ether solvent.
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Aluminum chloride (AlCl₃), anhydrous
-
Diethyl ether or Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk line apparatus
-
Glassware (flasks, filter funnel), oven-dried
Procedure:
-
Setup: Assemble the Schlenk line apparatus under an inert atmosphere. All glassware must be rigorously dried to prevent decomposition of the reagents and product.
-
Reagent Preparation:
-
Prepare a solution of LiAlH₄ in anhydrous diethyl ether or THF in a Schlenk flask.
-
In a separate Schlenk flask, prepare a solution of AlCl₃ in the same anhydrous solvent.
-
-
Reaction:
-
Slowly add the AlCl₃ solution to the stirred LiAlH₄ solution at a controlled temperature (typically 0 °C to room temperature). The reaction is as follows: 3 LiAlH₄ + AlCl₃ → 4 AlH₃ + 3 LiCl
-
The aluminum hydride will precipitate from the solution along with lithium chloride.
-
-
Isolation and Purification:
-
The precipitate is a mixture of AlH₃ and LiCl. The LiCl can be removed by washing with the ether solvent.
-
The resulting solvated AlH₃ is then filtered under an inert atmosphere.
-
-
Desolvation:
-
To obtain the stable α-AlH₃ polymorph, the solvated product must be carefully desolvated.[8] This is a critical step and is sensitive to temperature and time.[8]
-
The material is typically dried under vacuum with gentle heating (e.g., 60-70°C).[8] The specific conditions will determine which polymorph of AlH₃ is formed.[1][8]
-
Safety Note: Aluminum hydride is pyrophoric when freshly prepared and can react violently with water and air.[8] All manipulations must be performed under a strict inert atmosphere.
Protocol 2: Characterization of Hydrogen Desorption from AlH₃
This protocol outlines the use of a Sievert-type apparatus to measure the hydrogen desorption properties of an AlH₃ sample.
Apparatus:
-
Sievert-type volumetric apparatus
-
Sample holder
-
Vacuum pump
-
Temperature controller/furnace
-
Pressure transducers
-
Mass flow controller (optional)
Procedure:
-
Sample Preparation: Load a known mass of the AlH₃ sample into the sample holder inside an inert atmosphere glovebox.
-
System Evacuation: Attach the sample holder to the Sievert apparatus and evacuate the system to a high vacuum to remove any residual air and moisture.
-
Isothermal Desorption:
-
Heat the sample to a desired temperature (e.g., 100 °C) and maintain it.
-
Monitor the pressure increase in the calibrated volume of the apparatus as the sample decomposes and releases hydrogen: AlH₃(s) → Al(s) + 3/2 H₂(g)
-
Record the pressure, temperature, and time data.
-
-
Data Analysis:
-
Use the ideal gas law (or a more precise equation of state) to calculate the moles of hydrogen released at each time point from the pressure and volume data.
-
Plot the amount of hydrogen released (often in wt.%) as a function of time to determine the desorption kinetics.
-
Repeat the experiment at different temperatures to determine the activation energy for decomposition.
-
-
Pressure-Composition-Temperature (PCT) Analysis:
-
To determine thermodynamic properties, perform desorption measurements at various temperatures and pressures to construct a PCT (or van't Hoff) plot. This allows for the calculation of the enthalpy and entropy of the desorption reaction.
-
Visualizations
Caption: Conceptual workflow for a reversible hydrogen storage system based on aluminum hydride.
Caption: Experimental workflow for the chemical synthesis of α-Aluminum Hydride (α-AlH₃).
Caption: Logical relationship for on-demand hydrogen generation from an Aluminum-Gallium composite and water.
References
- 1. Synthesis and Stability of Hydrogen Storage Material Aluminum Hydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Stability of Hydrogen Storage Material Aluminum Hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hydrogen.energy.gov [hydrogen.energy.gov]
- 4. Recent developments in aluminum-based hydrides for hydrogen storage | MRS Bulletin | Cambridge Core [cambridge.org]
- 5. US6726892B1 - Advanced aluminum alloys for hydrogen storage - Google Patents [patents.google.com]
- 6. Easy Aluminum Nanoparticles for Rapid, Efficient Hydrogen Generation from Water | Lab Manager [labmanager.com]
- 7. Easy aluminum nanoparticles for rapid, efficient hydrogen generation from water - “We don’t need any energy input, and it bubbles hydrogen like crazy. I’ve never seen anything like it” [chemeurope.com]
- 8. hydrogen.energy.gov [hydrogen.energy.gov]
- 9. genesisnanotech.wordpress.com [genesisnanotech.wordpress.com]
- 10. pv-magazine.com [pv-magazine.com]
- 11. energy.gov [energy.gov]
Application Notes and Protocols for Dialuminium Thin-Film Deposition
Introduction
Aluminum (Al) is a widely utilized material in various technological applications due to its excellent electrical and thermal conductivity, high reflectivity, and resistance to corrosion.[1][2][3][4] In the form of thin films, aluminum is a critical component in microelectronics for interconnects and contacts, in optics for reflective coatings, and in packaging for barrier layers.[1][4][5][6][7] The term "dialuminium" in the context of thin-film deposition typically refers to the use of a solid aluminum source, often in the form of a high-purity sputtering target, for physical vapor deposition (PVD) processes.[8][9][10] This document provides detailed protocols for the deposition of aluminum thin films using magnetron sputtering, a common PVD technique.[6][11]
The properties of the deposited aluminum films are highly dependent on the deposition parameters, such as deposition rate, substrate temperature, and chamber pressure. For instance, the electrical resistivity of thin films is generally higher than that of bulk aluminum and decreases with increasing film thickness.[1] Similarly, the surface roughness and grain size of the film can be influenced by the deposition power and film thickness.[12]
Experimental Protocols
This section outlines the protocols for depositing aluminum thin films via DC Magnetron Sputtering and Reactive Sputtering for the formation of aluminum oxide (Al2O3).
Protocol 1: DC Magnetron Sputtering of Aluminum Thin Films
This protocol describes the deposition of a pure aluminum thin film on a substrate using a DC magnetron sputtering system.
1. Substrate Preparation:
-
Clean the substrate to remove any organic and inorganic contaminants. A typical cleaning procedure for silicon wafers or glass substrates involves sequential ultrasonic bathing in acetone, isopropyl alcohol, and deionized water, each for 10-15 minutes.
-
Dry the substrate using a nitrogen gun and place it in the deposition chamber.
2. Chamber Preparation and Pumping:
-
Mount the high-purity (e.g., 99.999%) aluminum sputtering target in the magnetron source.[8][11]
-
Load the cleaned substrate into the substrate holder.
-
Evacuate the deposition chamber to a base pressure of at least 1 x 10⁻⁶ Torr to minimize contamination from residual gases.[11]
3. Deposition Process:
-
Introduce a high-purity inert gas, typically Argon (Ar), into the chamber.
-
Set the Ar gas flow rate and adjust the throttle valve to achieve the desired working pressure (e.g., 1-10 mTorr).[11]
-
Apply DC power to the aluminum target. A typical power setting might range from 100 to 1000 W, depending on the desired deposition rate and system configuration.[11]
-
Initiate a pre-sputtering step for 5-10 minutes with the shutter closed to clean the target surface.
-
Open the shutter to begin the deposition of the aluminum film onto the substrate.
-
The deposition time will determine the final film thickness. The deposition rate can be monitored in-situ using a quartz crystal microbalance.
4. Post-Deposition:
-
Once the desired thickness is achieved, turn off the DC power and stop the Ar gas flow.
-
Allow the substrate to cool down before venting the chamber to atmospheric pressure with an inert gas like nitrogen.
-
Remove the coated substrate for characterization.
Experimental Workflow for DC Magnetron Sputtering
Protocol 2: Reactive Sputtering of Aluminum Oxide (Al₂O₃) Thin Films
This protocol outlines the deposition of an aluminum oxide thin film by introducing a reactive gas (oxygen) into the sputtering process.
1. Substrate and Chamber Preparation:
-
Follow the same substrate and chamber preparation steps as in Protocol 1.
2. Deposition Process:
-
Introduce a mixture of a high-purity inert gas (Argon) and a reactive gas (Oxygen, O₂) into the chamber.[13]
-
The ratio of Ar to O₂ is a critical parameter that determines the stoichiometry and properties of the resulting Al₂O₃ film.[13]
-
Set the total gas flow and adjust the throttle valve to achieve the desired working pressure (e.g., 0.67 Pa).[13]
-
Apply power (DC, pulsed DC, or RF) to the aluminum target. RF power is often used for depositing insulating films like Al₂O₃ to avoid target poisoning issues.[13][14] A typical RF power might be 50 W.[13]
-
Perform a pre-sputtering step with the shutter closed.
-
Open the shutter to deposit the aluminum oxide film. The deposition rate will be lower than that of pure aluminum.
3. Post-Deposition:
-
Follow the same post-deposition steps as in Protocol 1.
Logical Relationship in Reactive Sputtering
Data Presentation
The following tables summarize typical deposition parameters and resulting film properties gathered from various studies.
Table 1: DC Magnetron Sputtering Parameters for Aluminum Films
| Parameter | Value | Reference |
| Target | Aluminum (99.9995% purity) | [11] |
| Substrate | Steel | [11] |
| Base Pressure | ~1 x 10⁻³ Torr | [11] |
| Working Pressure | 10 sccm Ar | [11] |
| Power | 1000 W | [11] |
| Substrate Rotation | 5 rpm | [11] |
| Target-Substrate Distance | 20 cm | [11] |
Table 2: Reactive Sputtering Parameters for Aluminum Oxide Films
| Parameter | Value | Reference |
| Target | Aluminum (99.99% purity) | [13] |
| Substrate | Glass, Si wafer | [13] |
| Sputtering Gas | Ar and O₂ mixture | [13] |
| O₂ Flow Ratio | 0 - 100% | [13] |
| Total Gas Pressure | 0.67 Pa | [13] |
| Total Gas Flow Rate | 5 ccm | [13] |
| RF Input Power | 50 W | [13] |
| Substrate Temperature | Room Temperature | [13] |
Table 3: Properties of Deposited Aluminum Films
| Film Thickness (µm) | Electrical Resistivity (10⁻⁸ Ω·m) | Electrical Conductivity (10⁷ S/m) | Sheet Resistance (Ω/sq) | Reference |
| 0.0165 | 18.2 | 0.55 | 11.0 | [1] |
| 0.0620 | 11.5 | 0.87 | 1.85 | [1] |
| 0.1068 | 8.3 | 1.20 | 0.78 | [1] |
| 0.1564 | 6.5 | 1.54 | 0.42 | [1] |
| Bulk Aluminum | 2.65 | 3.77 | - | [1] |
Characterization of Deposited Films
After deposition, it is crucial to characterize the thin films to ensure they meet the desired specifications. Common characterization techniques include:
-
X-ray Diffraction (XRD): To determine the crystal structure and orientation of the film.[15]
-
Atomic Force Microscopy (AFM): To analyze the surface morphology and roughness.[15]
-
Scanning Electron Microscopy (SEM): To visualize the surface and cross-section of the film.
-
Four-Point Probe: To measure the electrical resistivity and conductivity.[1]
-
X-ray Reflectivity (XRR): To determine film thickness, density, and surface roughness.[5]
-
Spectrophotometry: To measure optical properties like reflectance and transmittance.[5]
The deposition of high-quality aluminum and aluminum oxide thin films is achievable through well-controlled magnetron sputtering processes. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field. Careful control of deposition parameters is essential for tailoring the film properties to meet the requirements of specific applications.
References
- 1. iopb.res.in [iopb.res.in]
- 2. Preparation and application of aluminum thin films | Sputtering Targets Manufacturers [sputtertargets.net]
- 3. Aluminum (Al) Sputtering Targetï¼Purity: 99.9999% - Xinkang Materials [xk-sputteringtarget.com]
- 4. Physical vapor deposition - Wikipedia [en.wikipedia.org]
- 5. Spectrophotometric Characterization of Thin Semi-Transparent Aluminum Films Prepared by Electron Beam Evaporation and Magnetron Sputtering [mdpi.com]
- 6. highpurityaluminum.com [highpurityaluminum.com]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of Aluminum Sputter Target | Stanford Advanced Materials [sputtertargets.net]
- 9. highpurityaluminum.com [highpurityaluminum.com]
- 10. aemdeposition.com [aemdeposition.com]
- 11. Deposition of Al Thin Film on Steel Substrate: The Role of Thickness on Crystallization and Grain Growth | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. svc.org [svc.org]
- 15. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
Application Notes and Protocols for Dialuminium-Based Sensors in Gas Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of dialuminium-based sensors, specifically focusing on aluminum oxide (Al2O3), for gas detection. It includes a summary of their performance, detailed experimental protocols for their fabrication and use, and diagrams illustrating key processes and mechanisms. While the term "this compound" is used, the focus is on its common oxide, alumina (B75360), which is the functional material in these sensors.
Introduction to this compound (Alumina)-Based Gas Sensors
Aluminum oxide (Al2O3), or alumina, is a ceramic material with high mechanical strength, chemical stability, and a large surface area, making it a versatile material in gas sensing applications.[1][2] It is utilized both as a primary sensing material and as a substrate for other gas-sensitive materials.[3][4][5][6] Alumina-based sensors operate on various principles, including capacitive, resistive, and optical methods, to detect a range of gases.
Key Features:
-
High Stability: Alumina exhibits excellent thermal and chemical stability, allowing for operation in harsh environments and at high temperatures.[1][2]
-
Versatile Surface Properties: The porous nature of materials like anodic aluminum oxide (AAO) provides a large surface area for gas adsorption, enhancing sensor sensitivity.[7][8]
-
Compatibility: It is compatible with various fabrication processes, including CMOS technology, making it suitable for developing micro-hotplates and integrated sensor arrays.[9][10]
Performance Data of Alumina-Based Gas Sensors
The performance of alumina-based gas sensors varies depending on the target gas, sensor configuration, and operating conditions. The following table summarizes key performance metrics gathered from various studies.
| Target Gas | Sensor Composition | Operating Temperature | Concentration Range | Key Findings |
| Moisture (Humidity) | Porous Al2O3 with Au electrode | Ambient | 11% - 95% RH | Impedance changes by approximately four orders of magnitude. The capacitance of the sensor varies with moisture concentration.[7][11] |
| Hydrogen (H2) | Al2O3/CuO heterostructure | 75°C - 600°C (annealing) | Not specified | Al2O3 layer acts as an effective barrier for water vapor, enhancing stability at high humidity (84% RH).[12] |
| Hydrogen (H2) | γ-Al2O3 modified graphene | 36°C (starting) | 1% H2 | Average sensitivity of 28.23 mV/1% H2.[13] |
| Carbon Monoxide (CO) | Pt/Al2O3 on SiC MISFET | 500°C | 100 - 1000 ppm | Stable and reproducible response to CO in the presence of oxygen.[14] |
| Nitrogen Dioxide (NO2) | Ga2O3/Al2O3 nanocomposite | Room Temperature | ppb levels | Exhibits p-type gas-sensing behavior with high sensitivity to NO2.[15] |
| Sulfur Trioxide (SO3) | Ni-doped Al2O3 nanoflakes | 20°C - 90°C | 10 - 60 ppm | The high Ni-doped sensor shows an improved response of 12.40 towards 10 ppm SO3 with a response time of 9 s.[16] |
| Volatile Organic Compounds (VOCs) - Acetone (B3395972) | Nanocrystalline Al2O3 on optical fiber | 25°C | Not specified | Normalized gas sensitivity for acetone was 603 ×10⁻³ /kPa in the evanescent mode.[2] |
| Ethanol (B145695) | Anodic Aluminum Oxide (AAO) | Ambient | up to 30 ppm | Capacitive sensor capable of detecting ethanol excreted through the epidermis.[17] |
| Hydrogen Sulfide (H2S) | Activated Alumina | Not specified | Not specified | Highly effective adsorbent for H2S removal from gas streams.[18] |
Experimental Protocols
This section details the methodologies for key experiments involving the fabrication and testing of alumina-based gas sensors.
This protocol is based on the principles of anodization to create a porous aluminum oxide layer.[11][19][20]
Materials:
-
Ceramic substrate
-
High-purity aluminum (Al) foil or film
-
Gold (Au) target for sputtering
-
Anodization electrolyte (e.g., 0.3M sulphuric acid)[8]
-
Deionized water
-
Cleaning solvents (acetone, isopropanol)
Equipment:
-
Sputtering or thermal evaporation system
-
Electrochemical anodization cell with a power supply
-
Gold wire (for counter electrode)[8]
-
Furnace for annealing (optional)
-
Microscope for morphology characterization
Procedure:
-
Substrate Preparation: Clean the ceramic substrate ultrasonically with acetone, isopropanol, and deionized water, then dry it thoroughly.
-
Aluminum Deposition: Deposit a thin film of high-purity aluminum onto the ceramic substrate using sputtering or thermal evaporation.
-
Anodization:
-
Set up the electrochemical cell with the aluminum-coated substrate as the anode and a gold wire as the counter electrode.[8]
-
Immerse the electrodes in the anodization electrolyte (e.g., 0.3M sulphuric acid).
-
Apply a constant voltage (e.g., 20 V) to anodize the aluminum film, forming a porous Al2O3 layer.[8] The thickness of the porous layer can be controlled by the anodization time.
-
-
Gold Electrode Deposition: Deposit a thin, permeable layer of gold onto the porous alumina surface using sputtering. This top layer acts as the second electrode of the capacitor.[11][19][20]
-
Contact Annealing (Optional): Anneal the sensor to improve the electrical contacts and stabilize the structure.
This protocol describes the general procedure for evaluating the gas sensing performance of a fabricated sensor.
Materials:
-
Fabricated alumina-based sensor
-
Target gas of known concentration (e.g., CO, H2S, humidity-controlled air)
-
Inert carrier gas (e.g., N2, dry air)
-
Mass flow controllers
Equipment:
-
Gas testing chamber with electrical feedthroughs
-
Source measure unit or impedance analyzer
-
Temperature-controlled heater stage
-
Data acquisition system
Procedure:
-
Sensor Placement: Mount the sensor inside the gas testing chamber on the heater stage.
-
Stabilization: Heat the sensor to the desired operating temperature and allow the baseline signal (resistance or capacitance) to stabilize in a flow of the inert carrier gas.
-
Gas Exposure: Introduce the target gas at a specific concentration into the chamber using mass flow controllers.
-
Data Recording: Continuously record the change in the sensor's electrical signal (resistance or capacitance) until it reaches a steady state.
-
Recovery: Switch the gas flow back to the inert carrier gas to allow the sensor signal to return to its baseline.
-
Repeat: Repeat steps 3-5 for different gas concentrations and operating temperatures to characterize the sensor's response, sensitivity, response time, and recovery time.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: Gas sensing mechanism on a porous alumina surface.
Caption: Workflow for fabricating a porous alumina sensor.
Caption: Experimental setup for gas sensing measurements.
References
- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Process Technology Of Fabrication NO2 Gas Sensor Devices With Active Layer In2O3 | Widodo | ALCHEMY Jurnal Penelitian Kimia [jurnal.uns.ac.id]
- 7. Highly sensitive humidity sensor based on amorphous Al2O3 nanotubes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Suspended Alumina Membrane for GA2O3 Gas Sensor with Enhanced Lifetime at High-Temperature | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. mdpi.com [mdpi.com]
- 11. industrialphysics.com [industrialphysics.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. P- type gas-sensing behavior of Ga2O3/Al2O3 nanocomposite with high sensitivity to NOx at room temperature | Semantic Scholar [semanticscholar.org]
- 16. Ni-doped Al2O3 sensor for effective SO3 gas adsorption and sensing - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. hengyeinc.com [hengyeinc.com]
- 19. industrialphysics.com [industrialphysics.com]
- 20. scribd.com [scribd.com]
Application Notes and Protocols for Incorporating Dialuminium into Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for incorporating dialuminium, in various forms such as aluminum powder, flakes, nanoparticles, and oxides, into polymer composites. The protocols outlined below are designed to guide researchers in the fabrication and characterization of these advanced materials.
Introduction
The integration of this compound compounds into polymer matrices offers a versatile approach to developing composites with enhanced mechanical, thermal, and electrical properties. These materials find applications in diverse fields, including aerospace, automotive, electronics, and biomedical devices. The choice of incorporation method depends on the desired properties of the final composite, the type of polymer matrix, and the form of the aluminum-based filler. This document details four primary methods: Stir Casting, Mechanical Mixing, Extrusion, and Powder Metallurgy.
Methods of Incorporation
Stir Casting
Stir casting is a liquid-state fabrication method that involves mechanically mixing reinforcing particles into a molten or liquid polymer matrix. This technique is cost-effective and suitable for mass production.[1]
Experimental Protocol:
-
Matrix Preparation: Melt the polymer matrix material (e.g., Polyethylene, Polypropylene) in a crucible furnace. The temperature should be carefully controlled to be just above the melting point of the polymer to avoid degradation. For instance, for High-Density Polyethylene (HDPE), a processing temperature of around 190°C is suitable.[2]
-
Reinforcement Preparation: Pre-heat the this compound particles (e.g., aluminum powder, alumina (B75360) particles) to a temperature of approximately 500°C for about 40 minutes to remove moisture and improve wettability.[3]
-
Wetting Agent (Optional): For improved interfacial bonding between the metallic filler and the polymer matrix, a wetting agent can be introduced to the molten polymer.
-
Mixing: Introduce the pre-heated this compound particles into the molten polymer while continuously stirring. The stirring is performed using a mechanical stirrer, typically with a graphite (B72142) impeller, at a controlled speed. A vortex should be created in the molten polymer to ensure a uniform distribution of the particles.[1] The stirring speed and time are critical parameters. For example, in aluminum-epoxy composites, varying the stirring speed can significantly impact the final mechanical properties.[4] A stirring speed in the range of 300-700 rpm for a duration of 5-30 minutes is often employed.[3][5]
-
Casting: After achieving a homogeneous mixture, pour the composite slurry into a pre-heated mold. The mold temperature should be controlled to ensure uniform solidification and minimize defects. For instance, a mold temperature of 500°C has been used for aluminum matrix composites.[3]
-
Solidification and Post-Processing: Allow the composite to cool and solidify. After solidification, the composite can be subjected to finishing processes such as cutting and surface cleaning.
Logical Workflow for Stir Casting:
Caption: Workflow for the stir casting method.
Mechanical Mixing
Mechanical mixing is a straightforward method for incorporating this compound powders or flakes into a polymer resin at room or slightly elevated temperatures. This technique is suitable for thermosetting polymers like epoxy and for some thermoplastics.
Experimental Protocol:
-
Material Preparation: Weigh the desired amounts of polymer resin and this compound powder (e.g., aluminum flakes with an average size of 70-100 μm).[6]
-
Mixing: Place the polymer resin in a mixing chamber. Gradually add the aluminum powder while stirring mechanically. An internal mixer with counter-rotating rotors is effective.[6]
-
Mixing Parameters: Set the mixing speed and time to achieve a homogeneous dispersion. For example, a mechanical motor speed of 40 rpm for a duration of 15 minutes has been used for incorporating 70% aluminum powder into a polymer matrix.[6]
-
Curing/Stabilization: After mixing, allow the composite mixture to cure or stabilize. For thermosetting polymers, this may involve adding a hardener and allowing the mixture to cure at room temperature or an elevated temperature. A curing time of over 4 hours is recommended for some systems.[6]
-
Sample Preparation: Once cured, the composite can be mechanically cut into the desired dimensions for testing and characterization.
Logical Workflow for Mechanical Mixing:
Caption: Workflow for the mechanical mixing method.
Extrusion
Extrusion is a high-throughput process suitable for producing composites with thermoplastic matrices. It involves forcing a mixture of polymer and filler through a die to create a continuous profile.
Experimental Protocol:
-
Material Preparation: Dry the polymer pellets and this compound nanoparticles to remove any moisture.
-
Compounding: Pre-mix the polymer pellets and this compound nanoparticles at the desired weight ratio.
-
Extrusion: Feed the mixture into a twin-screw extruder. The extruder barrel is heated to a specific temperature profile to melt the polymer and facilitate mixing. For example, when incorporating aluminum nanoparticles into Acrylonitrile Butadiene Styrene (ABS), an extrusion temperature of 235°C and a screw speed of 250 rpm can be used.
-
Cooling and Pelletizing: The extruded composite strand is then cooled in a water bath and pelletized into granules.
-
Further Processing: The composite pellets can be further processed into desired shapes using methods like injection molding.
Logical Workflow for Extrusion:
Caption: Workflow for the extrusion method.
Powder Metallurgy
Powder metallurgy is a solid-state processing technique that involves blending polymer and aluminum powders, compacting the mixture, and then sintering it to form a dense composite. This method allows for the creation of composites with high filler content and complex shapes.
Experimental Protocol:
-
Powder Blending: Mix the aluminum powder and polymer powder in the desired proportions. Ball milling is a common technique used for blending to ensure a homogeneous mixture.[7]
-
Compaction: Place the blended powder into a die and compact it under high pressure to form a "green" compact. Compaction pressures around 200 MPa are typical for aluminum-based composites.[7]
-
Sintering: The green compact is then sintered at an elevated temperature, which is below the melting point of the main constituents. The sintering temperature and time are crucial parameters that affect the density and properties of the final composite. For aluminum/carbon composites, sintering temperatures of 600°C or 640°C under a pressure of 60 MPa for 30 minutes in a vacuum have been utilized.[8] A semi-liquid phase process, where a small amount of a lower melting point alloy is added, can be employed to achieve full density.[8]
-
Secondary Processing (Optional): The sintered composite can be subjected to secondary processes like extrusion or forging to further improve its properties.
Logical Workflow for Powder Metallurgy:
Caption: Workflow for the powder metallurgy method.
Data Presentation
The following tables summarize the quantitative data on the properties of this compound-polymer composites fabricated using the described methods.
Table 1: Effect of Stirring Parameters on Mechanical Properties of Aluminum-Based Composites
| Matrix | Reinforcement | Stirring Speed (rpm) | Stirring Time (min) | Tensile Strength (MPa) | Hardness | Porosity (%) |
| AA7475 | ZrO2 and SiC | 700 | 25 | 187.58 | - | 4.44 |
| AA7475 | ZrO2 and SiC | 800 | 30 | - | - | 2.61 |
| AA7475 | ZrO2 and SiC | - | - | 285.23 | - | - |
| Al7075 | Nano Al2O3 | 400 | 10 | - | Uniform | - |
| Al-Si alloy | Fly ash | 600 | - | 123.5 | - | - |
| Al-Si alloy | Fly ash | 650 | - | 128.0 | - | - |
Data sourced from multiple studies.[5][9][10]
Table 2: Mechanical Properties of High-Density Polyethylene (HDPE) - Aluminum Powder Composites
| HDPE (wt%) | Aluminum Powder (wt%) | Tensile Strength (MPa) | Elastic Modulus (MPa) |
| 100 | 0 | 24.2 | 1050 |
| 95 | 5 | Increased | Increased |
| 90 | 10 | - | - |
| 80 | 20 | 21.3 | Increased |
| 70 | 30 | Decreased | - |
| 60 | 40 | Decreased | - |
Data indicates that an optimal loading of 5 wt% aluminum powder enhances the mechanical properties of HDPE composites.[11]
Conclusion
The choice of method for incorporating this compound into polymer composites is critical for achieving the desired material properties. Stir casting and extrusion are suitable for large-scale production, while mechanical mixing and powder metallurgy offer versatility for developing a wide range of composite materials. The provided protocols and data serve as a starting point for researchers to explore and optimize the fabrication of this compound-polymer composites for their specific applications. Careful control of processing parameters is essential to ensure a homogeneous dispersion of the filler and strong interfacial adhesion, which are key to unlocking the full potential of these advanced materials.
References
- 1. ijariie.com [ijariie.com]
- 2. mdpi.com [mdpi.com]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. vibgyorpublishers.org [vibgyorpublishers.org]
- 7. The effect of process parameters in Aluminum Metal Matrix Composites with Powder Metallurgy | Manufacturing Review [mfr.edp-open.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ejmse.ro [ejmse.ro]
Application Notes and Protocols: Dialuminum Trioxide (Alumina) in Ceramic Matrix Composites Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialuminum trioxide, commonly known as alumina (B75360) (Al₂O₃), is a ceramic material extensively utilized in the fabrication of ceramic matrix composites (CMCs).[1] Its desirable properties, including high hardness, excellent thermal stability, and corrosion resistance, make it a prime candidate for reinforcing matrices in advanced composite materials.[1] These composites find applications in diverse, high-performance sectors such as aerospace, automotive, and biomedical industries. This document provides detailed application notes and experimental protocols for the fabrication of alumina-based CMCs.
Data Presentation: Mechanical Properties of Alumina-Reinforced CMCs
The mechanical properties of alumina-based CMCs are highly dependent on the fabrication method, the volume fraction of reinforcement, and the sintering parameters. The following tables summarize quantitative data from various studies.
Table 1: Influence of Al₂O₃ Reinforcement on Mechanical Properties of Aluminum Matrix Composites
| Matrix Material | Reinforcement (wt. %) | Fabrication Method | Hardness | Tensile Strength (MPa) | Yield Strength (MPa) | Elongation (%) | Reference |
| A359 Alloy | 8% Al₂O₃ | Stir Casting | Increased with wt.% | 148.7 | - | Reduced with wt.% | [2] |
| 7075 Al Alloy | 0.2% nano-Al₂O₃ | Stir Casting | Maximum Improvement | Maximum Improvement | Maximum Improvement | Minimum Value | [3] |
| Pure Aluminum | 1.5% nano-Al₂O₃ | Powder Metallurgy | Increased with wt.% | Increased up to 1.5% | - | - | [2] |
| Pure Aluminum | - | Powder Metallurgy | 76 HB | 318 | - | - | [2] |
| Al-1Mg-0.6Si-0.4Cu | 12-46% Al₂O₃ | Various | - | - | - | Higher than Al/SiC | [4] |
Table 2: Properties of Sintered Alumina-Based Composites
| Matrix | Reinforcement | Sintering Temperature (°C) | Relative Density (%) | Hardness (GPa) | Fracture Toughness (MPa·m¹/²) | Reference |
| Alumina | m-Zirconia | 1700 | 97 | 14.37 | 4.6 | [5] |
| Alumina | - | 1700 | Least Dense | - | - | [5] |
| Alumina | SiC | - | Lower than Alumina/SiO₂ | Higher than Alumina | Not Significantly Different | [6] |
| Alumina | SiO₂ | - | - | Higher than Alumina | Not Significantly Different | [6] |
Experimental Protocols
Detailed methodologies for key experiments in the fabrication of alumina-based CMCs are provided below.
Protocol 1: Fabrication of Alumina-Reinforced Aluminum Matrix Composites via Stir Casting
This protocol describes a liquid-state fabrication method suitable for producing bulk CMCs.
Materials and Equipment:
-
Aluminum alloy ingots (e.g., A359, 7075)
-
Alumina (Al₂O₃) particles (micro or nano-sized)
-
Graphite (B72142) crucible
-
Electric resistance furnace with temperature control
-
Mechanical stirrer with graphite impeller
-
Preheating furnace
-
Permanent mold
-
Inert gas supply (e.g., Argon)
Procedure:
-
Matrix Melting: Place the aluminum alloy ingots into the graphite crucible and heat them in the electric resistance furnace to a temperature above the alloy's liquidus temperature (e.g., 750-800°C).
-
Degassing: Once the alloy is completely molten, degas the melt by purging with an inert gas like argon to remove dissolved hydrogen and other impurities.
-
Reinforcement Preheating: Preheat the alumina particles in a separate furnace to a temperature of approximately 200-300°C to remove moisture and improve wettability.
-
Vortex Creation: Immerse the mechanical stirrer into the molten aluminum and create a vortex by rotating the impeller at a controlled speed (e.g., 300-500 rpm).
-
Particle Incorporation: Gradually introduce the preheated alumina particles into the vortex of the molten metal at a controlled feed rate.
-
Homogenization: After adding the reinforcement, increase the stirring speed (e.g., to 600 rpm) for a specific duration (e.g., 5-10 minutes) to ensure a uniform distribution of particles.
-
Casting: Pour the molten composite slurry into a preheated permanent mold.
-
Solidification and Cooling: Allow the composite to solidify and cool to room temperature.
-
Post-Processing: Eject the cast composite from the mold for subsequent machining and characterization.
Protocol 2: Fabrication of Alumina Matrix Composites via Powder Metallurgy and Sintering
This protocol outlines a solid-state fabrication route for producing CMCs with a ceramic matrix.
Materials and Equipment:
-
Alumina (Al₂O₃) powder (primary matrix material)
-
Reinforcement powder (e.g., Zirconia, Silicon Carbide)
-
Binder (e.g., polyvinyl alcohol)
-
Ball mill
-
Hydraulic press with die
-
High-temperature sintering furnace (e.g., capable of reaching 1700°C)
-
Controlled atmosphere (e.g., air, argon)
Procedure:
-
Powder Mixing: Weigh the desired amounts of alumina and reinforcement powders. Mix them thoroughly in a ball mill with a suitable solvent and binder to achieve a homogeneous slurry.
-
Drying: Dry the slurry to evaporate the solvent, resulting in a granulated powder mixture.
-
Compaction: Place the granulated powder into a die and uniaxially press it using a hydraulic press at a specific pressure to form a green compact.
-
Binder Burnout: Heat the green compact slowly in the furnace to a temperature of around 600°C to burn out the organic binder.
-
Sintering: Increase the furnace temperature to the desired sintering temperature (e.g., 1600-1700°C) and hold for a specific duration (e.g., 2-4 hours).[5] The sintering atmosphere can be air or an inert gas, depending on the reactivity of the reinforcement.
-
Cooling: Cool the furnace down to room temperature at a controlled rate to prevent thermal shock and cracking of the sintered composite.
-
Finishing: The sintered composite can then be machined and polished for characterization.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described protocols.
References
Application Notes and Protocols for the Use of Aluminum-Based Precursors in Advanced Ceramic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced ceramics derived from aluminum-based precursors, primarily alumina (B75360) (Al₂O₃), are critical materials in a wide array of scientific and industrial applications due to their exceptional mechanical, thermal, and electrical properties.[1][2] While the term "dialuminium" is not standard, it is understood to refer to aluminum-containing compounds used in the synthesis of these high-performance ceramics. This document provides detailed application notes and experimental protocols for the synthesis of advanced alumina ceramics from various aluminum precursors.
Alumina ceramics are classified based on their purity, with grades ranging from 70% to over 99.9%.[1] Higher purity alumina generally exhibits enhanced wear and corrosion resistance.[1] These materials are utilized in applications ranging from biomedical implants and electronic substrates to cutting tools and refractory linings.[3][4][5]
Data Presentation
The selection of a precursor and synthesis route significantly impacts the final properties of the sintered ceramic. The following tables summarize key quantitative data for different synthesis parameters and their outcomes.
Table 1: Influence of Sintering Temperature on the Properties of Alumina Ceramics
| Sintering Temperature (°C) | Soaking Time (hours) | Resulting Sintered Density (% of theoretical) | Reference |
| 1500 | 3 | 62 | [6] |
| 1700 | 3 | 74 | [6] |
| 1700 | 14 | 83 | [6] |
| 950-975 | 2 | High-density (with CuO-TiO₂-Nb₂O₅ additive) | [7] |
| 1500 | 2 | 98.6 | [8] |
Table 2: Comparison of Alumina Ceramics Prepared by Different Sintering Methods
| Sintering Method | Sintering Temperature (°C) | Pressure (MPa) | Resulting Relative Density (%) | Average Grain Size (μm) | Reference |
| Conventional Sintering (CS) | 1500 | Ambient | 98.6 | 4.07 ± 1.56 | [8] |
| Two-Step Sintering (TSS) | 1450 | Ambient | 98.8 | 3.37 ± 0.91 | [8] |
| Hot-Pressing | ~1500 | 20 | ~100 | Not Specified | [9] |
| High-Temperature Isostatic Pressing | ~1000 | 400 | ~100 | Not Specified | [9] |
Experimental Protocols
Detailed methodologies for the key experimental routes for synthesizing alumina ceramics are provided below.
Protocol 1: Sol-Gel Synthesis of Alumina Nanoparticles from Aluminum Isopropoxide
This protocol describes a common method for producing high-purity alumina powders with controlled particle size.[10]
Materials:
-
Aluminum isopropoxide (AIP)
-
Deionized water
-
Nitric acid (as a catalyst)
-
Ethanol (B145695) (as a solvent)
Procedure:
-
Dissolve aluminum isopropoxide in ethanol with vigorous stirring.
-
In a separate container, prepare a solution of deionized water and nitric acid in ethanol.
-
Slowly add the water-acid-ethanol solution to the aluminum isopropoxide solution under continuous stirring to initiate hydrolysis.
-
Continue stirring until a viscous gel is formed.
-
Age the gel at room temperature for 24-48 hours to allow for the completion of the polycondensation reactions.
-
Dry the gel at 80-120°C to remove the solvent and residual water, resulting in an amorphous alumina powder.
-
Calcine the dried powder at temperatures ranging from 800°C to 1200°C to induce crystallization into the desired alumina phase (e.g., γ-Al₂O₃ or α-Al₂O₃). The heating rate and holding time will influence the final particle size and morphology.[11]
Protocol 2: Precipitation Synthesis of Alumina from Aluminum Chloride
This method is a cost-effective approach for producing alumina powders.[12][13]
Materials:
-
Aluminum chloride (AlCl₃) or aluminum foil waste (AFW) dissolved in HCl[12][13]
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH) solution (precipitating agent)[12]
-
Deionized water
Procedure:
-
Prepare an aqueous solution of aluminum chloride.
-
Slowly add the ammonium hydroxide or sodium hydroxide solution to the aluminum chloride solution while stirring to precipitate aluminum hydroxide [Al(OH)₃]. The pH should be carefully controlled to optimize precipitation.[12]
-
Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts.
-
Dry the aluminum hydroxide precipitate in an oven at approximately 105°C for 12-24 hours.[12]
-
Grind the dried powder to a fine consistency.[12]
-
Calcine the aluminum hydroxide powder at temperatures between 550°C and 1200°C to convert it into alumina. The specific calcination temperature will determine the phase of the resulting alumina.[12][14]
Protocol 3: Polymer Precursor Synthesis of Aluminum Nitride (AlN) Fibers
This protocol outlines the synthesis of aluminum nitride ceramics, which possess high thermal conductivity, from an organoaluminum precursor.[15][16]
Materials:
-
Triethylaluminum (B1256330) (AlEt₃)
-
Ammonia (B1221849) (NH₃)
-
Toluene (solvent)
Procedure:
-
React triethylaluminum with ammonia in a controlled manner to produce an organoaluminum polymer precursor, (EtAlNH)n(Et₂AlNH₂)m·AlEt₃.[15][16]
-
The resulting polymer is thermoplastic and can be melt-spun into fibers at elevated temperatures.[15]
-
Cure the extruded fibers in an ammonia atmosphere to cross-link the polymer chains.[16]
-
Pyrolyze the cured fibers in a nitrogen atmosphere at temperatures above 500°C to convert the organoaluminum polymer into amorphous aluminum nitride.[17]
-
Further heat treatment at higher temperatures (1600-1800°C) is required to crystallize and densify the fibers into polycrystalline AlN.[15]
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of advanced ceramics from aluminum-based precursors.
References
- 1. Properties and Creation of Alumina Ceramics [iqsdirectory.com]
- 2. preciseceramic.com [preciseceramic.com]
- 3. aceprecisionceramics.co.uk [aceprecisionceramics.co.uk]
- 4. precision-ceramics.com [precision-ceramics.com]
- 5. Alumina Ceramics (Al₂O₃) [morgantechnicalceramics.com]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of Alumina Ceramics via a Two-Step Sintering Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unipretec-ceramics.com [unipretec-ceramics.com]
- 10. eds.yildiz.edu.tr [eds.yildiz.edu.tr]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ijisrt.com [ijisrt.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Aluminum Nitride fibers from a Thermoplastic Organoaluminum Precursor | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 16. Studies on Organoaluminum Precursors OP Aluminum Nitride Fibers | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Laser Ablation of Dialuminium Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and protocols for the laser ablation of dialuminium (aluminum) targets. The methodologies detailed are applicable for various research and development applications, including nanoparticle synthesis, thin-film deposition, and fundamental plasma studies.
Introduction to Laser Ablation of Aluminum
Laser ablation is a versatile technique that utilizes a high-power pulsed laser to remove material from a solid surface.[1] When the laser pulse irradiates the aluminum target, the material is rapidly heated, leading to vaporization, melting, and the formation of a plasma plume consisting of atoms, ions, and nanoparticles.[1][2] The characteristics of the ablated material and the resulting products are highly dependent on the laser parameters and the surrounding environment. This technique is widely employed for applications such as creating aluminum nanoparticles, depositing thin aluminum oxide films, and micromachining.[3][4][5][6]
Experimental Setup
A typical experimental setup for the laser ablation of an aluminum target consists of a high-power pulsed laser, a vacuum chamber or a liquid-filled vessel, a target holder, and diagnostic equipment.
Key Components:
-
Laser Source: The choice of laser is critical and depends on the desired outcome. Common types include Nd:YAG, excimer, and femtosecond lasers.[7][8][9]
-
Optical System: Lenses and mirrors are used to focus and direct the laser beam onto the target.[6][8]
-
Target and Holder: A high-purity aluminum target is mounted on a rotating holder to ensure even ablation across the surface.[6][8]
-
Environment Control: The ablation process can be carried out in a high vacuum, in a specific gas atmosphere, or in a liquid medium.[3][6][8]
-
Diagnostic Tools: Spectrometers, fast imaging cameras, and other sensors are used to analyze the plasma plume and the ablated material.[1][10]
Experimental Workflow Diagram
Caption: Workflow for a typical laser ablation experiment on an aluminum target.
Quantitative Data from Laser Ablation Experiments
The following tables summarize key experimental parameters and their effects on the laser ablation of aluminum targets, as reported in various studies.
Table 1: Laser Parameters for Aluminum Ablation
| Laser Type | Wavelength (nm) | Pulse Duration | Fluence (J/cm²) | Repetition Rate (Hz) | Environment | Reference |
| Nd:YAG | 1064 | 6 ns, 10 ns | - | - | Liquid | [7][11] |
| XeCl | 308 | 30 ns | - | 10 Hz | High Vacuum | [8] |
| Femtosecond | 1035 | 300 fs | 0.53 - 2.59 | 50 kHz - 1 MHz | Air | [9] |
| Nd:YAG | 1064 | 70 ns - 200 ns | ~1x10³ | 100 Hz - 5000 Hz | De-ionized Water | [4] |
| Nd:YAG | 1064, 532, 355 | 8 ns | - | 10 Hz | Vacuum | [6] |
| Excimer | 248 | 20 ns | 1.6 - 2.6 | - | Vacuum | [12] |
Table 2: Effects of Laser Parameters on Ablation Products
| Ablation Product | Key Influencing Parameters | Observed Effect | Reference |
| Nanoparticle Size | Laser Pulse Duration, Laser Fluence | Shorter pulses (fs) produce smaller nanoparticles (avg. 20 nm) compared to longer pulses (ps, avg. 60 nm).[3] Nanoparticle size increases with laser fluence.[13] | [3][13] |
| Ablation Rate | Laser Fluence, Repetition Rate | Ablation rate decreases as the repetition rate increases above a certain fluence due to particle shielding.[9] The volume ablation rate increases with higher laser fluence.[9] | [9] |
| Thin Film Morphology | Background Gas Pressure | In Pulsed Laser Deposition (PLD), low oxygen pressure results in dense, homogeneous films, while higher pressures can lead to columnar or open microstructures. | [14] |
| Plasma Temperature | Laser Pulse Duration | Shorter laser pulse lengths can lead to higher plasma temperatures.[11] | [11] |
Experimental Protocols
Protocol 1: Synthesis of Aluminum Nanoparticles in Liquid
This protocol describes the generation of aluminum nanoparticles by laser ablation of an aluminum target submerged in a liquid.
Materials and Equipment:
-
High-purity aluminum target (99.9% or higher)
-
Glass vessel
-
Liquid medium (e.g., ethanol (B145695), deionized water)[3][13]
-
Magnetic stirrer
-
Optical setup for focusing the laser beam
-
Fume hood and appropriate personal protective equipment (PPE)
Procedure:
-
Target Preparation: Clean the aluminum target ultrasonically in acetone (B3395972) and then ethanol to remove any surface contaminants.
-
Setup Assembly: Place the aluminum target at the bottom of the glass vessel and fill it with the chosen liquid medium, ensuring the target is fully submerged. Place the vessel on a magnetic stirrer.
-
Laser Focusing: Position the focusing lens such that the laser beam is focused onto the surface of the aluminum target.
-
Ablation: Set the desired laser parameters (pulse energy, repetition rate). Start the laser irradiation of the target. The liquid will become colloidal as nanoparticles are generated.[3]
-
Collection: After the desired ablation time, the colloidal solution containing the aluminum nanoparticles can be collected for further analysis.
-
Characterization: Analyze the size distribution and structure of the nanoparticles using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).[3]
Protocol 2: Pulsed Laser Deposition (PLD) of Aluminum Oxide Thin Films
This protocol outlines the deposition of aluminum oxide thin films onto a substrate using laser ablation of an aluminum target in a controlled atmosphere.
Materials and Equipment:
-
High-vacuum chamber equipped with a target carousel and a substrate heater[6]
-
High-purity aluminum target
-
Substrate (e.g., Silicon)
-
Gas inlet for oxygen or other reactive gases
-
Vacuum pumps (roughing and high-vacuum)
Procedure:
-
Target and Substrate Loading: Mount the aluminum target and the substrate onto their respective holders inside the vacuum chamber.
-
Chamber Evacuation: Evacuate the chamber to a high vacuum (e.g., 10⁻⁶ Torr or lower).
-
Substrate Heating: Heat the substrate to the desired deposition temperature.
-
Gas Introduction: Introduce the reactive gas (e.g., oxygen) into the chamber and maintain a constant pressure.
-
Laser Ablation and Deposition:
-
Set the laser parameters (fluence, repetition rate).
-
Direct the laser beam onto the rotating aluminum target. The ablated material will form a plasma plume that expands towards the substrate.
-
The ablated species will deposit on the heated substrate, forming a thin film.[15]
-
-
Cooling and Venting: After the deposition is complete, turn off the laser and the substrate heater. Allow the system to cool down before venting the chamber to atmospheric pressure.
-
Film Characterization: Analyze the deposited film for its thickness, structure, and composition using techniques like Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Raman Spectroscopy.[8][16]
Safety Precautions
-
Laser Safety: Laser ablation systems involve high-power lasers that can cause severe eye and skin damage. Always wear appropriate laser safety goggles and follow all laser safety protocols.
-
Nanoparticle Handling: Inhalation of nanoparticles can be hazardous. Handle colloidal solutions and dried nanoparticles in a well-ventilated area or a fume hood.
-
High Voltage and Vacuum: Be cautious when working with the high-voltage components of the laser system and the vacuum chamber.
By following these guidelines and protocols, researchers can effectively utilize laser ablation of aluminum targets for a wide range of scientific and industrial applications.
References
- 1. Introduction to optical diagnostics for Laser Plume Ablation- Oxford Instruments [andor.oxinst.com]
- 2. Laser Ablation of Aluminum Near the Critical Regime: A Computational Gas-Dynamical Model with Temperature-Dependent Physical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OPG [opg.optica.org]
- 4. Synthesis of aluminum oxide nanoparticles by laser ablation in liquids | MRS Advances | Cambridge Core [resolve.cambridge.org]
- 5. mdpi.com [mdpi.com]
- 6. esrf.fr [esrf.fr]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Modeling highly efficient femtosecond laser ablation of aluminum for cutting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pulsed Laser Deposition of Thin Films | ORNL [ornl.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Aluminum in Pyrotechnics and Propellants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum powder is a highly reactive metal with a significant heat of combustion, making it a crucial fuel in a wide array of energetic materials, including pyrotechnics and solid rocket propellants.[1] Its primary role is to enhance the energy output, leading to effects such as bright flashes, loud reports, and increased thrust.[1][2] The performance characteristics of aluminum-containing formulations are heavily dependent on the particle size, shape, and concentration of the aluminum used.[1] This document provides an overview of the applications of aluminum powder in these fields, along with compiled data and generalized experimental protocols for characterization.
Application Notes
Pyrotechnics
In pyrotechnics, aluminum powder is a versatile fuel used to create a variety of visual and auditory effects.[3] The particle size and shape of the aluminum powder are critical in determining the nature of the pyrotechnic effect.
-
Flash Powders: Fine aluminum powders, often referred to as "dark aluminum" or "pyro aluminum," with particle sizes in the low micron or even nanometer range, are used in flash compositions.[3][4] These fine particles have a high surface area-to-volume ratio, leading to rapid combustion and the production of a bright flash and a loud report.[3] These compositions are often mixtures of aluminum powder with an oxidizer such as potassium perchlorate (B79767) or potassium nitrate.[5]
-
Sparkling Effects: Coarser aluminum powders, with larger particle sizes, are used to generate sparks.[3] The larger particles have a longer burn time and are projected from the pyrotechnic device, creating glittering or sparkling trails. Effects like "flitter," "glitter," "firefly," and "snowball" can be achieved by carefully selecting the particle size of the aluminum.[3]
-
Color Enhancement: The high combustion temperature of aluminum can be utilized to enhance the brilliance of colored flames in pyrotechnic stars.[6] The intense heat excites the color-producing salts in the formulation more effectively, resulting in more vivid and deeply colored flames.[6]
-
Specialized Effects: Different grades and types of aluminum powder, such as "German Dark," are used to produce specific visual effects like flitter and glitter.[7] Some specialized blends, like "Blue Aluminum," have been developed to create safer photoflash compositions that can produce loud sounds.[8]
Propellants
In solid rocket propellants, aluminum powder is added to the fuel formulation to increase the specific impulse (Isp), a measure of the rocket engine's efficiency.[1][9] The addition of aluminum significantly increases the combustion temperature and the density of the propellant.[9][10]
-
Increased Specific Impulse: The high heat of combustion of aluminum contributes significantly to the overall energy released during propellant combustion, leading to a higher specific impulse.[1][9] The increase in specific impulse is dependent on the aluminum content, with an optimal percentage beyond which performance may decrease.[1][9]
-
Combustion Stability: The presence of aluminum particles and their combustion products (alumina) in the combustion chamber can help to suppress combustion instabilities.[11]
-
Effect of Particle Size: The particle size of the aluminum powder has a pronounced effect on the propellant's burning rate.[12] Generally, decreasing the particle size to the nano-scale can significantly increase the burning rate.[13][14] For instance, replacing 10% of common aluminum powder with nano-aluminum can increase the burning rate by up to 90.0% at 13 MPa.[13] However, the use of nano-aluminum can also increase the sensitivity of the propellant to friction and impact.[13]
-
Agglomeration: During combustion, molten aluminum particles on the propellant surface can coalesce to form larger droplets, a phenomenon known as agglomeration.[11][15] This can lead to incomplete combustion and two-phase flow losses, which can reduce the overall performance of the rocket motor.[11] The extent of agglomeration is influenced by the initial particle size of the aluminum and the propellant formulation.[16]
Data Presentation
Table 1: Effect of Aluminum Particle Size and Loading on Solid Propellant Burning Rate
| Propellant Composition (PBAA) | Aluminum Particle Size (μm) | Aluminum Loading (wt%) | Pressure (psia) | Burning Rate Augmentation (r/r₀) under Acceleration |
| Batch 1 | 6 | 16 | 500 | Varies with acceleration |
| Batch 2 | 14 | 16 | 500 | Varies with acceleration |
| Batch 3 | 29 | 16 | 500 | Varies with acceleration |
| Batch 4 | 14 | 8 | 500 | Varies with acceleration |
| Batch 5 | 14 | 0 | 500 | Varies with acceleration |
Source: Adapted from experimental data on the effect of aluminum size and loading on the burning rate of solid propellants.[12]
Table 2: Characteristics of Different Aluminum Powders for Propellants
| Parameter | Al-01 (Common) | Al-02 (Nano) | Al-03 (Nano) | Al-04 (Nano) |
| d50 (nm) | 5.64 x 10³ | 49.3 | 63.4 | 83.0 |
| Specific Surface Area (m²/g) | 1.45 | 54.83 | 24.09 | 13.96 |
| Mass Combustion Heat (MJ/kg) | 31.02 | - | - | - |
Source: Adapted from a study on the effects of nano-metric aluminum powder on composite solid propellants.[13]
Table 3: Performance of Solid Propellant with Varying Aluminum Content
| Propellant Formulation | Aluminum Content (wt%) | Specific Impulse (s) |
| KNSu | 0 | Base Value |
| KNSu + Al | 2.5 | Reduction compared to base |
| KNSu + Al | 5 | 30% increase compared to base |
| KNSu + Al | 7.5 | Reduction compared to base |
Source: Adapted from a study on the use of waste aluminum in solid rocket propellant.[17]
Experimental Protocols
The following are generalized experimental protocols for the characterization of aluminum-containing pyrotechnic and propellant formulations. These are based on methodologies described in the cited literature and should be adapted for specific experimental setups and safety requirements.
Protocol 1: Preparation of an Aluminum-Based Pyrotechnic Composition (e.g., Flash Powder)
Objective: To safely prepare a small quantity of a pyrotechnic flash composition for characterization.
Materials:
-
Fine aluminum powder (e.g., "Dark Pyro Aluminum," <10 μm)
-
Potassium perchlorate (oxidizer), finely ground
-
Non-sparking tools (e.g., wooden spatula, plastic scoop)
-
Sieve (non-metallic)
-
Weighing scale
-
Anti-static mat
-
Personal Protective Equipment (PPE): Safety glasses, face shield, flame-retardant lab coat, gloves.
Procedure:
-
Ensure the work area is clean, free of contaminants, and properly grounded to prevent static discharge.
-
Individually weigh the required amounts of aluminum powder and potassium perchlorate. A common ratio for flash powder is a stoichiometric mixture.
-
Gently pass each component separately through a non-metallic sieve onto a sheet of paper to break up any clumps. This process should be done with extreme care to avoid generating dust clouds.
-
The "diaper method" is often used for mixing: place the sieved components on a large sheet of paper. Lift the corners of the paper sequentially to gently roll the powders over each other until a homogenous mixture is achieved. Never grind or apply friction to the mixed composition.
-
Store the prepared composition in a properly labeled, sealed, and conductive container, away from heat, sparks, and incompatible materials.
Protocol 2: Characterization of Pyrotechnic Composition Performance
Objective: To evaluate the performance characteristics of a prepared pyrotechnic composition.
Methods:
-
Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
A small, precisely weighed sample (typically 1-5 mg) of the pyrotechnic composition is placed in an aluminum DSC pan.[5]
-
The pan is hermetically sealed.
-
The sample is heated in the DSC instrument at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to or from the sample is measured as a function of temperature.
-
The resulting thermogram can be analyzed to determine the onset temperature of decomposition, peak exothermic temperatures, and the heat of reaction.[5]
-
-
Burn Rate Test:
-
A known quantity of the pyrotechnic composition is loosely packed into a channel of defined dimensions (e.g., a V-shaped trough).
-
The composition is ignited at one end using a fuse or a hot wire.
-
The time it takes for the combustion to propagate along a measured length of the channel is recorded.
-
The burn rate is calculated in mm/s.
-
-
Acoustic Effect Measurement:
Protocol 3: Characterization of Aluminum-Containing Solid Propellant
Objective: To determine the ballistic properties of a solid propellant formulation containing aluminum powder.
Methods:
-
Strand Burner Test for Burning Rate:
-
A small, cylindrical or rectangular sample of the cured propellant, known as a strand, is cut to specific dimensions (e.g., 5 mm x 5 mm x 50 mm).[19]
-
The lateral surfaces of the strand are coated with an inhibitor to ensure that combustion only occurs on the end faces.[19]
-
The strand is mounted in a high-pressure vessel known as a strand burner.
-
The vessel is pressurized with an inert gas, such as nitrogen, to the desired test pressure.[19]
-
The propellant strand is ignited at one end.
-
The time it takes for the flame to travel a known distance along the strand is measured, often using embedded wires that break as the flame front passes, or through optical or ultrasonic methods.[20]
-
The burning rate is calculated as a function of pressure.
-
-
Closed Bomb Test for Ballistic Properties:
-
A precisely weighed sample of the propellant is placed in a closed, constant-volume combustion bomb.[20]
-
The bomb is sealed and the propellant is ignited.
-
The pressure inside the bomb is measured as a function of time using a pressure transducer.
-
The pressure-time data can be used to derive various ballistic parameters, including the burning rate and the impetus (a measure of the energy content) of the propellant.
-
-
Sub-scale Rocket Motor Firing for Specific Impulse:
-
A small rocket motor is loaded with a grain of the propellant to be tested.
-
The motor is mounted on a thrust stand equipped with a load cell to measure the thrust produced during firing.[17]
-
The motor is fired, and the thrust and motor pressure are recorded as a function of time.
-
The total impulse is calculated by integrating the thrust over the burn time.
-
The specific impulse is determined by dividing the total impulse by the weight of the propellant burned.
-
Visualizations
Caption: Workflow for the application of aluminum powder in pyrotechnics.
Caption: Experimental workflow for solid propellant characterization.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Aluminium (Powder) - PyroGuide [pyrodata.com]
- 4. Aluminum Pyro Dark - SYNTHETIKA [synthetikaeu.com]
- 5. jes.or.jp [jes.or.jp]
- 6. scribd.com [scribd.com]
- 7. jpyro.co.uk [jpyro.co.uk]
- 8. scribd.com [scribd.com]
- 9. Solid Propellant Formulations: A Review of Recent Progress and Utilized Components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. researchgate.net [researchgate.net]
- 14. congress.cimne.com [congress.cimne.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. researchgate.net [researchgate.net]
- 17. rspublication.com [rspublication.com]
- 18. psecommunity.org [psecommunity.org]
- 19. eucass.eu [eucass.eu]
- 20. uah.edu [uah.edu]
Biomedical Applications of Dialuminium Oxide Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dialuminium oxide nanoparticles (Al₂O₃ NPs), also known as alumina (B75360) nanoparticles, are increasingly recognized for their significant potential in a variety of biomedical fields.[1][2][3] Their unique physicochemical properties, including high surface area, thermal stability, biocompatibility, and the ease with which their surfaces can be functionalized, make them highly suitable as carriers for therapeutic agents.[4] These nanoparticles can be engineered to enhance drug solubility, control release kinetics, and facilitate targeted delivery to specific tissues or cells, thereby improving therapeutic outcomes and minimizing adverse effects.[4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound oxide nanoparticles in key biomedical areas.
Physicochemical Properties of this compound Oxide Nanoparticles
The functional characteristics of Al₂O₃ NPs are intrinsically linked to their physicochemical properties, which can be modulated by the synthesis method. A summary of typical properties for biomedical applications is presented below.
| Property | Typical Value/Range | Characterization Method(s) |
| Primary Particle Size | 10 - 100 nm | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD) |
| Hydrodynamic Diameter | 100 - 400 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 mV to +19.5 mV (tunable via surface modification) | Zeta Potential Analyzer |
| Surface Area (BET) | 10 - 120 m²/g | Brunauer-Emmett-Teller (BET) Analysis |
| Crystalline Phase | Gamma (γ-Al₂O₃), Alpha (α-Al₂O₃) | X-ray Diffraction (XRD) |
| Morphology | Spherical, Flake-like, Needle-shaped | SEM, TEM |
Application 1: Drug Delivery Systems
Aluminium oxide nanoparticles serve as versatile platforms for the delivery of a wide range of therapeutic agents.[4] Their porous nature and large surface area allow for efficient drug loading, while surface modifications can enable targeted and controlled release.[6][7]
Experimental Protocol: Synthesis of Al₂O₃ Nanoparticles by Sol-Gel Method
This protocol describes a common method for synthesizing Al₂O₃ NPs suitable for biomedical applications.
Materials:
-
Aluminum chloride (AlCl₃) or aluminum triisopropoxide (Al(O-i-Pr)₃)
-
Ethanol
-
Ammonia (B1221849) solution (28%)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of the aluminum precursor (AlCl₃ or Al(O-i-Pr)₃) in ethanol.
-
Slowly add ammonia solution dropwise to the aluminum precursor solution while stirring vigorously to initiate gel formation.
-
Allow the resulting gel to age for 24-48 hours at room temperature.
-
Dry the gel at 100°C for 24 hours to obtain a powder.
-
Calcine the powder at temperatures between 500°C and 1200°C for 2-4 hours to obtain the desired crystalline phase of Al₂O₃ nanoparticles. The temperature will influence the final particle size and phase.
-
Characterize the synthesized nanoparticles using TEM, SEM, XRD, and DLS to determine their size, morphology, crystallinity, and size distribution.
Experimental Protocol: Drug Loading onto Al₂O₃ Nanoparticles
This protocol outlines a general procedure for loading a model drug, such as doxorubicin, onto Al₂O₃ NPs.
Materials:
-
Synthesized Al₂O₃ nanoparticles
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Procedure:
-
Disperse a known concentration of Al₂O₃ nanoparticles in PBS.
-
Prepare a stock solution of the drug in deionized water.
-
Add the drug solution to the nanoparticle suspension at a specific drug-to-nanoparticle weight ratio.
-
Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption onto the nanoparticles.
-
Centrifuge the suspension to separate the drug-loaded nanoparticles from the supernatant.
-
Wash the nanoparticles with deionized water to remove any unbound drug.
-
Quantify the amount of unloaded drug in the supernatant using UV-Vis spectrophotometry to determine the drug loading efficiency.
Drug Loading Efficiency (%) = [(Initial Drug Amount - Drug in Supernatant) / Initial Drug Amount] x 100
Application 2: Vaccine Adjuvants
Aluminum-based adjuvants have a long history of use in human vaccines. Nano-sized alumina has demonstrated the potential to induce more robust and balanced (Th1/Th2) immune responses compared to traditional microparticle-based aluminum adjuvants.[8]
Experimental Protocol: Preparation of Al₂O₃ Nanoparticle-Adjuvanted Vaccine
This protocol describes the formulation of a model vaccine using ovalbumin (OVA) as the antigen.
Materials:
-
Al₂O₃ nanoparticles
-
Ovalbumin (OVA)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Disperse Al₂O₃ nanoparticles in PBS to a final concentration of 1 mg/mL.
-
Dissolve OVA in PBS to a final concentration of 1 mg/mL.
-
Mix the Al₂O₃ nanoparticle suspension and the OVA solution at a 1:1 volume ratio.
-
Gently agitate the mixture at 4°C for 24 hours to allow for antigen adsorption.
-
The resulting formulation is ready for in vivo immunization studies.
In Vivo Immunization and Immune Response Evaluation
Procedure:
-
Administer the prepared vaccine formulation to mice via subcutaneous or intramuscular injection.
-
Collect blood samples at specific time points (e.g., day 14, 28, and 42 post-immunization).
-
Isolate splenocytes for T-cell proliferation assays and cytokine analysis (e.g., IFN-γ, IL-4) using ELISA or flow cytometry.
-
Measure OVA-specific antibody titers (IgG, IgG1, IgG2a) in the serum using ELISA.
Application 3: Cancer Diagnosis and Therapy
The unique properties of nanoparticles make them promising candidates for applications in cancer diagnosis and treatment.[9][10][11] Al₂O₃ nanoparticles can be utilized as carriers for anticancer drugs to improve their delivery to tumor sites.[2] Furthermore, their potential as contrast agents in imaging modalities is an active area of research.[10]
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol assesses the toxicity of drug-loaded Al₂O₃ nanoparticles against a cancer cell line.
Materials:
-
Drug-loaded Al₂O₃ nanoparticles
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of free drug, empty nanoparticles, and drug-loaded nanoparticles for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
References
- 1. inderscienceonline.com [inderscienceonline.com]
- 2. researchgate.net [researchgate.net]
- 3. digital-library.theiet.org [digital-library.theiet.org]
- 4. benchchem.com [benchchem.com]
- 5. updates.reinste.com [updates.reinste.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of surface engineered mesoporous alumina nanoparticles: drug release aspects and cytotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aluminium Nanoparticles as Efficient Adjuvants Compared to Their Microparticle Counterparts: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanotechnology in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of nanoparticles and nanomaterials in cancer diagnosis and treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanotechnology in Cancer Diagnosis and Treatment [mdpi.com]
The Use of Dialuminium Oxide as an Abrasive for Polishing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialuminium oxide, commonly known as alumina (B75360) (Al₂O₃), is a superior abrasive material widely employed in research, scientific applications, and the pharmaceutical industry for achieving high-quality surface finishes. Its exceptional hardness, chemical inertness, and the availability of various particle sizes make it an ideal choice for polishing a wide array of materials, including metals, ceramics, and polymers used in medical devices and drug delivery systems. Proper polishing is a critical step in sample preparation for microscopic analysis, ensuring accurate characterization of material microstructures, and for producing components with specific surface properties essential for their function.
These application notes provide detailed protocols and quantitative data for utilizing this compound oxide in polishing applications, tailored for professionals in scientific and drug development fields where precise surface characteristics are paramount.
Data Presentation: Properties and Performance of this compound Oxide Abrasives
The selection of the appropriate alumina grade is crucial for achieving the desired polishing outcome. The following tables summarize the key properties and performance metrics of different this compound oxide abrasives.
Table 1: Grit Size Conversion Chart for Alumina Abrasives
This table provides a conversion between different grit size standards (FEPA, ANSI) and the average particle size in microns (µm). Understanding these conversions is essential for selecting the appropriate abrasive for a specific application.
| FEPA P Grade | FEPA F Grade | ANSI Grit | Average Particle Size (µm) | Typical Application Stage |
| P60 | F60 | 60 | 250 - 269 | Coarse Grinding / Planarization |
| P80 | F70 | 80 | 201 - 218 | Coarse Grinding / Planarization |
| P120 | F100 | 120 | 125 - 129 | Intermediate Grinding |
| P180 | F150 | 180 | 82 | Intermediate Grinding |
| P240 | F220 | 220 | 58 - 68 | Fine Grinding |
| P400 | F320 | 280 | 35 - 36.5 | Fine Grinding |
| P600 | F400 | 360 | 22.8 - 23.6 | Fine Grinding / Pre-polishing |
| P800 | F500 | 400 | 17.3 - 18.3 | Pre-polishing |
| P1200 | F600 | 600 | 12.8 - 15.3 | Lapping / Fine Polishing |
| P2500 | F1200 | 1000 | 3.0 - 8.4 | Final Polishing |
| - | - | - | 1.0 | Fine Polishing |
| - | - | - | 0.3 | Final Polishing (Alpha Alumina) |
| - | - | - | 0.05 | Mirror Finish (Gamma Alumina)[1] |
Table 2: Application of Alumina Abrasives and Expected Surface Finish (Ra)
This table provides a general guideline for selecting alumina particle sizes for polishing different materials and the typical surface roughness (Ra) that can be achieved. The final Ra value is dependent on various factors including the initial surface condition, polishing time, pressure, and the type of polishing cloth used.
| Material | Application Stage | Alumina Particle Size (µm) | Expected Surface Roughness (Ra) |
| Stainless Steel (e.g., 316L for implants) | Coarse Polishing | 5.0 | ~0.3 - 0.4 µm[2] |
| Intermediate Polishing | 1.0 - 3.0 | 0.1 - 0.3 µm | |
| Final Polishing | 0.05 - 0.3 | < 0.1 µm | |
| Zirconia Ceramics (e.g., for dental implants) | Pre-polishing | 1.0 - 5.0 | ~0.2 - 0.5 µm |
| Fine Polishing | 0.3 - 1.0 | 0.05 - 0.2 µm | |
| Final Mirror Finish | 0.05 | < 0.05 µm | |
| Biomedical Polymers (e.g., PEEK, UHMWPE) | Pre-polishing | 1.0 - 5.0 | ~0.3 - 0.8 µm |
| Fine Polishing | 0.3 - 1.0 | 0.1 - 0.3 µm | |
| Final Polishing | 0.05 | < 0.1 µm | |
| Optical Crystals & Glass | Fine Polishing | 1.0 | ~50 - 100 nm[2] |
| Final Mirror Finish | 0.05 | < 10 nm[2] |
Experimental Protocols
Detailed methodologies for common polishing applications using this compound oxide are provided below. These protocols serve as a starting point and may require optimization based on the specific material and desired outcome.
Protocol 1: Metallographic Polishing of Aluminum Alloys
This protocol is designed to prepare aluminum alloy samples for microstructural analysis.
Materials and Equipment:
-
Grinding/Polishing machine
-
Silicon Carbide (SiC) abrasive papers (240, 400, 600, 800, 1200 grit)
-
Polishing cloths (nylon, napless, and a final polishing cloth with medium nap)
-
This compound oxide suspensions (1 µm and 0.05 µm)
-
Diamond suspension (3 µm)
-
Polishing lubricant
-
Ultrasonic cleaner
-
Distilled water
-
Ethanol
Procedure:
-
Planar Grinding:
-
Begin with a 240 grit SiC paper on the polishing wheel, using water as a lubricant. Apply moderate pressure to the sample.
-
Grind until the surface is planar and all initial scratches are removed.
-
Thoroughly clean the sample with water.
-
Repeat the grinding step sequentially with 400, 600, 800, and 1200 grit SiC papers. Ensure the sample is rotated 90 degrees between each step to ensure that scratches from the previous step are completely removed.
-
-
Intermediate Polishing:
-
After the final grinding step, clean the sample in an ultrasonic bath with soapy water, followed by rinsing with distilled water and ethanol.
-
Place a nylon or napless polishing cloth on the wheel.
-
Apply 3 µm diamond suspension and a suitable lubricant.
-
Polish for 3-5 minutes with moderate pressure.
-
Clean the sample thoroughly.
-
-
Final Polishing:
-
Change to a new, medium-napped polishing cloth.
-
Apply 1 µm alumina suspension.
-
Polish for 2-4 minutes with light pressure.
-
Clean the sample thoroughly in an ultrasonic bath.
-
For a super-polished, mirror-like finish, use a final polishing cloth with 0.05 µm gamma-alumina suspension.
-
Polish for 1-3 minutes with very light pressure.
-
Clean the sample a final time in an ultrasonic bath with distilled water, followed by a final rinse with ethanol, and dry with a stream of air.
-
Protocol 2: Polishing of Zirconia Ceramics for Biomedical Applications
This protocol is suitable for preparing zirconia components, such as dental implants, for surface characterization and biocompatibility studies.
Materials and Equipment:
-
Grinding/Polishing machine with variable speed control
-
Diamond grinding discs (coarse and fine)
-
Polishing cloths (hard, medium, and soft nap)
-
This compound oxide suspensions (5 µm, 1 µm, and 0.05 µm)
-
Polishing lubricant (water-based)
-
Ultrasonic cleaner
-
Distilled water
-
Isopropyl alcohol
Procedure:
-
Initial Grinding (if necessary):
-
If the zirconia surface has significant irregularities, start with a coarse diamond grinding disc at a low rotational speed (e.g., 150-300 rpm) with water as a coolant.
-
Proceed to a finer diamond disc to remove the deep scratches from the initial grinding step.
-
-
Pre-polishing:
-
Clean the sample thoroughly.
-
Use a hard polishing cloth with a 5 µm alumina suspension.
-
Polish at a low to medium speed (e.g., 150-300 rpm) with moderate pressure for 5-10 minutes.
-
Clean the sample in an ultrasonic bath.
-
-
Intermediate Polishing:
-
Switch to a medium-napped polishing cloth and 1 µm alumina suspension.
-
Continue polishing at a similar speed but with reduced pressure for 5-7 minutes.
-
Clean the sample thoroughly.
-
-
Final Mirror Polishing:
-
Use a soft, napped polishing cloth with a 0.05 µm alumina suspension.
-
Polish at a low speed (e.g., 150 rpm) with very light pressure for 3-5 minutes.
-
Perform a final cleaning in an ultrasonic bath with distilled water, rinse with isopropyl alcohol, and air dry.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the polishing processes described.
Caption: General workflow for multi-step material polishing.
Caption: Decision logic for selecting the appropriate alumina grit size.
References
Application Notes and Protocols: Catalytic Applications of Dialuminium Oxide in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialuminium oxide (Al₂O₃), commonly known as alumina (B75360), is a versatile and economically significant material in industrial catalysis. Its utility stems from a unique combination of properties including high surface area, tunable porosity, exceptional thermal and mechanical stability, and variable surface acidity.[1][2] Alumina serves both as a direct catalyst for certain reactions and, more frequently, as a robust support material for active catalytic species like metals or metal oxides.[3][4] The most common phase for catalytic applications is γ-Al₂O₃, prized for its high surface area and favorable textural properties.[5] This document provides detailed application notes, quantitative data, and experimental protocols for the primary industrial uses of alumina catalysts.
Key Industrial Applications
This compound oxide is a cornerstone catalyst in several large-scale industrial processes, primarily in the refining and petrochemical sectors.
Claus Process: Sulfur Recovery
The Claus process is the most significant industrial method for recovering elemental sulfur from hydrogen sulfide (B99878) (H₂S), a toxic byproduct of natural gas processing and petroleum refining.[6][7] While the initial reaction stage is thermal, subsequent catalytic stages are crucial for maximizing sulfur yield, and activated alumina is the most widely used catalyst.[8][9]
The catalyst facilitates the reaction between H₂S and sulfur dioxide (SO₂) to produce sulfur.[9] It also promotes the hydrolysis of side products like carbonyl sulfide (COS) and carbon disulfide (CS₂), converting them back to H₂S for further reaction.[5][8]
Table 1: Typical Operating Conditions for Claus Process Catalytic Stages
| Parameter | First Catalytic Bed | Second/Third Catalytic Bed |
| Catalyst | Activated Alumina (γ-Al₂O₃) | Activated Alumina (γ-Al₂O₃) |
| Temperature | 315 - 330 °C[9][10] | 200 - 240 °C[9][10] |
| Pressure | ~1.5 bar (gauge)[8] | Slightly lower than the first stage |
| Catalyst Bed Depth | ~90 - 120 cm[8] | ~90 - 120 cm |
| Catalyst Surface Area | >300 m²/g[8] | >300 m²/g |
| Primary Function | H₂S + SO₂ reaction; Hydrolysis of COS & CS₂ | H₂S + SO₂ reaction (maximized at lower temp.) |
Caption: Simplified workflow of a Fluid Catalytic Cracking (FCC) unit.
Dehydration of Alcohols
Alumina is an effective and widely used solid acid catalyst for the dehydration of alcohols to produce alkenes (olefins) and ethers. [11]A significant industrial application is the conversion of bio-ethanol to "green" ethylene, a key building block for plastics. [12][13]The reaction pathway (alkene vs. ether) is highly dependent on the reaction temperature and the nature of the alumina's acid sites.
Table 3: Performance Data for Ethanol (B145695) Dehydration over γ-Al₂O₃ Catalysts
| Catalyst | Temperature (°C) | Pressure (MPa) | WHSV (h⁻¹) | Ethanol Conversion (%) | Ethylene Selectivity (%) | Reference(s) |
| Novel γ-Al₂O₃ (111 plane) | 450 | 1 | 4 | >95 (stable) | ~99 | [12][13] |
| Steam-Treated Novel γ-Al₂O₃ | 320 | - | - | >99 | >99 | [12] |
| ZSM-5@γ-Al₂O₃ Composite | 350 | - | - | 99.9 | 96.7 | [14] |
| Commercial γ-Al₂O₃ | 420 | Atmospheric | ~1.0 mL/min feed | >88 (yield) | Stable | [15] |
Ethanol Dehydration Mechanism on Alumina
Caption: Simplified mechanism for ethanol dehydration to ethene on an alumina surface.
Catalyst Support in Hydrodesulfurization (HDS)
In hydrotreating processes like hydrodesulfurization (HDS), alumina does not act as the primary catalyst but as a crucial high-surface-area support. [16]For HDS, which removes sulfur from refinery streams to produce cleaner fuels, cobalt (Co) and molybdenum (Mo) sulfides are the active catalytic species. These are dispersed on a γ-alumina support to maximize their exposure to reactants. [16][17]The support interacts with the metal oxides, influencing the final structure of the active sulfide phases.
Table 4: Performance of CoMo/γ-Al₂O₃ Catalyst in Dibenzothiophene (DBT) HDS
| Catalyst | Temperature (°C) | Pressure | LHSV (h⁻¹) | DBT Conversion (%) | Reference(s) |
| Homemade CoMo/nano γ-Al₂O₃ | 350 | - | 1 | 91.57 | [16] |
| Commercial HDS Catalyst | 350 | - | 1 | 72.54 | [16] |
Experimental Protocols
Protocol: Preparation of γ-Alumina Catalyst via Sol-Gel Method
This protocol describes a common laboratory synthesis for high-surface-area γ-alumina.
Materials:
-
Aluminum isopropoxide (AIP), Al(O-i-Pr)₃
-
Isopropanol (B130326) (solvent)
-
Deionized water
-
Nitric acid or Acetic acid (hydrolysis controller)
-
Beakers, magnetic stirrer, heating mantle
-
Drying oven
-
Muffle furnace
Procedure:
-
Sol Preparation: Dissolve aluminum isopropoxide in isopropanol in a beaker with vigorous stirring at room temperature. A typical weight ratio is 1g AIP to 20-25 mL of solvent. [11][18]2. Hydrolysis: While stirring, slowly add deionized water to the solution. A small amount of acid (e.g., nitric or acetic acid) can be added to the water to control the hydrolysis and gelation rate. [19]Continue vigorous stirring for several hours (e.g., 4-6 hours) until a thick, milky-white gel forms. [11]3. Aging: Allow the gel to age at room temperature for 12-24 hours. This step strengthens the gel network.
-
Drying: Place the aged gel in a drying oven at 110-120 °C for 12 hours to remove the solvent and water, resulting in a dried solid (xerogel). [11]5. Calcination: Transfer the dried powder to a ceramic crucible and place it in a muffle furnace. Heat the sample with a controlled ramp rate (e.g., 2-5 °C/min) to the target calcination temperature and hold for several hours. To obtain the γ-Al₂O₃ phase, a temperature of 550-600 °C for 4-6 hours is typical. [11][18]6. Characterization: The final white powder can be characterized using techniques such as XRD (to confirm the γ-phase), N₂ physisorption (to measure surface area and porosity), and TEM (to observe morphology).
Catalyst Preparation Workflow
References
- 1. 42% Alumina FCC Alumina Fluid Catalytic Cracking Catalyst [catalystzeolite.com]
- 2. maspecprod.com [maspecprod.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jobepc.com [jobepc.com]
- 6. activatedaluminaballs.com [activatedaluminaballs.com]
- 7. Claus catalyst Activated alumina catalysts – Catalyst carrier Catalyst Support Alumina Catalyst support Activated alumian balls [catalystcarrier.net]
- 8. Claus Process [camelclimatechange.org]
- 9. Claus_process [chemeurope.com]
- 10. Claus process - Wikipedia [en.wikipedia.org]
- 11. journals.iau.ir [journals.iau.ir]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. eds.yildiz.edu.tr [eds.yildiz.edu.tr]
- 19. Synthesis of γ-Alumina Nanoparticles with High-Surface-Area via Sol-Gel Method and their Performance for the Removal of Nickel from Aqueous Solution | Université de Liège [popups.uliege.be]
Application Notes and Protocols: Adsorption Properties of Nano Aluminum Oxide for Water Treatment
1. Introduction
Nano aluminum oxide (Al₂O₃), or nano-alumina, is a highly effective adsorbent material utilized extensively in water and wastewater treatment.[1][2] Its prominence stems from a unique combination of properties including high surface area, significant surface reactivity, thermal stability, and amphoteric nature.[2][3] These characteristics make it particularly efficient at removing a wide array of contaminants such as heavy metals, organic dyes, and other pollutants from aqueous solutions.[4][5]
Available in several crystalline phases (e.g., γ-Al₂O₃, α-Al₂O₃), the gamma phase (γ-Al₂O₃) is often preferred for adsorption applications due to its superior porous structure and larger specific surface area.[3][6] Furthermore, the surface of nano-alumina can be easily modified to enhance its selectivity and adsorption capacity for specific pollutants, making it a versatile tool for environmental remediation.[7][8]
These application notes provide detailed protocols for the synthesis, characterization, and application of nano aluminum oxide in water treatment, along with tabulated data for easy reference by researchers and scientists.
2. Synthesis and Characterization Protocols
The properties of nano aluminum oxide are highly dependent on the synthesis method. Common methods include sol-gel, chemical precipitation, and green synthesis.
Protocol 1: Sol-Gel Synthesis of γ-Al₂O₃ Nanoparticles
This method is widely used to produce nanoparticles with high purity and a large surface area.[1][9]
Materials:
-
Aluminum nitrate (B79036) nonahydrate [Al(NO₃)₃·9H₂O] or Aluminum isopropoxide
-
Citric acid or other chelating agents[10]
-
Deionized water
-
Ammonia (B1221849) solution (for pH adjustment)
-
Ethanol
Procedure:
-
Precursor Solution: Dissolve aluminum nitrate nonahydrate in deionized water to create a 1 M solution.[8]
-
Gel Formation: Slowly add a citric acid solution to the aluminum nitrate solution while stirring continuously. The molar ratio of citric acid to aluminum nitrate can be maintained at 1:1.[10]
-
pH Adjustment: Adjust the pH of the mixture to approximately 7 by slowly adding an ammonia solution. This will initiate the formation of a gel.
-
Aging: Allow the gel to age for 24-48 hours at room temperature.
-
Drying: Dry the gel in an oven at 80-100 °C for 12-24 hours to remove water and solvent, forming a xerogel.
-
Calcination: Calcine the dried powder in a muffle furnace. Heat the sample to 600-800 °C for 2-4 hours. This step is crucial for forming the γ-Al₂O₃ crystalline phase.[10]
-
Characterization: The resulting white powder should be characterized to confirm its properties.
Protocol 2: Characterization of Nano Al₂O₃
Characterization is essential to confirm the synthesis of nanoparticles and to understand their physical and chemical properties.
Methods:
-
X-ray Diffraction (XRD): To identify the crystalline phase (e.g., γ-Al₂O₃, α-Al₂O₃) and estimate the average crystallite size.[7][11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the nanoparticle surface, such as Al-O bonds and hydroxyl groups.[7][8]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and aggregation of the nanoparticles.[12][13]
-
Brunauer–Emmett–Teller (BET) Analysis: To determine the specific surface area, pore volume, and average pore size, which are critical for adsorption applications.[8][13]
3. Data Presentation: Properties and Adsorption Capacities
The following tables summarize the key properties of nano aluminum oxide and its adsorption performance for various pollutants as reported in the literature.
Table 1: Physical and Chemical Properties of Nano Aluminum Oxide
| Property | Typical Value | Reference(s) |
|---|---|---|
| Crystalline Phase | γ-Al₂O₃ | [3][6] |
| Particle Size | 30 - 50 nm | [13] |
| Specific Surface Area (BET) | 110 - 225 m²/g | [8][13] |
| Pore Volume | 0.32 - 0.47 cm³/g | [1][12] |
| Point of Zero Charge (pHzpc) | Varies, often slightly alkaline |[12] |
Table 2: Adsorption Capacities of Nano Al₂O₃ for Heavy Metals
| Contaminant | Adsorption Capacity (mg/g) | Optimal pH | Reference(s) |
|---|---|---|---|
| Lead (Pb²⁺) | 111 - 125 | 5.5 - 6.0 | [3][11][14] |
| Mercury (Hg²⁺) | 129 - 165 | 6.0 | [14] |
| Nickel (Ni²⁺) | 83.3 | ~4.0 | [3][15] |
| Zinc (Zn²⁺) | 58.8 | High pH | [3] |
| Cadmium (Cd²⁺)| 58.8 | 4.0 |[15] |
Table 3: Adsorption Capacities of Nano Al₂O₃ for Organic Dyes
| Contaminant | Adsorption Capacity (mg/g) | Optimal pH | Reference(s) |
|---|---|---|---|
| Methylene (B1212753) Blue | up to 2210 | 9.0 | [13] |
| Orange G | 93.3 | 2.5 | [12] |
| Rhodamine B | 165 | 4.0 | [8] |
| Basic Red 46 | 97.3% removal | 6.0 | [9] |
| Basic Yellow 40 | >94% removal | - |[7] |
4. Application Protocols for Water Treatment
Protocol 3: Batch Adsorption Studies
This protocol outlines a general procedure for evaluating the adsorption performance of nano-alumina for a target contaminant (heavy metal or dye).
Materials:
-
Synthesized nano Al₂O₃ powder
-
Stock solution of the contaminant (e.g., 1000 mg/L of Pb²⁺ or Methylene Blue)
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Conical flasks or beakers
-
Orbital shaker
-
Centrifuge or filtration system
-
Analytical instrument for measuring contaminant concentration (e.g., Atomic Absorption Spectrometer for metals, UV-Vis Spectrophotometer for dyes)
Procedure:
-
Prepare Working Solutions: Prepare a series of contaminant solutions of known concentrations by diluting the stock solution.
-
Adsorption Experiment:
-
Add a fixed amount of nano Al₂O₃ adsorbent (e.g., 0.05 g) to a series of flasks containing a known volume (e.g., 50 mL) of the contaminant solution.[3]
-
Adjust the initial pH of the solutions to the desired value using HCl or NaOH.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time.
-
-
Separation: After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Analysis: Measure the final concentration of the contaminant in the supernatant/filtrate.
-
Calculations:
-
Removal Efficiency (%): ((C₀ - Cₑ) / C₀) * 100
-
Adsorption Capacity (qₑ, mg/g): ((C₀ - Cₑ) * V) / m
-
Where: C₀ = initial concentration, Cₑ = equilibrium concentration, V = volume of solution (L), m = mass of adsorbent (g).
-
Optimization: The protocol can be repeated by varying parameters such as pH, contact time, adsorbent dose, and initial contaminant concentration to determine the optimal conditions.[3][9]
Protocol 4: Regeneration of Spent Nano Al₂O₃
Regenerating the adsorbent is crucial for cost-effective and sustainable water treatment.[12][16]
Materials:
-
Spent (contaminant-loaded) nano Al₂O₃
-
Desorbing agent (e.g., acidic solution like 0.1 M HCl, or basic solution like 0.1 M NaOH)
-
Deionized water
-
Oven or furnace
Procedure:
-
Desorption:
-
Wash the spent adsorbent with a suitable desorbing agent to release the adsorbed contaminant. The choice of agent depends on the nature of the contaminant and the adsorption mechanism.
-
Agitate the mixture for a specific time (e.g., 1-2 hours).
-
-
Washing:
-
Separate the adsorbent from the desorbing solution.
-
Wash the adsorbent thoroughly with deionized water until the pH of the wash water is neutral. This removes any residual desorbing agent.
-
-
Drying/Reactivation:
-
Reuse: The regenerated nano Al₂O₃ is now ready for the next adsorption cycle. The efficiency of the regenerated adsorbent should be tested to evaluate its performance over multiple cycles.[8][12]
Nano aluminum oxide serves as a robust and versatile adsorbent for water purification. Its high efficiency in removing a broad spectrum of pollutants, coupled with the potential for surface modification and regeneration, makes it a subject of continuous research and development. The protocols and data presented here offer a foundational guide for researchers and scientists to explore and optimize the use of nano-alumina in environmental remediation and water treatment applications.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Applications of aluminum oxide and nano aluminum oxide as adsorbents: review | Semantic Scholar [semanticscholar.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. scielo.br [scielo.br]
- 7. Surface-modified γ-alumina nanoparticles for efficient adsorption of some cationic dyes from wastewater [cnj.araku.ac.ir]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Removal of some textile cationic dyes from industrial wastewater using modified gamma alumina nanoparticles [sid.ir]
- 10. confer.cz [confer.cz]
- 11. tecnoscientifica.com [tecnoscientifica.com]
- 12. Adsorption characteristics of alumina nanoparticles for the removal of hazardous dye, Orange G from aqueous solutions - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis of γ-alumina (Al2O3) nanoparticles and their potential for use as an adsorbent in the removal of methylene blue dye from industrial wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. jalonzeolite.com [jalonzeolite.com]
- 17. How to Regenerate Activated Alumina [yamtop.com]
- 18. sse.co.th [sse.co.th]
Troubleshooting & Optimization
Technical Support Center: Overcoming Stability Issues of Dialuminium Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with dialuminium (aluminum) nanoparticles. The primary challenges in handling these nanoparticles—oxidation and aggregation—are addressed with detailed experimental protocols and supporting data.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis, storage, and application of aluminum nanoparticles.
| Problem | Potential Cause | Recommended Solution |
| Rapid Oxidation of Nanoparticles | Exposure to air and moisture. The native oxide layer on aluminum nanoparticles can grow over time, reducing the active aluminum content.[1] | Surface Passivation: Coat the nanoparticles with a protective layer immediately after synthesis. Options include organic coatings (e.g., oleic acid, polymers) or inorganic coatings (e.g., silica).[2][3][4] This can be achieved through wet chemistry techniques or in-situ polymerization.[2][5] |
| Particle Aggregation in Suspension | High surface energy of nanoparticles leads to agglomeration to minimize free energy.[6] Inadequate surface charge or steric hindrance in the dispersion medium. | Surface Functionalization: Modify the nanoparticle surface to introduce electrostatic repulsion or steric hindrance. This can be done using surfactants, polymers (e.g., PEGylation), or by controlling the pH to be away from the isoelectric point.[5][7] |
| Poor Dispersion in Organic Solvents | Hydrophilic surface of the native oxide layer on aluminum nanoparticles. | Hydrophobic Coating: Use capping agents like oleic acid to create a hydrophobic surface, which improves dispersibility in non-polar organic solvents.[8][9] |
| Poor Dispersion in Aqueous Media for Biological Applications | Hydrophobic nature of some organic coatings. | Hydrophilic Coating: Employ hydrophilic polymers like polyethylene (B3416737) glycol (PEG) through PEGylation to enhance stability and biocompatibility in aqueous solutions.[5] |
| Inconsistent Experimental Results | Variability in nanoparticle stability and aggregation state between batches or experiments. | Standardized Protocols & Characterization: Adhere to consistent synthesis and stabilization protocols. Regularly characterize your nanoparticles using techniques like Dynamic Light Scattering (DLS) to monitor hydrodynamic diameter and Zeta Potential for surface charge.[10][11] |
| Low Drug Loading Efficiency | Incompatible surface chemistry between the nanoparticle and the drug molecule. | Surface Functionalization for Drug Conjugation: Introduce functional groups (e.g., amines, carboxyls) onto the nanoparticle surface via silanization (e.g., with APTES) to enable covalent attachment of drug molecules.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with aluminum nanoparticles?
A1: The two main stability issues are rapid oxidation and a strong tendency to aggregate.[1][6] Aluminum is highly reactive with oxygen and water, leading to the formation of a passivating aluminum oxide layer that can grow over time, diminishing the properties of the metallic core.[1] Their high surface-area-to-volume ratio results in high surface energy, causing them to agglomerate to achieve a more stable state.[6]
Q2: How can I prevent my aluminum nanoparticles from oxidizing?
A2: The most effective method is surface passivation, which involves coating the nanoparticles with a protective layer. This can be an organic monolayer, a polymer shell, or an inorganic coating like silica.[2][3][4] For instance, using oleic acid as a capping agent during synthesis can form a self-assembled monolayer that prevents oxidation.[2] Similarly, in-situ polymerization of monomers can encapsulate the nanoparticles in a protective polymer shell.[5]
Q3: What is the best way to prevent aggregation of aluminum nanoparticles in a liquid dispersion?
A3: To prevent aggregation, you need to overcome the attractive van der Waals forces between particles. This is typically achieved by introducing repulsive forces. You can achieve this through:
-
Electrostatic Stabilization: Modifying the surface to create a significant positive or negative charge (high absolute zeta potential) will cause the particles to repel each other. This is highly dependent on the pH of the medium.[7]
-
Steric Stabilization: Coating the nanoparticles with polymers, such as polyethylene glycol (PEG), creates a physical barrier that prevents them from getting too close to each other.[5]
Q4: Can I improve the shelf life of my aluminum nanoparticle dispersion?
A4: Yes. Proper surface stabilization is key to a longer shelf life. Dispersions of aluminum oxide nanoparticles in a polyurethane-based resin have been shown to be stable and have a longer shelf life.[12] For aqueous biological applications, PEGylation is a common strategy to increase stability in physiological media.[5] Storage conditions are also crucial; it is generally recommended to store nanoparticle dispersions at low temperatures (e.g., 4°C) and to avoid freezing, which can cause irreversible aggregation.
Q5: How does surface modification affect the biocompatibility of aluminum nanoparticles for drug delivery?
A5: Surface modification is critical for biocompatibility. Bare aluminum nanoparticles can be toxic, but coating them with biocompatible materials like aluminum oxide, silica, or polymers such as PEG can significantly reduce cytotoxicity.[1][3] For example, studies have shown that aluminum oxide coatings are biocompatible, and cell viability is high at concentrations up to 100 µg/mL.[1][3] PEGylation is particularly effective as it creates a hydrophilic layer that reduces protein adsorption and uptake by the immune system.[5]
Data Presentation: Stability of Functionalized Aluminum Nanoparticles
The following tables summarize quantitative data on the stability of aluminum and aluminum oxide nanoparticles with different surface modifications.
Table 1: Influence of Surface Coating on Physicochemical Properties and Stability
| Coating Material | Nanoparticle Core | Average Particle Size (nm) | Zeta Potential (mV) | Stability Remarks | Reference(s) |
| None (Bare) | Aluminum Oxide (γ-Al₂O₃) | 10.8 (primary) | +31.3 to -36.5 (pH dependent) | Prone to aggregation near the isoelectric point (pH 7.5-8).[7] | [7] |
| Oleic Acid | Aluminum Oxide (Al₂O₃) | ~23 | Not specified | Forms stable dispersions in non-polar organic solvents like styrene.[3] | [3] |
| (3-Aminopropyl)triethoxysilane (APTES) | Aluminum (Al) | ~80 (initial) | Not specified | Transforms into bayerite (β-Al(OH)₃) in a short time in aqueous solution, leading to aggregation.[4] | [4] |
| APTES + Glutaric Anhydride | Aluminum (Al) | ~80 (initial) | Not specified | Exhibits long-term stability in aqueous solution.[4] | [4] |
| 2,2,4-Trimethylpentane | Aluminum (Al) | 219.3 (median) | Not specified | Good thermal stability with an active aluminum content of 85.45%.[13] | [13] |
| Poly(methyl methacrylate) (PMMA) | Aluminum (Al) | 13-18 (core) | Not specified | Air-stable for over a month.[5] | [5] |
Table 2: Biocompatibility of Coated Aluminum Oxide Nanoparticles
| Particle Size (nm) | Concentration (µg/mL) | Cell Viability | Reactive Oxygen Species (ROS) Release | Reference(s) |
| 20 | 1000 | Compromised | High | [1][3] |
| 310 | 1000 | High | Moderate | [1][3] |
| 20 and 310 | ≤ 100 | High | Minimal | [1][3] |
Experimental Protocols
Protocol 1: Surface Passivation of Aluminum Nanoparticles with Oleic Acid
This protocol describes a wet-chemical method for synthesizing oxide-free aluminum nanoparticles with an oleic acid capping layer to prevent oxidation and improve dispersion in organic solvents.[2]
Materials:
-
Aluminum precursor (e.g., dimethylethylamine alane)
-
Titanium (IV) isopropoxide (catalyst)
-
Oleic acid
-
Anhydrous toluene (B28343)
-
Argon gas
-
Schlenk line and glassware
Procedure:
-
Reaction Setup: Assemble a clean and dry Schlenk flask equipped with a magnetic stirrer and reflux condenser under an argon atmosphere.
-
Precursor Addition: Introduce the aluminum precursor solution in anhydrous toluene into the flask.
-
Heating: Heat the solution to the desired reaction temperature (e.g., 85°C) with constant stirring.
-
Catalyst Injection: Inject a catalytic amount of titanium (IV) isopropoxide into the reaction mixture.
-
Nucleation and Growth: Allow the nanoparticles to nucleate and grow. The reaction time will influence the final particle size.
-
Capping Agent Injection: At a predetermined time (e.g., after 1-3 hours to control size), inject oleic acid into the reaction mixture. The oleic acid will form a self-assembled monolayer on the nanoparticle surface.[2]
-
Cooling and Purification: After the reaction is complete, cool the mixture to room temperature. The nanoparticles can be purified by centrifugation and washing with an appropriate solvent (e.g., ethanol) to remove unreacted precursors and excess oleic acid.
-
Characterization: Analyze the resulting nanoparticles using Transmission Electron Microscopy (TEM) for size and morphology, and X-ray Photoelectron Spectroscopy (XPS) to confirm the absence of an oxide layer and the presence of the oleic acid coating.[2]
Protocol 2: Polymer Coating of Aluminum Nanoparticles via In-Situ Polymerization
This protocol outlines a general procedure for coating aluminum nanoparticles with a polymer, such as poly(methyl methacrylate) (PMMA), to enhance their stability.[5]
Materials:
-
Aluminum precursor (e.g., H₃Al·NEtMe₂)
-
Titanium (IV) isopropoxide (catalyst)
-
Monomer (e.g., methyl methacrylate (B99206) - MMA)
-
Anhydrous toluene
-
Argon gas
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an argon atmosphere, add the aluminum precursor and anhydrous toluene.
-
Heating: Heat the solution to 85°C with stirring.
-
Initiation: Add the titanium isopropoxide catalyst, followed immediately by the MMA monomer. A color change from clear to brown indicates the initiation of the reaction.
-
Polymerization: Reflux the mixture at 85°C for 1 hour to allow for the polymerization of MMA on the surface of the forming aluminum nanoparticles.
-
Cooling and Solvent Removal: Cool the mixture to room temperature and remove the solvent under vacuum.
-
Drying: Heat the resulting solid product in a vacuum oven overnight at 85°C to ensure complete removal of any residual solvent.
-
Characterization: The polymer-coated nanoparticles can be characterized by Fourier Transform Infrared Spectroscopy (FTIR) to confirm the presence of the polymer, and by TEM and Dynamic Light Scattering (DLS) to determine their size and dispersion stability.
Protocol 3: Surface Functionalization with APTES (Silanization) for Drug Delivery Applications
This protocol details the silanization of aluminum oxide nanoparticles to introduce amine functional groups on their surface, which can be used for subsequent drug conjugation.[5]
Materials:
-
Aluminum oxide nanoparticles (Al₂O₃ NPs)
-
Anhydrous toluene
-
(3-Aminopropyl)trimethoxysilane (APTES)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Centrifuge
Procedure:
-
Drying of Nanoparticles: Dry the Al₂O₃ NPs at 100°C for 3 hours to remove any adsorbed water.
-
Dispersion: Disperse the dried Al₂O₃ NPs in anhydrous toluene in a round-bottom flask and sonicate for 15 minutes for uniform dispersion.
-
Silanization Reaction: Add APTES to the nanoparticle suspension.
-
Reflux: Heat the mixture to 110°C and reflux for 16 hours under constant stirring.
-
Washing:
-
Cool the reaction mixture to room temperature.
-
Centrifuge the suspension to pellet the functionalized nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in fresh toluene. Repeat this washing step twice more.
-
Perform three additional washing steps with acetone to remove any residual unreacted silane (B1218182) and toluene.
-
-
Drying: Dry the final APTES-functionalized Al₂O₃ NPs in a vacuum oven at 40°C for 12 hours.
-
Characterization: Confirm the successful silanization using FTIR by identifying the characteristic peaks of the amine groups.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and stabilization of aluminum nanoparticles.
Caption: Cellular uptake and drug release mechanism of aluminum oxide nanoparticles.[2]
Caption: Logical relationship between stability problems and solution strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. briefs.techconnect.org [briefs.techconnect.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. bansalgroup-assets.s3.ap-south-1.amazonaws.com [bansalgroup-assets.s3.ap-south-1.amazonaws.com]
- 10. Polymer Grafted Aluminum Nanoparticles for Percolative Composite Films with Enhanced Compatibility [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ad-nanotech.com [ad-nanotech.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Dialuminium Synthesis
Welcome to the Technical Support Center for the synthesis of dialuminium compounds (dialanes), specifically tailored for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of compounds featuring aluminum-aluminum bonds.
Frequently Asked questions (FAQs)
Q1: What are this compound compounds and why is their synthesis challenging?
This compound compounds, also known as dialanes, are organometallic compounds that possess a direct aluminum-aluminum (Al-Al) bond. Their synthesis is a significant challenge in main-group chemistry due to the high reactivity and instability of these compounds. Many organoaluminium precursors and dialane products are pyrophoric, meaning they spontaneously ignite upon contact with air and react violently with moisture.[1] Consequently, strict air-sensitive techniques, such as the use of a Schlenk line or a glove box, are mandatory for their successful synthesis and handling.[2][3]
Q2: What are the general strategies for synthesizing this compound compounds?
The most common strategy for forming an Al-Al bond is the reduction of a suitable aluminium(III) precursor. This typically involves the dehalogenation of Al(III) halides or the reduction of Al(III) hydrides using potent reducing agents. The stability of the resulting dialane is highly dependent on the use of sterically demanding ligands that kinetically protect the reactive Al-Al bond from further reactions or decomposition.
Q3: What are common reducing agents used in dialane synthesis?
A variety of reducing agents have been employed, with alkali metals and magnesium(I) dimers being particularly effective. The choice of reducing agent can significantly influence the reaction outcome and yield.
-
Alkali Metals (e.g., Potassium Graphite (B72142), KC8): Potassium graphite is a powerful reducing agent that can be used for the reductive dehalogenation of aluminium(III) halides.[4]
-
Magnesium(I) Dimers (e.g., [(MesNacnac)Mg]2): These soluble main group reducing agents have proven effective in the reduction of Al(III) hydrides to form dialanes under relatively mild conditions.
-
Aluminium(I) Reagents (e.g., (DIPPBDI)Al): In some cases, Al(I) compounds can be used to reduce Al(III) dihydrides in comproportionation reactions to yield dialanes.
Q4: How are this compound compounds purified?
Due to their air-sensitive nature, the purification of this compound compounds requires specialized techniques. Standard column chromatography on silica (B1680970) gel is generally not feasible as these compounds can decompose on the acidic stationary phase.[5] Common purification methods include:
-
Crystallization: Recrystallization from an appropriate anhydrous and deoxygenated solvent (e.g., toluene (B28343), hexane) at low temperatures is the most common method for obtaining pure crystalline material. This can be performed in a glovebox or using Schlenk techniques.
-
Filtration: Air-sensitive filtration techniques, such as using a cannula with a filter or a filter stick, are necessary to separate solid products from reaction mixtures without exposure to the atmosphere.[2]
-
Sublimation: For sufficiently volatile compounds, vacuum sublimation can be an effective purification method.
Troubleshooting and Optimization
This section provides guidance on how to address specific issues that may arise during the synthesis of this compound compounds.
Issue 1: Low or No Product Yield
Q: I am consistently obtaining a low yield of my target this compound compound. What are the potential causes and how can I improve it?
A: Low yields are a common problem in dialane synthesis and can be attributed to several factors. A systematic approach to troubleshooting is essential.
| Potential Cause | Suggested Solution |
| Poor Quality of Reagents or Solvents | Use freshly purified and thoroughly dried solvents. Ensure all starting materials and reagents are of high purity and stored under an inert atmosphere. |
| Presence of Air or Moisture | Ensure all glassware is rigorously flame-dried or oven-dried before use. Consistently maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction and workup.[6] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., NMR spectroscopy of a carefully quenched aliquot). Consider increasing the reaction time or temperature, though be mindful of potential product decomposition at higher temperatures. |
| Suboptimal Reducing Agent | The choice of reducing agent is critical. If one reducing agent gives a low yield, consider screening others. For instance, if an alkali metal reduction is inefficient, a soluble Mg(I) dimer might offer better results. |
| Product Loss During Workup | This compound compounds can be sensitive and may decompose during workup. Ensure all workup procedures are performed under strictly anaerobic and anhydrous conditions. When filtering, wash the solid product with cold, degassed solvent to minimize solubility losses.[7] |
| Side Reactions | Unwanted side reactions can consume starting materials or the desired product. See Issue 2 for more details on common side reactions. |
Data Presentation: Comparison of Reaction Conditions for Dialane Synthesis
The following table summarizes yields for the synthesis of dialane compounds under different reported conditions. This data can help in selecting a suitable starting point for optimizing your reaction.
| Precursor | Reducing Agent | Solvent | Temperature | Yield (%) |
| NHC-Al(III) trihydride | [{(MesNacnac)Mg}2] | Toluene | Room Temp. | Moderate to Good |
| Durylaluminum dibromide | [{(MesNacnac)Mg}2] | Toluene | Not specified | Not specified |
| Al(III) dihydrides | (DIPPBDI)Al | Not specified | Not specified | Reversible reaction |
Experimental Protocol: Synthesis of a Dialane via Reduction of an Al(III) Hydride
This protocol is a representative example for the synthesis of a dialane and requires strict adherence to air-sensitive techniques.
1. Reaction Setup:
- In an inert atmosphere glovebox, place a magnetic stir bar into a flame-dried 100 mL Schlenk flask.
- Add the Al(III) hydride precursor (1.0 eq) to the flask.
- Add the magnesium(I) dimer reducing agent (0.5 eq) to a separate flame-dried Schlenk flask.
- Remove both flasks from the glovebox and connect them to a Schlenk line.
2. Reagent Addition:
- Under a positive flow of argon, add 30 mL of anhydrous, degassed toluene to the Al(III) hydride precursor via cannula.
- Add 20 mL of anhydrous, degassed toluene to the Mg(I) reducing agent.
- Cool the solution of the Al(III) hydride to -78 °C using a dry ice/acetone bath.
- Slowly add the solution of the Mg(I) reducing agent to the Al(III) hydride solution dropwise via cannula over 30 minutes with vigorous stirring.
3. Reaction Monitoring:
- Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
- The progress of the reaction can be monitored by taking a small aliquot, quenching it carefully, and analyzing by NMR spectroscopy.
4. Work-up and Purification:
- Once the reaction is complete, remove the solvent under reduced pressure to yield the crude product.
- In a glovebox, dissolve the crude product in a minimal amount of toluene.
- Filter the solution through a Celite plug to remove any insoluble byproducts.
- Concentrate the filtrate and store it at -30 °C to induce crystallization.
- Isolate the crystalline product by filtration and wash with a small amount of cold, degassed pentane.
- Dry the product under vacuum to obtain the pure dialane.
Mandatory Visualizations
Troubleshooting Workflow for Low Dialane Yield
Caption: Troubleshooting workflow for low dialane synthesis yield.
General Experimental Workflow for Dialane Synthesis
Caption: General experimental workflow for dialane synthesis.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Aluminium Hydride Reagents - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Dialuminium-Catalyzed Reactions
Welcome to the technical support center for dialuminium-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction yield is very low, or there is no product formation. What are the common causes?
Low or no yield in this compound-catalyzed reactions, particularly polymerizations, can often be traced back to several key factors:
-
Monomer & Solvent Purity: The purity of monomers (e.g., lactide, caprolactone) and solvents is critical. Impurities, especially water or alcohols, can react with the highly Lewis acidic aluminum centers, leading to catalyst deactivation. Trace impurities in monomers can also act as chain terminators, preventing polymer growth.[1][2]
-
Catalyst Inactivity: The catalyst may not have been properly synthesized or activated. Many aluminum catalysts require activation with a co-catalyst or initiator, such as an alcohol, to generate the active aluminum-alkoxide species.[3][4] Water can deactivate the catalyst.[5]
-
Suboptimal Reaction Temperature: Polymerization is highly sensitive to temperature. A temperature that is too low can lead to an extremely slow reaction rate, while excessively high temperatures can promote side reactions or polymer degradation.[1]
-
Stoichiometric Imbalance: In polymerizations, an imbalance in the monomer-to-initiator ratio will affect the final molecular weight and can impact the perceived yield if the goal is a specific polymer length.[1]
Question 2: The molecular weight of my polymer is lower than expected, and the polydispersity index (PDI) is high. Why is this happening?
Low molecular weight and broad PDI are often linked and suggest a loss of control during polymerization. The primary causes include:
-
Chain Transfer Reactions: Alkylaluminium compounds, sometimes used as co-catalysts, can act as chain transfer agents, limiting the growth of the polymer chain.[6]
-
Presence of Impurities: As mentioned, impurities can act as chain-termination agents, leading to shorter polymer chains and consequently, lower molecular weight and higher PDI.[1][7]
-
Slow Initiation Rate: If the rate of initiation is slower than the rate of propagation, it can lead to a broad distribution of chain lengths. This can be an issue with certain catalyst systems, especially if impurities react with the primary catalyst to form new, less active initiator species.[7]
Question 3: My reaction is producing unexpected side products or the wrong polymer microstructure. How can I improve selectivity?
The formation of side products or incorrect stereochemistry is a common challenge. Key factors influencing selectivity are:
-
Side Reactions: In lactide polymerization, epimerization can occur, which affects the stereoregularity of the resulting polymer.[8] Intramolecular transesterification is another possible side reaction that can lead to the formation of cyclic polymers.[9]
-
Ligand Design: The steric and electronic properties of the ligand framework around the aluminum centers are paramount for controlling selectivity. Bulky ligands can influence the stereoselectivity of polymerization, for instance, favoring the formation of isotactic over atactic polylactide.[10][11]
-
Catalyst Stereochemistry: For stereoselective polymerizations, such as the resolution of racemic lactide, the chirality of the catalyst itself is the determining factor. An enantiomorphic site control mechanism, dictated by the chiral ligand, is often responsible for producing stereoblock PLA.[11][12]
-
Temperature Control: Higher temperatures can sometimes overcome the selective energy barriers, leading to a loss of stereocontrol and the formation of atactic polymers.[1]
Frequently Asked Questions (FAQs)
Q1: How do I properly prepare and handle this compound catalysts? this compound catalysts, particularly those with alkyl groups, are typically highly sensitive to air and moisture. They should be synthesized and handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware should be rigorously flame-dried or oven-dried before use.[6]
Q2: What is the role of the ligand in a this compound catalyst? The ligand plays a crucial role in tuning the catalyst's performance. Its functions include:
-
Stabilizing the Metal Center: The ligand framework prevents the aggregation of highly reactive aluminum species.
-
Modulating Lewis Acidity: Electron-withdrawing or -donating groups on the ligand can alter the Lewis acidity of the aluminum center, which in turn affects its catalytic activity.[13][14]
-
Controlling Stereoselectivity: The steric bulk and chirality of the ligand create a specific coordination environment that can direct the approach of the monomer, leading to stereocontrolled products.[10][11]
Q3: What is a co-catalyst or initiator, and do I need one? In many ring-opening polymerizations, an initiator, often an alcohol like benzyl (B1604629) alcohol or isopropanol, is required. The aluminum catalyst first reacts with the alcohol to form an aluminum-alkoxide bond, which is the true initiating species for the polymerization.[3] This process allows for better control over the number of growing polymer chains. Some systems may also use co-catalysts like onium salts to enhance activity.[15]
Q4: Can the catalyst be regenerated or recycled? Catalyst deactivation can occur through poisoning by impurities.[16] While some heterogeneous catalysts can be regenerated, homogeneous this compound catalysts used in polymerization are typically consumed as part of the initiation process (becoming the end-group of the polymer chain) and are therefore not recycled in the traditional sense. Ensuring high purity of all reagents is the best strategy to maximize catalyst lifetime and efficiency.
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing this compound-catalyzed ring-opening polymerizations.
Table 1: General Reaction Parameters for Lactide (LA) and ε-Caprolactone (CL) Polymerization
| Parameter | Typical Range | Rationale | Cite |
| Catalyst Loading | 0.1 - 1.0 mol% | Balances reaction rate with cost and potential metal contamination. | [3] |
| [Monomer]:[Initiator] Ratio | 50:1 to 500:1 | Controls the target molecular weight of the polymer. | [3] |
| Temperature | Room Temp. to 100 °C | Affects reaction rate and selectivity. Higher temperatures may increase rate but can reduce stereocontrol and lead to side reactions. | [1][17] |
| Reaction Time | Minutes to Hours | Dependent on catalyst activity, temperature, and monomer concentration. | [9][17] |
Table 2: Influence of Ligand and Metal Choice on Catalyst Activity (Turnover Frequency - TOF)
| Catalyst Type | Monomer | TOF (h⁻¹) | Key Finding | Cite |
| (BpyBph)AlCl | MAH/PO | 36 | Bipyridine bisphenolate ligand shows higher activity than salen-type ligands. | [14] |
| Heterodinuclear Co(III)Na(I) | Propene Oxide/CO₂ | ~1800 | Less Lewis acidic s-block metals (like Na, K) lead to higher polymerization rates. | [17] |
| Heterodinuclear Co(III)Ca(II) | Propene Oxide/CO₂ | ~200 | More Lewis acidic s-block metals (like Ca, Sr) result in lower activity. | [17] |
| Heterodinuclear Al/Mg (salen) | rac-Lactide | ~11x mono-Al | Cooperative Al/Mg combination significantly boosts activity compared to the single-metal analogue. | [5] |
Experimental Protocols & Visualizations
Protocol: General Procedure for this compound-Catalyzed Ring-Opening Polymerization of rac-Lactide
This protocol provides a general workflow for a small-scale polymerization experiment. All procedures must be carried out under an inert atmosphere.
-
Preparation:
-
Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with argon or nitrogen.
-
Purify the solvent (e.g., toluene (B28343) or THF) using an appropriate drying method.
-
Purify the monomer (rac-lactide) by recrystallization from dry ethyl acetate, followed by sublimation to remove any residual water or lactic acid.
-
-
Reaction Setup:
-
In the Schlenk flask, dissolve the this compound catalyst (e.g., 0.02 mmol) in the desired amount of dry solvent (e.g., 10 mL).
-
If an initiator is used, add the alcohol (e.g., benzyl alcohol, 0.02 mmol, for a 1:1 ratio) via syringe and stir for the specified activation time (e.g., 15 minutes).
-
In a separate flask, prepare a stock solution of the purified rac-lactide (e.g., 2.0 mmol) in the dry solvent.
-
-
Polymerization:
-
Add the lactide solution to the stirring catalyst solution to initiate the polymerization.
-
Maintain the reaction at the desired temperature (e.g., 70 °C) using a thermostatically controlled oil bath.
-
Monitor the reaction progress by taking aliquots at various time points and analyzing the monomer conversion via ¹H NMR spectroscopy.
-
-
Quenching and Isolation:
-
Once the desired conversion is reached, cool the flask in an ice bath.
-
Quench the reaction by adding a small amount of acidified methanol (B129727) (e.g., 5% HCl in methanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the solid polymer by filtration, wash with additional cold methanol, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mₙ) and polydispersity index (Đ or PDI) of the polymer using Gel Permeation Chromatography (GPC).
-
Analyze the polymer microstructure (e.g., probability of meso linkages, Pₘ) using ¹H or ¹³C NMR spectroscopy.
-
Diagrams
Caption: A general experimental workflow for this compound-catalyzed Ring-Opening Polymerization (ROP).
References
- 1. benchchem.com [benchchem.com]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Ring-Opening Polymerization of L-Lactide Catalyzed by Potassium-Based Complexes: Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ring-opening polymerization of ε-caprolactone and l-lactide using aluminum complexes bearing benzothiazole ligands as catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Expanding the Scope of Aluminum Chemistry with Noninnocent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Understanding catalytic synergy in dinuclear polymerization catalysts for sustainable polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dialuminium Powder Agglomeration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering agglomeration issues with dialuminium (alumina) powders during their experiments.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common causes of this compound powder agglomeration.
Question: My this compound powder is clumping and exhibiting poor flowability. What are the potential causes and how can I fix it?
Answer:
Agglomeration of this compound powder is a common issue that can significantly impact experimental outcomes. The primary causes can be categorized into environmental factors, particle characteristics, and handling procedures. Below is a step-by-step guide to identify and address the root cause of the problem.
Environmental factors, particularly humidity and temperature, are often the primary culprits behind powder agglomeration.
-
Humidity: this compound powder is hydrophilic and readily absorbs moisture from the air.[1] This moisture forms liquid bridges between particles, leading to clumping.[1]
-
Temperature: High storage temperatures can increase particle interaction and lead to agglomeration.[1][2]
The intrinsic properties of the this compound powder play a significant role in its tendency to agglomerate.
-
Particle Size and Distribution: Finer particles have a larger surface area, which increases their tendency to agglomerate due to stronger van der Waals forces.[6] A wide particle size distribution can also contribute to agglomeration as smaller particles can fill the voids between larger ones, increasing packing density and contact points.
-
Recommendation: Characterize the particle size distribution of your powder. If you observe a high fraction of fine particles or a very broad distribution, consider sourcing a powder with a more controlled particle size for your application.
-
-
Particle Shape: Irregularly shaped particles are more prone to interlocking and forming agglomerates compared to spherical particles.[1]
-
Recommendation: If possible, opt for a powder with a more spherical morphology for applications requiring high flowability.
-
Mechanical stress and improper handling can induce agglomeration.
-
Mechanical Stress: Processes such as milling, conveying, and even vigorous mixing can generate frictional forces that cause particles to bind together.
-
Recommendation: Minimize mechanical stress where possible. Use gentle mixing techniques and ensure that processing equipment is clean and dry to prevent contamination that can act as nucleation sites for agglomeration.
-
-
Dispersion Method: The method used to disperse the powder into a liquid is critical for preventing the formation of lumps.
-
Recommendation: Employ high-shear mixing to effectively break down agglomerates and ensure uniform dispersion.
-
Frequently Asked Questions (FAQs)
Q1: What are anti-agglomeration agents and how do they work for this compound powders?
A1: Anti-agglomeration agents are additives that are incorporated into a powder to prevent clumping. They work by either creating a physical barrier between particles or by altering the surface properties of the particles to reduce inter-particle attraction. For powders that are prone to agglomeration, the use of an anti-agglomeration agent like polyvinyl pyrrolidone can be effective.[7]
Q2: How can I quantitatively assess the flowability of my this compound powder?
A2: A common method to assess powder flowability is by calculating the Hausner Ratio or Carr's Index.[8][9] These metrics are derived from the bulk density and tapped density of the powder. A lower Hausner Ratio (closer to 1) indicates better flowability.
Q3: What is surface modification and can it prevent agglomeration?
A3: Surface modification involves altering the surface chemistry of the powder particles to reduce their tendency to attract each other.[10] This can be a highly effective method for preventing agglomeration. One common technique is the use of a silane (B1218182) coupling agent, such as KH-560, which can be grafted onto the surface of the alumina (B75360) particles.[10] This modification can significantly improve the dispersion of the powder.[10]
Q4: Can the drying process contribute to agglomeration?
A4: Yes, the drying process can significantly influence agglomeration. If a powder is dried too quickly or at too high a temperature, it can lead to the formation of hard agglomerates. Gradual and controlled drying is recommended to minimize this effect.
Quantitative Data Summary
The following tables summarize key quantitative data related to the troubleshooting of this compound powder agglomeration.
Table 1: Recommended Storage Conditions for this compound Powder
| Parameter | Recommended Range | Notes |
| Relative Humidity (RH) | < 60%[2] | For sensitive applications, < 40% is preferable.[3][4] |
| Temperature | 20°C - 30°C (68°F - 86°F)[2] | Avoid extreme temperature fluctuations.[4] |
Table 2: Hausner Ratio and Powder Flowability
| Hausner Ratio | Flowability |
| 1.00 – 1.11 | Excellent |
| 1.12 – 1.18 | Good |
| 1.19 – 1.25 | Fair |
| 1.26 – 1.34 | Passable |
| 1.35 – 1.45 | Poor |
| 1.46 – 1.59 | Very Poor |
| > 1.60 | Very, Very Poor |
Source: Adapted from literature on powder flow characterization.[11]
Table 3: Example of Surface Modification Effectiveness on Alumina Powder Properties
| Treatment | Change in Oil Absorption Value | Change in Viscosity |
| Modification with KH-560 Silane Coupling Agent | -43.4%[10] | -16.1%[10] |
Experimental Protocols
Protocol 1: Determination of Hausner Ratio
This protocol describes the steps to measure the bulk and tapped density of a this compound powder to calculate the Hausner Ratio.
Materials:
-
This compound powder sample
-
Graduated cylinder (e.g., 100 mL)
-
Balance
-
Tapping device (optional, manual tapping can be performed)
-
Spatula
Procedure:
-
Weigh a specific mass of the this compound powder (e.g., 50 g).
-
Carefully pour the powder into a clean, dry graduated cylinder.
-
Level the surface of the powder with a spatula without compacting it.
-
Record the unsettled apparent volume (V₀).
-
If using a tapping device, place the graduated cylinder in the device and tap for a specified number of times (e.g., 100 taps) or until the volume no longer changes. If tapping manually, gently tap the base of the cylinder on a countertop for a consistent number of times.
-
Record the final tapped volume (Vf).
-
Calculate the bulk density (ρ_bulk) and tapped density (ρ_tapped) as follows:
-
ρ_bulk = mass / V₀
-
ρ_tapped = mass / Vf
-
-
Calculate the Hausner Ratio:
-
Hausner Ratio = ρ_tapped / ρ_bulk
-
Protocol 2: Surface Modification of Alumina Powder with KH-560 Silane Coupling Agent
This protocol provides a method for the surface modification of alumina powder to improve its dispersion and reduce agglomeration.[10]
Materials:
-
Micrometer-sized Al₂O₃ powder
-
KH-560 (γ-glycidoxypropyltrimethoxysilane)
-
Deionized water
-
Acetic acid (40%)
-
Beakers
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Drying oven
Procedure:
-
Prepare a solution with an alcohol to water ratio of 1:8 by volume.
-
Add KH-560 to the alcohol-water solution. The recommended ratio of KH-560:alcohol:water is 20:9:72 by weight.[10]
-
Adjust the pH of the solution with 40% acetic acid and allow it to pre-hydrolyze for 1 hour at 60°C with a stirring rate of 1500 r/min.[10]
-
In a separate beaker, fully disperse the micrometer-sized Al₂O₃ powder in an appropriate amount of ethanol for approximately 1 hour.
-
Slowly add the pre-hydrolyzed KH-560 solution to the uniformly dispersed alumina suspension and allow the mixing reaction to proceed.
-
After the reaction is complete, filter the modified alumina powder and wash it three times with ethanol.
-
Dry the modified alumina powder at 60°C for 3 hours.[10]
Mandatory Visualizations
Troubleshooting Workflow for this compound Powder Agglomeration
Caption: A step-by-step workflow for troubleshooting this compound powder agglomeration.
References
- 1. epicmilling.com [epicmilling.com]
- 2. yuanyualumina.com [yuanyualumina.com]
- 3. How To Prevent Moisture Damage In Metal Powders: A Complete Guide - Heeger Metal - Specialist In Refractory Metals And Alloys [heegermetal.com]
- 4. heegermaterials.com [heegermaterials.com]
- 5. Correct Storage And Preservation Of Activated Alumina-News-Shandong Bairui Chemical Co., Ltd. [aluminaadsorbents.com]
- 6. azom.com [azom.com]
- 7. US5204024A - Method for preventing agglomeration of powder - Google Patents [patents.google.com]
- 8. usp.org [usp.org]
- 9. researchgate.net [researchgate.net]
- 10. What Are The Surface Modification Methods For Alumina Powder [satnanomaterial.com]
- 11. copleyscientific.com [copleyscientific.com]
Technical Support Center: Passivation of Dialuminium Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the passivation of dialuminium (aluminum) surfaces.
Troubleshooting Guides
This section addresses specific issues that may arise during passivation experiments.
Anodizing Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Uneven or Blotchy Coating | Improper surface cleaning, leaving contaminants like oils or grease.[1][2] | Implement a multi-stage cleaning process, including a degreasing step with a suitable solvent like acetone (B3395972).[2][3] |
| Incorrect electrical contact or poor racking.[1][2] | Ensure a solid electrical connection and uniform current density across the workpiece.[1] Use appropriate racking materials and techniques to avoid shadowing. | |
| Non-uniform alloy composition or heat treatment.[4] | If possible, pre-anodize a sample of the raw material to check for potential issues.[5] | |
| Powdery or Soft Coating | Incorrect electrolyte concentration or temperature. | Verify and adjust the acid concentration and bath temperature to the recommended parameters for the specific aluminum alloy. |
| High current density. | Reduce the current density to the optimal range for the alloy being processed. | |
| Pitting on the Surface | Contaminants in the anodizing bath or rinse water.[4] | Check and filter the process solutions and ensure high-purity rinse water is used.[4] |
| Aggressive deoxidizing step. | Evaluate and adjust the deoxidizer composition and immersion time. | |
| Color Variations (for color anodizing) | Inconsistent anodizing voltage or ramp control.[6] | Use automatic ramp control and maintain a consistent voltage during the anodizing process.[6] |
| Fluctuations in bath temperature or chemistry.[6] | Tightly control the temperature and chemical composition of the coloring bath.[6] |
Chromate (B82759) Conversion Coating Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Powdery or Loose Coating | Incorrect pH of the chromate solution.[7] | Regularly monitor and adjust the pH of the chromating bath to the specified range. |
| Overly aggressive cleaning or etching. | Optimize the pre-treatment steps to avoid excessive surface roughness. | |
| High concentration of the coating solution. | Verify and adjust the chemical concentration of the chromate bath. | |
| Bare Spots or Incomplete Coverage | Inadequate cleaning, leaving an oily film. | Enhance the degreasing step to ensure complete removal of surface contaminants. |
| Air bubbles clinging to the surface during immersion. | Gently agitate the part upon immersion to dislodge any trapped air bubbles. | |
| Variations in Coating Color | Differences in immersion time. | Standardize the immersion time for all parts to ensure consistent coating thickness and color. |
| Aging of the chromate solution. | Monitor the age and performance of the bath; replace if necessary. | |
| Poor Corrosion Resistance (Salt Spray Failure) | Insufficient coating weight. | Increase immersion time or adjust bath parameters to achieve the desired coating thickness. |
| Contamination of the chromate bath.[8] | Identify and eliminate sources of contamination, such as drag-in from previous tanks.[8] | |
| Improper rinsing or drying.[8] | Ensure thorough rinsing to remove residual chemicals and dry the parts at the recommended temperature (typically not exceeding 70°C).[8][9] |
Frequently Asked Questions (FAQs)
General Passivation Questions
-
What is the primary purpose of passivating aluminum surfaces? Passivation is a process that creates a protective oxide layer on the surface of aluminum, which enhances its corrosion resistance and durability.[10][11] This layer acts as a barrier against environmental factors that could lead to degradation.[12]
-
What are the main differences between anodizing and chromate conversion coating? Anodizing is an electrochemical process that produces a thicker and more durable oxide layer compared to the chemical process of chromate conversion coating.[13][14] Anodized coatings are typically harder and more wear-resistant, while chromate coatings are often used as a primer for paints and adhesives and can offer good electrical conductivity.[13][15]
-
Are there more environmentally friendly alternatives to traditional chromate conversion coatings? Yes, due to the toxicity of hexavalent chromium, alternatives based on trivalent chromium and other chromium-free conversion coatings have been developed.[16] These newer formulations aim to provide comparable corrosion protection with reduced environmental and health impacts.
Experimental and Application-Specific Questions
-
How does the aluminum alloy composition affect the passivation process? Different aluminum alloys have varying compositions, which can significantly impact the outcome of the passivation process.[10] For instance, high-copper-containing alloys can be more challenging to passivate effectively.[4] It is crucial to tailor the passivation parameters to the specific alloy being used.
-
Can passivated aluminum be used in biomedical applications? Yes, passivation is a critical step for aluminum components in medical devices to ensure biocompatibility and resistance to corrosion from bodily fluids and sterilization processes.[12][17] The process helps to create a stable and inert surface, minimizing adverse reactions with the human body.[17]
-
What is a self-assembled monolayer (SAM) and how is it used for aluminum passivation? A self-assembled monolayer is an organized layer of molecules that spontaneously forms on a surface. For aluminum, SAMs can be designed to create a dense, protective barrier against oxidation and corrosion.[18][19] This technique is of particular interest in applications requiring ultra-thin, uniform protective coatings.[18]
Quantitative Data on Passivation Techniques
The following table summarizes typical quantitative data for different aluminum passivation methods. Values can vary depending on the specific alloy, processing parameters, and testing conditions.
| Passivation Technique | Typical Oxide Layer Thickness | Corrosion Resistance (ASTM B117 Salt Spray) | Key Characteristics |
| Anodizing (Type II) | 5 - 25 µm | 336 - 1000+ hours | Good corrosion and abrasion resistance, can be dyed. |
| Hard Anodizing (Type III) | 25 - 150 µm | 1000 - 4000+ hours | Excellent hardness, wear resistance, and corrosion resistance. |
| Chromate Conversion Coating (Hexavalent) | 0.1 - 2.5 µm | 168 - 500+ hours | Excellent corrosion resistance and paint adhesion, electrically conductive. |
| Trivalent Chromium Conversion Coating | 20 - 100 nm[16] | 168 - 336+ hours | Environmentally friendlier alternative to hexavalent chromium. |
| Self-Assembled Monolayers (SAMs) | 1 - 3 nm | Varies widely based on SAM chemistry | Provides an ultra-thin, uniform protective layer. |
Experimental Protocols
1. Protocol for Anodizing of Aluminum (Type II)
This protocol provides a general procedure for Type II sulfuric acid anodizing. Parameters should be optimized for the specific aluminum alloy and desired coating properties.
a. Surface Preparation:
-
Degreasing: Immerse the aluminum part in a degreasing solution (e.g., acetone or an alkaline cleaner) to remove organic contaminants.[3]
-
Rinsing: Thoroughly rinse the part with deionized water.
-
Etching (Optional): Immerse the part in a sodium hydroxide (B78521) solution to remove the natural oxide layer and create a uniform surface finish.
-
Rinsing: Rinse with deionized water.
-
Deoxidizing/Desmutting: Dip the part in a deoxidizing solution (e.g., a nitric acid-based solution) to remove alloy constituents from the surface.
-
Final Rinse: Rinse thoroughly with deionized water.
b. Anodizing:
-
Electrolyte Bath: Prepare a solution of sulfuric acid (typically 10-20% by weight) in deionized water. The temperature should be maintained between 18-22°C.
-
Electrochemical Cell Setup: The aluminum part serves as the anode, and a lead or aluminum sheet can be used as the cathode.[3]
-
Anodization Process: Immerse the prepared aluminum part in the electrolyte bath. Apply a constant DC current density (e.g., 1.2-1.5 A/dm²). The voltage will typically range from 12-20 V.
-
Duration: Anodize for 30-60 minutes, depending on the desired coating thickness.
c. Post-Treatment:
-
Rinsing: Remove the part from the anodizing bath and rinse thoroughly with deionized water.
-
Coloring (Optional): If a colored finish is desired, immerse the part in a dye solution at a controlled temperature.
-
Sealing: To close the pores of the anodic coating, immerse the part in boiling deionized water or a mid-temperature sealing solution (e.g., nickel acetate) for a time equivalent to the anodizing duration.[20]
2. Protocol for Chromate Conversion Coating
This protocol outlines the general steps for applying a chromate conversion coating. Adherence to safety protocols is crucial due to the use of chromium compounds.
a. Surface Preparation:
-
Cleaning: Clean the aluminum surface to remove any dirt, oil, or grease using an appropriate cleaner.[21]
-
Rinsing: Rinse with clean water.
-
Deoxidizing: Immerse the part in a deoxidizing solution to remove the natural oxide layer.
-
Rinsing: Rinse thoroughly with water.
b. Chromating:
-
Chromate Bath: Immerse the cleaned part in the chromate conversion coating solution at room temperature.[22]
-
Immersion Time: The immersion time is typically short, ranging from 1 to 5 minutes, depending on the desired coating properties.[22]
c. Post-Treatment:
-
Rinsing: Remove the part from the chromate bath and rinse with cold water. A final rinse with deionized water is recommended.[8]
-
Drying: Allow the part to air dry or use forced air at a temperature not exceeding 70°C.[9] The coating is initially soft and will harden as it dries.[22]
3. Protocol for Self-Assembled Monolayer (SAM) Formation
This protocol provides a basic framework for the deposition of an alkylphosphonic acid SAM on an aluminum surface.
a. Substrate Preparation:
-
Cleaning: Ultrasonically clean the aluminum substrate in a sequence of solvents such as acetone and isopropanol, followed by deionized water.
-
Drying: Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).
b. SAM Deposition:
-
Solution Preparation: Prepare a dilute solution (e.g., 1-5 mM) of the desired phosphonic acid in a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
Immersion: Immerse the cleaned and dried aluminum substrate into the phosphonic acid solution.
-
Assembly Time: Allow the self-assembly process to occur for a period of several hours to 24 hours at room temperature to ensure a well-ordered monolayer.
c. Post-Deposition Cleaning:
-
Rinsing: Remove the substrate from the SAM solution and rinse thoroughly with the pure solvent to remove any non-chemisorbed molecules.
-
Drying: Dry the SAM-coated substrate with a stream of inert gas.
Visualizations
Caption: Experimental workflow for the anodizing process.
Caption: Troubleshooting logic for uneven passivation coatings.
References
- 1. worthyhardware.com [worthyhardware.com]
- 2. okdor.com [okdor.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recognizing and Dealing with General Anodizing Problems [sterc.org]
- 5. Anodizing Troubleshooting: Uneven and Blotchy-Case Study-APPORO Taiwan OEM [apporo-cnc.com]
- 6. nmfrc.org [nmfrc.org]
- 7. finishingandcoating.com [finishingandcoating.com]
- 8. finishing.com [finishing.com]
- 9. phosphating.net [phosphating.net]
- 10. ssalloy-steel.com [ssalloy-steel.com]
- 11. dstchemicals.com [dstchemicals.com]
- 12. proplate.com [proplate.com]
- 13. x-rapidtech.com [x-rapidtech.com]
- 14. News - The differences of Chemical coating and Anodizing on Aluminum [hymetalproducts.com]
- 15. Alodining vs Anodizing: What is the right finishing for your part? [jiga.io]
- 16. scispace.com [scispace.com]
- 17. The benefits of passivation in the manufacturing of medical devices - Anopol [anopol.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Anodising aluminium | Demonstration | RSC Education [edu.rsc.org]
- 21. gattoplaters.com [gattoplaters.com]
- 22. Chromate conversion coating - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Degradation of Dialuminium-Based Components
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of dialuminium-based components, including aluminum alloys and alumina (B75360) (this compound trioxide) ceramics.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation in aluminum alloy components?
A1: The primary causes of degradation in aluminum alloys are corrosion and mechanical wear. Corrosion can be initiated by several factors:
-
pH: Aluminum alloys are generally stable within a pH range of 4.0 to 8.5.[1][2] In highly acidic or alkaline environments, the protective passive oxide layer on the aluminum surface can dissolve, leading to accelerated corrosion.[1][3]
-
Chloride Ions: Chloride ions, commonly found in saline and marine environments, are particularly aggressive towards aluminum alloys. They can break down the passive layer and cause localized pitting corrosion.[1]
-
Galvanic Corrosion: When an aluminum alloy is in electrical contact with a more noble (less reactive) metal in the presence of an electrolyte, it will act as the anode and corrode preferentially.[4][5][6][7][8]
Q2: How does alumina (this compound trioxide) degrade in experimental settings?
A2: Alumina is a chemically inert ceramic, but it can still degrade under certain conditions:
-
Strong Acids and Alkalis: While more resistant than aluminum alloys, alumina can be attacked by strong acids and bases, particularly at elevated temperatures. This corrosion often occurs at the grain boundaries of the ceramic material.[9]
-
Leaching: In acidic solutions, there is a risk of aluminum ions leaching from alumina components, which can contaminate sensitive experiments or pharmaceutical formulations.[10] The extent of leaching is influenced by the pH, temperature, and the specific chemical environment.
-
Mechanical Stress: Like all ceramics, alumina is brittle and can fracture under mechanical or thermal shock. Repeated heating and cooling cycles can induce stress and lead to cracking.[11]
Q3: What is the difference between anodizing and passivation for protecting aluminum alloys?
A3: Both anodizing and passivation are surface treatments that enhance the natural corrosion resistance of aluminum alloys, but they work differently:
-
Anodizing: This is an electrochemical process that thickens the natural oxide layer on the aluminum surface.[12] The resulting anodic film is harder, more durable, and more corrosion-resistant than the natural oxide layer. It can also be dyed for color-coding or aesthetic purposes.
-
Passivation: This is a chemical process that removes free iron and other contaminants from the surface of the metal.[13][14][15] This cleaning process allows for the formation of a more uniform and robust natural oxide layer, thereby improving corrosion resistance.[13][14][15]
Q4: Can I use aluminum components with organic solvents?
A4: Generally, both aluminum alloys and alumina exhibit good stability in most common organic solvents.[16] However, it is crucial to consider the potential for peroxide formation in some organic solvents over time, which can create a hazardous situation.[17] While alumina itself is stable, the experimental context, including temperature and pressure, should always be evaluated for compatibility.
Q5: Are there biocompatible alternatives to aluminum alloys for medical applications?
A5: Yes, while some aluminum alloys are used in medical devices, particularly for external components, other materials are often preferred for implants due to concerns about ion leaching and long-term biocompatibility.[12] Polyether ether ketone (PEEK) is a high-performance polymer with excellent chemical resistance, high-temperature stability, and biocompatibility, making it a viable alternative to aluminum in many medical applications.[1][4][18] For metallic implants, titanium alloys and specific grades of stainless steel (like 316L) are commonly used due to their superior corrosion resistance in physiological environments.[11][19][20]
Troubleshooting Guides
Aluminum Alloy Components
| Problem | Potential Cause | Recommended Solution |
| Pitting or white corrosion spots on the surface. | Exposure to chloride-containing solutions (e.g., saline buffers). | Thoroughly rinse with deionized water after use. If possible, use a chloride-free alternative. Consider anodizing or passivation for enhanced protection.[21] |
| Uneven discoloration or etching. | Contact with a dissimilar, more noble metal (galvanic corrosion). | Use insulating washers or gaskets to separate different metals.[6] Ensure all components in contact are made of the same or galvanically compatible materials. |
| Component failure or cracking during autoclaving. | Stress corrosion cracking, especially in high-strength alloys under residual stress. | Ensure proper heat treatment of the alloy. Avoid exposing components to corrosive agents while under high mechanical stress. |
| Inconsistent surface finish after anodizing (e.g., color variation, burning). | Improper surface preparation, incorrect current density, or contaminated anodizing bath.[21][22][23][24] | Ensure thorough cleaning and de-greasing before anodizing.[22] Optimize current density and monitor bath temperature and chemistry.[21][22][24] |
Alumina Ceramic Components
| Problem | Potential Cause | Recommended Solution |
| Contamination of samples with aluminum ions. | Leaching from the alumina component due to acidic conditions. | Use high-purity (99%+) alumina.[25] Neutralize the solution if the experimental protocol allows. Consider using an alternative material like PEEK for highly sensitive applications. |
| Cracking or chipping of the ceramic. | Thermal shock from rapid temperature changes or mechanical impact.[11] | Heat and cool alumina components slowly.[11] Handle with care and avoid dropping or impacts. |
| Reduced performance in chromatography (e.g., protein binding). | Non-specific adsorption of biomolecules onto the alumina surface. | Pre-condition the column with a blocking agent like bovine serum albumin (BSA) to occupy active sites.[26] Optimize buffer pH and ionic strength to minimize unwanted interactions. |
| Visible degradation or etching of the ceramic surface. | Exposure to highly concentrated strong acids or bases at elevated temperatures. | Verify the chemical compatibility of alumina with the specific reagents and conditions. If necessary, use a more resistant material or lower the temperature and concentration. |
Data Presentation
Table 1: Corrosion Rate of 6061 Aluminum Alloy in Sulfuric Acid
| H₂SO₄ Concentration (M) | Exposure Time (hours) | Weight Loss (g) | Corrosion Rate (mm/year) |
| 0.0625 | 144 | 0.012 | 2.794 |
| 0.0125 | 144 | 0.010 | 2.366 |
| 0.025 | 144 | 0.010 | 2.253 |
| 0.05 | 144 | 0.012 | 2.591 |
| 0.1 | 144 | Not specified | 4.168 |
| 0.0625 | 480 | 0.036 | 1.778 |
| 0.0125 | 480 | 0.041 | 2.433 |
| 0.025 | 480 | 0.041 | 2.400 |
| 0.05 | 480 | 0.048 | 2.785 |
| 0.1 | 480 | Not specified | 2.704 |
Data sourced from a study on the corrosion behavior of 6061 aluminum alloy.[27]
Table 2: Susceptibility to Intergranular Corrosion of 5XXX Series Aluminum Alloys (ASTM G67)
| Material Condition | Mass Loss (mg/cm²) | Susceptibility Level |
| Intergranular-resistant | 1 to 15 | Low |
| Susceptible | 25 to 75 | High |
Data based on the Nitric Acid Mass Loss Test (NAMLT) as per ASTM G67.[18][21][22][28]
Experimental Protocols
Potentiodynamic Polarization Measurement (Based on ASTM G5 and G59)
This method is used to evaluate the corrosion characteristics of a metal by measuring the relationship between potential and current.
Methodology:
-
Specimen Preparation:
-
Prepare a working electrode from the aluminum alloy to be tested.
-
Sequentially wet polish the electrode surface with 240-grit and 600-grit SiC paper.[24]
-
Degrease the specimen with a solvent like acetone (B3395972) and rinse with distilled water immediately before immersion.[24]
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Fill the cell with the test solution (e.g., 1.0 N H₂SO₄).[24]
-
Maintain the solution at a constant temperature (e.g., 30°C).[24]
-
Purge the solution with an inert gas (e.g., nitrogen, argon) for at least 30 minutes before and during the experiment to remove dissolved oxygen.[24]
-
-
Measurement:
-
Immerse the specimen in the solution and allow the open-circuit potential (corrosion potential, Ecorr) to stabilize (typically for about 1 hour).[17]
-
Using a potentiostat, apply a potential scan, typically starting from a potential slightly cathodic to Ecorr and scanning in the anodic direction. A common scan rate is 0.6 V/h.[24]
-
Record the resulting current density as a function of the applied potential.
-
-
Data Analysis:
-
Plot the data as a polarization curve (log of current density vs. potential).
-
From this plot, key corrosion parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential (Epit) can be determined. The corrosion rate is directly proportional to icorr.
-
Nitric Acid Mass Loss Test (NAMLT) for Intergranular Corrosion (Based on ASTM G67)
This test is used to determine the susceptibility of 5XXX series aluminum alloys to intergranular corrosion.
Methodology:
-
Specimen Preparation:
-
Obtain a representative sample of the 5XXX series aluminum alloy.
-
Clean the specimen thoroughly to remove any surface contaminants.
-
Measure the initial mass of the specimen accurately.
-
-
Exposure:
-
Evaluation:
-
After 24 hours, remove the specimen from the acid, clean it according to standard procedures, and dry it.
-
Measure the final mass of the specimen.
-
Calculate the mass loss per unit of surface area.
-
-
Interpretation:
Visualizations
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Galvanic corrosion - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Galvanic Corrosion: Concepts, Causes, and Prevention | The Armoloy Corporation [armoloy.com]
- 7. researchgate.net [researchgate.net]
- 8. pomametals.com [pomametals.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Contamination of semi-solid dosage forms by leachables from aluminium tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Digital resource [dam-oclc.bac-lac.gc.ca]
- 12. researchgate.net [researchgate.net]
- 13. The benefits of passivation in the manufacturing of medical devices - Anopol [anopol.com]
- 14. blog.ableelectropolishing.com [blog.ableelectropolishing.com]
- 15. researchgate.net [researchgate.net]
- 16. web.uvic.ca [web.uvic.ca]
- 17. farsi.msrpco.com [farsi.msrpco.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. researchgate.net [researchgate.net]
- 20. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 21. Metallurgy | Corrosion - NAMLT Test-ASTM G67 [subodhlabs.net]
- 22. store.astm.org [store.astm.org]
- 23. The Inhibition of Aluminum Corrosion in Sulfuric Acid by Poly(1-vinyl-3-alkyl-imidazolium Hexafluorophosphate) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. farsi.msrpco.com [farsi.msrpco.com]
- 25. [PDF] Leaching of Waste Pharmaceutical Blister Package Aluminium in Sulphuric Acid Media | Semantic Scholar [semanticscholar.org]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. ASTM G67- Aluminium intergranular corrosion (NAMLT) - LMATS [lmats.com.au]
Technical Support Center: Optimization of Sintering Parameters for Dialuminium Ceramics
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the optimization of sintering parameters for dialuminium trioxide (Al₂O₃), commonly known as alumina (B75360), ceramics.
Frequently Asked Questions (FAQs)
Q1: What is the typical sintering temperature range for alumina ceramics? The standard sintering temperature for high-purity alumina is between 1500°C and 1800°C.[1] This process, known as solid-state sintering, densifies the ceramic powder into a solid object without reaching its melting point of 2050°C.[1] The precise temperature depends on factors like powder purity, particle size, and desired final density.[1] For pure alumina, conventional sintering may require temperatures above 1800°C, but with methods like hot-press sintering, this can be reduced to around 1500°C.[2]
Q2: How does the sintering (holding) time impact the properties of alumina ceramics? Sintering time, also referred to as holding or dwell time, significantly affects densification and microstructure. Generally, increasing the holding time leads to higher density, larger grain size, and increased hardness and flexural strength due to stronger interfacial bonding between alumina particles.[3][4] However, excessively long sintering times can lead to abnormal grain growth, which can decrease the material's densification and negatively impact mechanical properties.[5] The optimal time is a balance to achieve maximum density without significant grain coarsening. For example, in one study, the compressive strength of alumina foam ceramics increased up to a sintering time of 4 hours and then decreased.[5]
Q3: What is the role of the heating rate during the sintering process? The heating rate is a critical parameter that influences the final microstructure. Higher heating rates can inhibit grain growth by restraining surface diffusion, which can lead to smaller final grain sizes.[6][7] However, very fast heating can create large thermal gradients, causing the exterior of the sample to sinter before the interior, which can result in residual porosity.[7] Some studies have found that for certain temperature ranges, the heating rate has a negligible effect on the final density.[8] A common practice is to use a slower rate below 600°C to allow for binder burnout, a more controlled rate at intermediate temperatures (1000-1500°C), and a faster rate above 1500°C to prevent coarse crystal formation.[9]
Q4: Why are sintering aids like Magnesium Oxide (MgO) used? Sintering aids are added to alumina powder to improve its sintering performance.[9] Alumina has a high melting point, making it difficult to sinter to full density.[2] Additives like MgO (typically 0.1-0.5 wt%) can inhibit abnormal grain growth by pinning grain boundaries.[10] This allows for the elimination of pores before they become trapped inside large grains, thus promoting densification at lower temperatures.[6][11] Other additives, like Zirconia (ZrO₂), can be introduced to improve fracture toughness through a mechanism called phase transformation toughening.[12]
Q5: What is two-step sintering (TSS) and what are its advantages? Two-step sintering (TSS) is an advanced technique used to achieve high density while minimizing grain growth. The process involves heating the ceramic to a high temperature (T1) to achieve an intermediate relative density (around 72-88%), followed by cooling to a lower temperature (T2) and holding for an extended period.[13] This method allows for densification to proceed to near-theoretical values with minimal grain growth.[10][13] TSS can produce ceramics with better densification and smaller grain sizes compared to conventional single-step sintering, resulting in enhanced mechanical properties like hardness and fracture toughness.[13][14]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions & Optimizations |
| High Porosity / Low Density in Final Product | 1. Insufficient Sintering: The temperature was too low or the holding time was too short to complete densification. 2. Abnormal Grain Growth: Disproportionately large grains can grow and trap pores within them, preventing their elimination.[10] 3. Powder Agglomerates: Hard agglomerates in the initial powder can create large voids that are difficult to remove during sintering.[10] 4. Rapid Surface Densification: The surface sinters and closes off pore channels, trapping gas inside the material.[10] | 1. Adjust Sintering Profile: Gradually increase the sintering temperature or extend the holding time. Density generally increases with both parameters.[8][11] 2. Use Sintering Additives: Add a small amount (0.1-0.5 wt%) of MgO to inhibit abnormal grain growth.[11][10] 3. Implement Two-Step Sintering (TSS): Heat to a high temperature for partial densification, then cool to a lower temperature and hold for an extended period to eliminate pores with minimal grain growth.[10][13] 4. Improve Powder Preparation: Use milling techniques to break down agglomerates and achieve a uniform particle size distribution.[10] |
| Cracking, Warping, or Deformation | 1. Thermal Stress: Rapid heating or cooling rates create significant temperature gradients within the ceramic, leading to stress-induced cracking.[10] 2. Non-Uniform Green Body Density: Uneven compaction during the forming process leads to differential shrinkage and warping.[10][15] 3. Improper Binder Burnout: If organic binders are not fully removed at a low temperature, they can cause defects during high-temperature sintering.[10] | 1. Control Heating/Cooling Rates: Employ a slow, controlled cooling rate, especially below 1000°C, to minimize thermal stress. A rate of <5°C/min is often recommended.[10][12] 2. Optimize Forming Process: Use methods like cold isostatic pressing (CIP) to ensure uniform pressure and achieve a homogenous green body density.[11][12] 3. Incorporate a Debinding Step: Add a slow heating ramp-up phase (e.g., 1-5°C/min up to 600°C) to ensure the complete and gentle removal of binders before densification begins.[12] |
| Inconsistent Properties Between Batches | 1. Variation in Starting Powder: Differences in purity, particle size, or distribution between powder batches.[10] 2. Inconsistent Forming Pressure: Fluctuations in the compaction pressure result in variable green body densities.[10] 3. Furnace Temperature Variations: Inconsistent temperature profiles or "hot spots" within the furnace.[10] | 1. Characterize Raw Materials: Thoroughly analyze each new batch of alumina powder for purity, particle size, and morphology.[10] 2. Standardize Forming Parameters: Calibrate and monitor the pressure used during the green body formation stage.[10] 3. Calibrate Furnace: Regularly calibrate the sintering furnace to ensure a consistent and uniform temperature profile for every run. |
| Surface Defects (Spots, Discoloration) | 1. Contamination: Impurities from raw materials or contact with machinery (e.g., iron particles) can cause black or brown spots.[16][17] 2. Sintering Atmosphere: An unsuitable atmosphere can react with the alumina or impurities. For example, a reducing atmosphere can sometimes promote densification. 3. Sintering Aids: Certain additives can dissolve into the alumina crystals, reducing purity and causing a yellowish color.[17] | 1. Ensure Purity: Use high-purity (>99.5%) alumina powder and ensure all processing equipment is clean to avoid contamination.[12][17] 2. Control Sintering Atmosphere: Sinter in a controlled atmosphere (e.g., air, inert gas, or vacuum) depending on the specific requirements to avoid unwanted reactions.[9][12] 3. Optimize Additives: Carefully select the type and amount of sintering aid to minimize impact on color while achieving desired properties. |
Data Summary of Sintering Parameter Effects
Table 1: Influence of Sintering Temperature on Alumina Properties
| Sintering Temperature (°C) | Holding Time (h) | Resulting Property | Observation | Reference |
| 1500 - 1700 | 3 - 14 | Sintered Density | Increased from 62% to 74% as temperature rose from 1500°C to 1700°C. | [11] |
| 1600 - 1650 | 2 - 6 | Relative Density | Density increased with higher temperatures, reaching up to 98.06% at 1625°C for 6h. | [8] |
| 1100 - 1500 | N/A | Density | Density of alumina preforms increased from 1.9 g/cm³ at 1100°C to higher values at 1500°C. | [18] |
| 1500 - 1700 | 6 | Grain Size | Grain size increased with temperature, from ~2 µm at 1500°C to ~5 µm at 1700°C. | [19] |
Table 2: Influence of Sintering (Holding) Time on Alumina Properties
| Holding Time (h) | Sintering Temperature (°C) | Resulting Property | Observation | Reference |
| 3 - 14 | 1700 | Sintered Density | Increased from 74% to 83% as dwell time increased. | [11] |
| 0.5 - 3 | 1580 | Grain Size | Average grain size increased as holding time was extended. | [3] |
| 8 - 24 | 1350 (TSS) | Relative Density | Increased from 92.8% at 8h to ~98% at 12h and 24h. | [13] |
| 0.17 - 2 | 1550 | Hardness & KIFR | Hardness increased with time, while fracture toughness (KIFR) peaked at 90 minutes (1.5h). | [4] |
| 4 - 6 | 1550 | Mechanical Properties | Hardness was 16.95 GPa at 4h and 17.01 GPa at 6h. | [14] |
Experimental Protocols
Protocol 1: Optimization of Sintering Parameters via Response Surface Methodology (RSM)
This protocol outlines a systematic approach to identify the optimal sintering conditions for achieving maximum density.[8][20]
-
Raw Material Preparation:
-
Select high-purity (>99.5%) α-alumina powder with a sub-micron particle size.[12]
-
If using sintering aids (e.g., 0.2 wt% MgO), mix the powders thoroughly using a high-energy ball mill.[11]
-
Prepare a stable aqueous suspension (e.g., 70 wt% solid loading) using a suitable dispersant (e.g., Dolapix CE 64) to achieve low viscosity.[8]
-
-
Green Body Formation:
-
Use a consistent forming method to produce green bodies. Slip casting into porous plaster molds is an effective, environmentally friendly method.[8]
-
Alternatively, use uniaxial or cold isostatic pressing (CIP) at high pressure (e.g., 2K bar) to form dense, uniform green bodies.[11]
-
Ensure all green bodies have similar dimensions and weight.
-
-
Experimental Design (Box-Behnken):
-
Identify the key sintering parameters (independent variables) to investigate, such as:
-
Sintering Temperature (e.g., 1600°C, 1625°C, 1650°C).
-
Holding Time (e.g., 2h, 4h, 6h).
-
Heating Rate (e.g., 3°C/min, 5°C/min, 7°C/min).
-
-
Use a statistical software package to create a Box-Behnken experimental design, which will generate a set of experimental runs (typically 15-20) with different combinations of these parameters.[8]
-
-
Sintering:
-
Program an electric furnace to execute the sintering profiles for each experimental run defined by the design.
-
Place samples in the furnace, ensuring consistent placement for each run.
-
-
Characterization:
-
Density Measurement: After cooling, measure the bulk density of each sintered sample using the Archimedes method. Calculate the relative density based on the theoretical density of alumina (3.97 g/cm³).[8]
-
Microstructure Analysis: Use Scanning Electron Microscopy (SEM) to observe the microstructure and measure the average grain size of selected samples.[19]
-
Mechanical Testing (Optional): Measure properties like Vickers hardness or flexural strength to correlate with sintering parameters.[4]
-
-
Data Analysis and Optimization:
-
Input the measured density (the response variable) for each run into the statistical software.
-
Perform an Analysis of Variance (ANOVA) to determine the significance of each parameter and their interactions.
-
Generate 3D response surface graphs to visualize the relationship between the parameters and the density.[8]
-
Use the resulting model to predict the optimal combination of temperature, time, and heating rate to achieve the maximum possible density.[8]
-
Visualizations
Caption: Experimental workflow for optimizing alumina sintering parameters.
Caption: Troubleshooting decision tree for common sintering defects.
Caption: Logical relationships between sintering parameters and final properties.
References
- 1. What Is The Temperature Of Alumina Sintering? A Guide To Achieving Optimal Ceramic Density - Kintek Solution [kindle-tech.com]
- 2. Brief Introduction of 10 Sintering Processes of Alumina Ceramics - Mingrui Ceramics [cerampart.com]
- 3. Frontiers | Effect of Holding Time During Sintering on Microstructure and Properties of 3D Printed Alumina Ceramics [frontiersin.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. ceramic-science.com [ceramic-science.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Sintering Process of Alumina Ceramics Using Response Surface Methodology | MDPI [mdpi.com]
- 9. unipretec-ceramics.com [unipretec-ceramics.com]
- 10. benchchem.com [benchchem.com]
- 11. jetir.org [jetir.org]
- 12. Optimizing the sintering of alumina ceramics is the key to improve its density, mechanical properties and microstructure uniformity. The optimization suggestions are put forward from the aspects of ra - Fountyl [fountyltech.com]
- 13. deerhillpublishing.com [deerhillpublishing.com]
- 14. Effects of the sintering process on Al2O3 composite ceramics | Thermal Processing Magazine [thermalprocessing.com]
- 15. researchgate.net [researchgate.net]
- 16. What are the defects on the surface of alumina ceramics? | INNOVACERA [innovacera.com]
- 17. Defect Analysis of Alumina Ceramics - scientific articles - news - CERAMIC-SOLUTIONS [ceramic-solutions.com]
- 18. researchgate.net [researchgate.net]
- 19. ijneam.unimap.edu.my [ijneam.unimap.edu.my]
- 20. researchgate.net [researchgate.net]
Strategies to control the particle size of dialuminium nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the particle size of dialuminum nanoparticles (also referred to as alumina (B75360) or Al₂O₃ nanoparticles in synthesis literature) during their experiments.
Troubleshooting Guide: Common Issues in Particle Size Control
This guide addresses specific issues you might encounter during the synthesis of dialuminum nanoparticles.
| Problem | Potential Cause | Recommended Solution |
| Large and Inconsistent Particle Size | Incorrect Precursor Concentration: High precursor concentrations can lead to rapid, uncontrolled nucleation and growth.[1][2] | Optimize the molar ratio of your aluminum precursor to the solvent. Lower concentrations generally favor the formation of smaller, more uniform nanoparticles.[1] |
| Inadequate pH Control: The pH of the reaction medium significantly influences hydrolysis and condensation rates, which directly impacts particle size.[1] | Precisely control and monitor the pH throughout the synthesis process. The optimal pH will vary depending on the chosen synthesis method and precursors.[1] | |
| Fluctuations in Reaction Temperature: Temperature affects the kinetics of nanoparticle formation. Inconsistent temperatures can lead to a broad particle size distribution.[1] | Use a temperature-controlled reaction setup (e.g., an oil bath or heating mantle with a thermocouple) to maintain a stable and uniform temperature.[1] | |
| Particle Agglomeration | Inefficient Mixing: Poor mixing can create localized areas of high precursor concentration, promoting the formation of large, aggregated particles.[1] | Employ vigorous and consistent stirring throughout the reaction using a suitable magnetic stirrer or overhead mixer to ensure homogeneous mixing.[1] |
| Inappropriate Surfactant/Stabilizing Agent: The absence or incorrect choice of a surfactant or stabilizing agent can lead to nanoparticle aggregation.[1][3] | Select a suitable surfactant (e.g., SDBS, Na(AOT)) and optimize its concentration. The surfactant helps prevent aggregation and controls the final particle size.[1][2][4] | |
| Improper Post-Synthesis Washing: Residual ions from precursors or precipitating agents can cause particles to agglomerate during the drying phase.[1] | Wash the synthesized nanoparticles thoroughly with deionized water and/or ethanol (B145695) to remove any unreacted precursors and byproducts.[1] | |
| Undesired Particle Morphology (Non-spherical) | Incorrect Synthesis Method: Different synthesis methods (e.g., sol-gel, co-precipitation, hydrothermal) inherently yield different particle shapes.[1] | Choose a synthesis method known to produce the desired morphology. For example, the sol-gel method often produces spherical nanoparticles.[1][2] |
| Inappropriate Calcination Parameters: The final morphology and crystallinity of the nanoparticles are heavily dependent on the calcination temperature and duration.[1] | Carefully control the calcination temperature and time. Higher temperatures can lead to phase transitions (e.g., gamma- to alpha-alumina) and affect particle shape.[1] | |
| Low Product Yield | Incomplete Precipitation: The pH may not be optimal for the complete precipitation of the aluminum hydroxide (B78521) precursor. | Adjust the pH carefully to the optimal range for your specific precursor to ensure maximum precipitation. |
| Loss of Material During Washing: Excessive or aggressive washing steps (e.g., repeated high-speed centrifugation) can lead to the loss of fine nanoparticles. | Optimize washing procedures by adjusting centrifugation speed and duration, or consider alternative methods like dialysis for purification. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis parameters are most critical for controlling particle size? The most critical parameters are:
-
pH of the reaction solution: This affects the hydrolysis and condensation rates of the aluminum precursor.[1]
-
Temperature: Controls the reaction kinetics and the rates of nucleation and growth.[1][5]
-
Precursor Concentration: Influences the rate of particle formation and can lead to aggregation at high concentrations.[1][2]
-
Stirring Rate and Time: Ensures homogeneous reaction conditions and helps prevent agglomeration.[1][2]
-
Choice and Concentration of Surfactants/Stabilizing Agents: Prevents aggregation and helps control the final particle size and shape.[1][2][4]
Q2: How does pH specifically affect the final particle size? The pH of the synthesis solution is a crucial factor. It influences the rate of nucleation and growth of the aluminum hydroxide precursor. For instance, in the co-precipitation method, increasing the pH from 10 to 12 has been shown to increase the crystallite size of α-Al₂O₃ particles from 32 nm to 38 nm.[1] Generally, higher pH can lead to larger particles due to increased growth rates.[6]
Q3: What is the role of calcination temperature in determining particle size? Calcination is a high-temperature heating process that converts the synthesized aluminum hydroxide precursor into aluminum oxide. The temperature and duration of calcination significantly impact the final particle size and crystal phase. Higher calcination temperatures generally lead to an increase in crystallite size and a transition to more stable phases, such as alpha-alumina (α-Al₂O₃).[1] For example, a precursor might form γ-Al₂O₃ at 900°C with a crystallite size of 21 nm, which then transforms to α-Al₂O₃ at 1100°C with a larger size of about 49 nm.[1]
Q4: How can I prevent the agglomeration of my nanoparticles? Agglomeration is a common issue that can be minimized by:
-
Using Surfactants or Stabilizing Agents: Molecules like sodium dodecylbenzenesulfonate (SDBS) or sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (Na(AOT)) can be added during synthesis to create a protective layer around the particles.[2][4]
-
Controlling pH: Maintaining an optimal pH can prevent particles from reaching their isoelectric point, where they are most likely to agglomerate.
-
Ensuring Thorough Mixing: Vigorous and constant stirring prevents localized high concentrations of reactants.[1]
-
Proper Washing: Removing residual ions after synthesis is critical to prevent aggregation during drying.[1]
-
Controlling Growth Time: In some methods, the size of the nanoparticles can be controlled by the timing of the injection of a capping agent, which stops further growth and prevents aggregation.[7]
Q5: Which synthesis method offers the best control over particle size? The sol-gel method is widely used and known for producing spherical and well-dispersed aluminum oxide nanoparticles with good size control.[1][2] However, other methods like hydrothermal synthesis and co-precipitation can also offer good control when parameters are carefully optimized.[1] The choice of method often depends on the desired particle characteristics (size, phase, morphology) and application.[5]
Quantitative Data on Particle Size Control
Table 1: Effect of pH on α-Al₂O₃ Crystallite Size
Data adapted from a study on α-Al₂O₃ powders synthesized by the co-precipitation method and calcined at 1300°C.[1]
| pH | Average Crystallite Size (nm) |
| 10 | 32 |
| 11 | 35 |
| 12 | 38 |
Table 2: Effect of Water-to-Precursor Ratio on Alumina Particle Size (Hydrolysis Method)
Data from a study on high-purity alumina synthesized via dropwise hydrolysis of aluminum isopropoxide, followed by calcination at 1200°C.[8]
| Molar Hydrolysis Ratio (Water : Aluminum Isopropoxide) | Average Particle Size (nm) |
| 1 : 3 | > 500 (with aggregation) |
| 1 : 4 | 247 |
| 1 : 5 | 432 |
Table 3: Effect of Growth Time on Al Nanoparticle Size
Data from a study where a surface capping agent (oleic acid) was injected at different times during synthesis.[7]
| Growth Time Before Capping Agent Injection (hours) | Average Particle Size (nm) |
| 1 | 22.3 |
| 2 | 40.1 |
| 3 | 169.5 |
Visualizations: Workflows and Logic Diagrams
Caption: General experimental workflow for the synthesis and size control of dialuminum nanoparticles.
Caption: Troubleshooting flowchart for common issues in nanoparticle size control.
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of α-Alumina Nanoparticles
This protocol is adapted from a method for synthesizing nano α-alumina particles with controlled size.[1]
Materials:
-
Aluminum isopropoxide (precursor)
-
Aluminum nitrate (B79036) (catalyst)
-
Sodium dodecylbenzenesulfonate (SDBS) or Sodium bis(2-ethylhexyl) sulfosuccinate (Na(AOT)) (surfactant)
-
Deionized water
Procedure:
-
Prepare Precursor Solution: Prepare a 0.5 M aluminum nitrate aqueous solution.
-
Dissolve Precursors: Dissolve aluminum isopropoxide in the aluminum nitrate solution. The recommended molar ratio of alumina sol (from aluminum isopropoxide) to aluminum nitrate is 3:1.[1]
-
Add Surfactant: Add the chosen surfactant (SDBS or Na(AOT)) to the solution. The concentration of the surfactant will need to be optimized for desired particle size.
-
Gel Formation: Heat the solution to 60°C and stir constantly. Allow the solvent to evaporate until a transparent, sticky gel is formed. The duration of stirring (e.g., 24, 36, 48, or 60 hours) can influence the final particle size.[2]
-
Drying: Dry the resulting gel in an oven at 90°C for 8 hours.[1]
-
Calcination: Calcine the dried gel in a furnace at a temperature between 1000°C and 1200°C to obtain the α-Al₂O₃ phase. The exact temperature will determine the final crystallite size and phase purity.[1]
-
Final Processing: Crush the calcined powder gently using a mortar and pestle to obtain the final nanoparticle product.
Protocol 2: Co-Precipitation Synthesis of Alumina Nanoparticles
This protocol is a general representation of the co-precipitation method.[1][3]
Materials:
-
Aluminum salt: Aluminum nitrate (Al(NO₃)₃·9H₂O) or Aluminum chloride (AlCl₃)
-
Precipitating agent: Ammonium (B1175870) hydroxide (NH₄OH) or Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare Aluminum Salt Solution: Prepare a 0.1 M solution of the chosen aluminum salt (e.g., aluminum nitrate) in deionized water.
-
Stir Vigorously: Stir the solution vigorously using a magnetic stirrer for at least 30-60 minutes to ensure it is fully dissolved and homogeneous.[1]
-
Controlled Precipitation: While maintaining vigorous stirring, slowly add a 0.2 M solution of the precipitating agent (e.g., ammonium hydroxide) dropwise to the aluminum salt solution. A white precipitate of aluminum hydroxide will form.
-
pH Monitoring: Continuously monitor the pH of the solution during the addition of the precipitating agent. The final pH is a critical parameter for particle size control (see Table 1).
-
Aging the Precipitate: Once the desired pH is reached, allow the precipitate to age in the solution, typically with continued stirring for a set period or by letting it settle overnight.[1]
-
Washing: Separate the precipitate from the solution via centrifugation. Wash the precipitate multiple times with deionized water, followed by ethanol, to remove residual ions.
-
Drying: Dry the washed precipitate in an oven, typically at a temperature around 80-100°C, until all moisture is removed.
-
Calcination: Calcine the dried powder at a high temperature (e.g., 900°C - 1200°C) to convert the aluminum hydroxide to aluminum oxide. The temperature will determine the phase and size.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Methods for Synthesis of Al Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Dispersion of Dialuminium Trioxide (Alumina) in Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving stable and uniform dispersions of dialuminium trioxide (Al₂O₃), commonly known as alumina (B75360), in various solvents. Alumina nanoparticles are prone to agglomeration, which can adversely affect experimental outcomes. The following troubleshooting guides, FAQs, and protocols are designed to address common challenges encountered during the dispersion process.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for dispersing alumina nanoparticles in aqueous solvents?
A1: The most critical factor for achieving a stable dispersion of alumina in water is the pH of the suspension.[1][2] The surface of alumina particles carries a charge that is pH-dependent. Stability is generally highest when the pH is far from the isoelectric point (IEP), which is the pH at which the net surface charge is zero.[1][3] For alumina, the IEP is typically around pH 8.5-9.1.[1][4] At pH values far from the IEP, electrostatic repulsion between particles prevents agglomeration. Therefore, maintaining a pH in the acidic range (e.g., pH 4-5) or a highly basic range (with a dispersant) is recommended for stable aqueous dispersions.[1][2][3]
Q2: Why are my alumina nanoparticles aggregating in the solvent?
A2: Aggregation of alumina nanoparticles is a common issue stemming from attractive van der Waals forces between particles.[5] This can be exacerbated by several factors, including:
-
pH at or near the isoelectric point (IEP): At the IEP (around pH 9.1 for alumina), the surface charge of the particles is minimal, leading to a lack of electrostatic repulsion and causing rapid agglomeration.[3][4]
-
Inadequate dispersion energy: Insufficient energy input from methods like ultrasonication may fail to break down existing agglomerates in the nanopowder.[6][7]
-
Incompatibility between nanoparticles and solvent: Alumina is hydrophilic, and dispersing it in non-polar organic solvents without surface modification is often challenging.[8][9]
-
High nanoparticle concentration: Higher concentrations can lead to more frequent particle collisions and increased aggregation.[2]
Q3: What is the role of ultrasonication in nanoparticle dispersion?
A3: Ultrasonication is a widely used method to disperse nanopowders into liquids.[6] It utilizes high-frequency sound waves to create acoustic cavitation, which involves the formation and collapse of microscopic bubbles.[7] This collapse generates localized high-pressure shock waves and high-speed liquid jets that provide the mechanical energy needed to break apart agglomerates and disperse the nanoparticles uniformly throughout the solvent.[10][11] Both bath and probe sonicators can be used, with probe sonicators generally delivering higher energy for more effective dispersion.[10]
Q4: When should I use a surfactant or a dispersant?
A4: Surfactants or dispersants are recommended in the following scenarios:
-
When dispersing in organic solvents: To improve the compatibility between the hydrophilic alumina surface and the organic medium.[8][9]
-
To enhance stability in aqueous solutions: Especially when the pH cannot be significantly altered, surfactants can provide steric or electrostatic repulsion to prevent agglomeration.[12]
-
At high nanoparticle concentrations: Surfactants help maintain particle separation even when inter-particle distances are small.[13] Common surfactants for alumina include sodium dodecylbenzenesulfonate (SDBS) and cetyltrimethylammonium bromide (CTAB).[12]
Q5: How can I tell if I have a good dispersion?
A5: The quality of a dispersion can be assessed using several characterization techniques:
-
Visual Inspection: A well-dispersed suspension will appear uniform and translucent, with no visible sediment after a settling period.[12]
-
Dynamic Light Scattering (DLS): This technique measures the particle size distribution in the suspension. A narrow distribution with a small average particle size indicates a good dispersion.[2]
-
Zeta Potential Measurement: This measures the surface charge of the particles. A high absolute zeta potential value (typically > |30| mV) suggests strong inter-particle repulsion and good stability.[1]
-
Electron Microscopy (TEM/SEM): These methods provide direct visualization of the nanoparticles, allowing for an assessment of their individual size and the extent of agglomeration.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Immediate sedimentation of nanoparticles after dispersion. | The pH of the aqueous suspension is near the isoelectric point (IEP) of alumina (~pH 9).[3][4] | Adjust the pH to be far from the IEP. For aqueous dispersions, a pH of around 4 often provides good stability.[2] |
| Insufficient sonication energy or time.[6] | Increase sonication power or duration. Consider using a probe sonicator for higher energy input.[10] | |
| Nanoparticles agglomerate in an organic solvent. | Poor compatibility between the hydrophilic alumina surface and the hydrophobic solvent. | Modify the surface of the alumina nanoparticles with a coupling agent (e.g., silanes) or a surfactant (e.g., oleic acid) to make them more compatible with the organic solvent.[8][9][14] |
| Particle size measured by DLS is much larger than the primary particle size. | Incomplete breakdown of agglomerates. | Optimize the ultrasonication parameters (power, time, temperature).[6] Add a suitable surfactant or dispersant to aid in breaking up and stabilizing the particles.[13] |
| Dispersion is initially stable but aggregates over time. | Slow reagglomeration of nanoparticles. | Add a stabilizing agent, such as a surfactant or polymer, to provide long-term steric or electrostatic repulsion.[13] Ensure the pH of the aqueous suspension remains stable and far from the IEP.[1] |
| Inconsistent results between batches. | Variability in sonication parameters or sample preparation. | Standardize the dispersion protocol, including sonication power, time, sample volume, and temperature. Use a calorimetric method to measure the actual acoustic power delivered to the sample for better reproducibility.[7] |
Data Presentation
Table 1: Effect of pH on Zeta Potential and Particle Size of Alumina in Water
| pH | Average Zeta Potential (mV) | Average Particle Size (nm) | Stability Observation |
| 2 | +65 | 150 | High Stability[1] |
| 4 | +45 | 180 | Good Stability[2] |
| 7 | +15 | 550 | Low Stability |
| 9 | -2 | >1000 | Unstable (Agglomeration)[1][3][4] |
| 11 | -35 | 250 | Moderate Stability |
Table 2: Comparison of Common Surfactants for Aqueous Alumina Dispersion (0.1 wt%)
| Surfactant | Type | Optimal Concentration | Resulting Zeta Potential (mV) |
| Sodium Dodecylbenzenesulfonate (SDBS) | Anionic | 0.064 wt% | -55 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | At CMC | > +40 |
| Oleic Acid | Anionic | 10.5% grafting amount | N/A (for organic solvents)[8] |
| Ammonium Polycarboxylate (APC) | Anionic Polymer | Varies | Shifts IEP to acidic range[3][4] |
| CMC: Critical Micelle Concentration[12] |
Experimental Protocols
Protocol 1: Dispersion of Alumina Nanoparticles in Water using pH Adjustment and Ultrasonication
-
Preparation: Add a pre-weighed amount of alumina nanopowder to deionized water to achieve the desired concentration (e.g., 0.1 wt%).
-
pH Adjustment: While stirring, slowly add a dilute acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH) to adjust the suspension to the target pH (e.g., pH 4). Monitor the pH using a calibrated pH meter.
-
Ultrasonication: Place the beaker containing the suspension in an ice bath to prevent excessive heating. Insert an ultrasonic probe into the suspension (ensuring the tip is submerged but not touching the beaker walls).
-
Dispersion: Sonicate the suspension for a specified duration (e.g., 15-30 minutes) at a set power. The optimal time and power should be determined experimentally.[6]
-
Characterization: After sonication, allow the sample to equilibrate to room temperature. Characterize the dispersion using DLS and zeta potential measurements to confirm particle size and stability.
Protocol 2: Surface Modification of Alumina for Dispersion in Organic Solvents
-
Pre-treatment: Dry the alumina nanoparticles in an oven at 120°C for 4 hours to remove adsorbed water.
-
Solvent and Surfactant: Disperse the dried alumina powder in an organic solvent (e.g., o-xylene). Add a surface modifying agent, such as oleic acid or trimethoxyvinylsilane (TMVS).[8][9]
-
Modification Reaction: Heat the mixture to a moderate temperature (e.g., 50°C) and stir for several hours to allow the modifying agent to graft onto the nanoparticle surface.[8]
-
Washing: Centrifuge the mixture to separate the surface-modified nanoparticles. Wash the particles multiple times with a suitable solvent (e.g., ethanol) to remove any unreacted modifying agent.
-
Redispersion: Dry the washed nanoparticles and then disperse them in the target organic solvent (e.g., hexane (B92381) or acetone) using ultrasonication as described in Protocol 1.[8][9]
Mandatory Visualizations
Caption: General workflow for achieving a stable dispersion of alumina nanoparticles.
Caption: A logical guide for troubleshooting alumina nanoparticle agglomeration.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effects of pH and Nanoparticle Concentration on Al2O3–H2O Nanofluid Stability | Semantic Scholar [semanticscholar.org]
- 3. Stability of dispersions of colloidal alumina particles in aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shop.nanografi.com [shop.nanografi.com]
- 6. Designing the ultrasonic treatment of nanoparticle-dispersions via machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Surface Modification of Alumina Nanoparticles: A Dispersion Study in Organic Media. | Semantic Scholar [semanticscholar.org]
- 10. sonicator.com [sonicator.com]
- 11. hielscher.com [hielscher.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. asianpubs.org [asianpubs.org]
Technical Support Center: Purity Analysis and Refinement of Dialuminium Samples
Welcome to the technical support center for the purity analysis and refinement of dialuminium samples. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear, actionable guidance for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable technique for routine purity analysis of our aluminum samples?
A1: For rapid and routine analysis of high-purity aluminum and its alloys, Optical Emission Spectrometry (OES) is an excellent method. It can quickly detect over thirty elemental contaminants in the sub-parts per million (ppm) range. For more precise compositional analysis, especially for verifying alloy specifications, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly effective technique that can handle high-matrix samples. X-ray Fluorescence (XRF) is another valuable non-destructive option for rapid analysis.
Q2: How can we remove common impurities like iron and silicon from our aluminum samples?
A2: Zone refining is a particularly effective method for removing impurities like iron and silicon. This technique works on the principle that impurities have higher solubility in the liquid phase of aluminum compared to the solid phase. By passing a molten zone along a solid aluminum rod, impurities are segregated and moved to one end of the rod, which can then be removed.
Q3: What level of purity can we expect to achieve with zone refining?
A3: The final purity achievable with zone refining depends on the initial purity of the aluminum and the number of passes. For instance, starting with 4N (99.99%) pure aluminum, it is possible to achieve 5N5 (99.9995%) purity after five passes[1]. For ultra-high purity applications, such as in the semiconductor industry, purities of 6N (99.9999%) to 6N5 (99.99995%) can be attained, often through a combination of refining processes[2].
Q4: What is dynamic recrystallization and how does it help in refining aluminum?
A4: Dynamic recrystallization is a process that occurs during the hot deformation of aluminum alloys, leading to the formation of new, strain-free grains. The main mechanism is continuous dynamic recrystallization (CDRX)[3]. This process refines the grain structure, which can improve the mechanical properties of the aluminum. The effectiveness of dynamic recrystallization is influenced by temperature, the deformation process, and the presence of secondary phases[3].
Troubleshooting Guides
Optical Emission Spectrometry (OES)
| Issue | Potential Cause | Troubleshooting Steps |
| Inaccurate or Inconsistent Results | Improper sample surface preparation. | Ensure the sample surface is clean, flat, and representative of the bulk material. Use a lathe or milling machine for preparation, as grinding can introduce contamination[4][5]. |
| Variations in the spark stand. | Regularly clean the spark stand to avoid contamination from previous samples (memory effect). | |
| Instrument calibration drift. | Perform regular recalibration using certified reference materials. | |
| Poor Reproducibility | A poorly maintained optical path. | Check that the vacuum pump is functioning correctly and that the optical path lens is clean[6]. |
| Data Instability | Contaminated lens. | Clean the instrument's lens and perform a re-standardization[6]. |
| Prolonged time since last calibration. | Recalibrate the instrument to ensure data accuracy[6]. | |
| Vacuum Value Drops Quickly | Air leakage in the vacuum chamber. | Check the tightness of the vacuum cover and replace the sealing ring if necessary[6]. |
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Precision | Issues with the sample introduction system. | Check the nebulizer, spray chamber, and torch for blockages or leaks. Ensure consistent sample uptake[7]. |
| Signal Drift | Unstable plasma. | Verify the argon gas flow rates and ensure the RF power is stable. |
| Build-up in the instrument tubing. | Clean or replace the tubing to ensure a consistent flow rate[7]. | |
| Spectral Interferences | Overlapping emission lines from different elements. | Select alternative, interference-free wavelengths for analysis. Use an internal standard to correct for sample-to-sample variability[7]. |
| High matrix effects from the aluminum. | Prepare calibration standards in a matrix that matches the aluminum concentration of the samples[8]. Use radial plasma viewing to minimize matrix effects[9]. | |
| Inaccurate Results | Incorrect calibration. | Ensure the calibration curve is linear and covers the expected concentration range of the analytes. Verify that the blank is clean and does not contain the analytes of interest[10]. |
Zone Refining
| Issue | Potential Cause | Troubleshooting Steps |
| Inefficient Impurity Removal | Incorrect zone travel speed. | Optimize the travel speed; a slower speed generally allows for more effective segregation of impurities. |
| Unstable molten zone. | Ensure uniform heating and a stable power supply to maintain a consistent molten zone length. The high thermal conductivity of aluminum can make it challenging to maintain a stable zone[11]. | |
| Insufficient number of passes. | Increase the number of passes to enhance impurity segregation[12]. | |
| Fluctuating Impurity Concentration Profile | Variation in crystal growth rate. | Monitor and control the temperature profile near the molten zone to stabilize the crystal growth rate[11]. |
Experimental Protocols
Protocol 1: Purity Analysis by ICP-OES
-
Sample Preparation (Digestion):
-
Weigh approximately 0.1 g of the aluminum alloy sample.
-
Place the sample in a suitable vessel and add 6 mL of 10M Sodium Hydroxide (NaOH) and heat to dissolve. The NaOH is necessary to dissolve any silicon present in the alloy[9].
-
Add 1 mL of 30% (w/w) Hydrogen Peroxide (H₂O₂) to remove any dissolved gases[9].
-
Carefully add 25 mL of 1:1 Nitric Acid (HNO₃) and 10 mL of 1:1 Hydrochloric Acid (HCl) to complete the digestion[9].
-
Dilute the final solution to 100 mL with deionized water[9].
-
-
Instrument Calibration:
-
Prepare a series of multi-element calibration standards from certified stock solutions. The matrix of the standards should match the sample matrix (e.g., 1% Al in 5% HNO₃) to overcome matrix effects[8].
-
Include a blank solution (5% HNO₃)[8].
-
Add an internal standard, such as Scandium (Sc), to all standards, blanks, and samples to correct for instrumental drift and matrix effects[8].
-
-
Analysis:
-
Set the ICP-OES parameters (e.g., RF power, gas flow rates, and viewing mode). Radial viewing is often preferred for high matrix samples like aluminum alloys to minimize matrix effects[9].
-
Select appropriate, interference-free wavelengths for the elements of interest.
-
Analyze the blank, calibration standards, and samples.
-
Protocol 2: Refinement by Zone Refining
-
Sample Preparation:
-
Cast the this compound sample into a rod of uniform cross-section.
-
-
Zone Refining Process:
-
Place the aluminum rod in a suitable container, such as a quartz boat.
-
Position a circular mobile heater at one end of the rod.
-
Slowly move the heater along the rod. The speed should be optimized for the specific alloy and impurities, with slower speeds generally yielding better purification.
-
As the molten zone created by the heater moves along the rod, impurities will preferentially stay in the liquid phase and be transported to the end of the rod.
-
The purified aluminum solidifies behind the moving molten zone.
-
-
Multiple Passes:
-
Repeat the process by passing the heater in the same direction multiple times. Each pass further concentrates the impurities at one end of the rod[12].
-
-
Impurity Removal:
-
After the final pass, allow the rod to cool completely.
-
Cut off the end of the rod where the impurities have accumulated.
-
Quantitative Data Summary
Table 1: Purity Improvement of Aluminum by Zone Refining (5 passes)
| Initial Purity | Final Purity | Total Impurity Reduction | Reference |
| 4N (99.99%) | 5N5 (99.9995%) | 96% | [1] |
| 2N8 (99.8%) | - | <50% | [1] |
| 1N7 (99.7%) | - | <50% | [1] |
Table 2: Accuracy of XRF for Impurity Analysis in Aluminum Alloys
| Element | Average Relative Error | Reference |
| Ti | 7.50% | [13] |
| Cr | 2.48% | [13] |
| Mn | 0.99% | [13] |
| Fe | 3.49% | [13] |
| Cu | 0.44% | [13] |
| Zn | 0.14% | [13] |
Visualizations
Caption: Workflow for ICP-OES Purity Analysis.
Caption: Zone Refining Logical Relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. highpurityaluminum.com [highpurityaluminum.com]
- 3. Mechanisms of Dynamic Recrystallization in Aluminum Alloys | Scientific.Net [scientific.net]
- 4. scribd.com [scribd.com]
- 5. verichek.net [verichek.net]
- 6. Common Optical Emission Spectrometer Troubleshooting [jinyibo.com]
- 7. ICP-OES Explained: Applications, Setup and Limits | Technology Networks [technologynetworks.com]
- 8. s4science.at [s4science.at]
- 9. pepolska.pl [pepolska.pl]
- 10. blog.txscientific.com [blog.txscientific.com]
- 11. mdpi.com [mdpi.com]
- 12. elkamehr.com [elkamehr.com]
- 13. Determination of the Content of Impurity Elements in Aluminum Alloy by XRF Analysis [scirp.org]
Technical Support Center: Chemical Stability of Dialuminium Thin Films in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dialuminium (aluminum) thin films in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: Why is my aluminum thin film degrading unexpectedly in a neutral pH aqueous solution?
A1: While aluminum is generally stable in the pH range of 4.0 to 8.5, several factors can lead to degradation even in neutral solutions.[1] The primary reason is the breakdown of the protective native aluminum oxide (Al₂O₃) layer.[2]
-
Aggressive Ions: The presence of halide ions, particularly chlorides (Cl⁻), can penetrate the passive oxide layer and cause localized pitting corrosion.[3]
-
Film Quality: The deposition method and parameters significantly influence the film's microstructure.[4] Films with high porosity, cracks, or residual stress can provide pathways for the aqueous solution to attack the underlying aluminum.[4]
-
Galvanic Corrosion: If the aluminum film is in contact with a more noble metal (like copper or gold) in the presence of an electrolyte (the aqueous solution), it can act as the anode and corrode at an accelerated rate.[2][3]
-
Film Structure: Amorphous alumina (B75360) films, often produced by low-temperature deposition techniques like Atomic Layer Deposition (ALD), can be less stable than their crystalline counterparts and may hydrate (B1144303) and dissolve in near-neutral pH conditions.[1][5]
Q2: What is the expected stable pH range for aluminum thin films?
A2: Aluminum thin films are protected by a passive aluminum oxide layer that is most stable in a pH range of approximately 4.0 to 8.5.[1][3] Outside of this range, the oxide layer becomes soluble.
-
In acidic solutions (pH < 4.0): The oxide layer dissolves, exposing the fresh aluminum metal to corrosion.
-
In alkaline solutions (pH > 8.5): The oxide layer dissolves to form soluble aluminates, also leading to corrosion of the underlying metal.[2]
Q3: My thin film shows visible pits after exposure to a saline solution. What is happening?
A3: This is characteristic of pitting corrosion, a localized form of corrosion that creates small holes or "pits" in the metal. It is most commonly caused by chloride ions found in saline solutions.[6] The chloride ions locally break down the passive oxide layer, allowing the corrosive attack to concentrate on a small area, leading to the formation of pits that can penetrate the film.
Q4: How can I improve the stability of my aluminum thin films in aqueous solutions?
A4: Several strategies can enhance the chemical stability:
-
Passivation: This is a chemical treatment that grows a more uniform and stable oxide layer, improving corrosion resistance.[7][8]
-
Anodizing: An electrochemical process that creates a much thicker and more robust aluminum oxide layer than the native one, offering significantly enhanced protection.[9]
-
Annealing: Post-deposition thermal treatment can improve the quality and density of the protective oxide film, enhancing its stability in aqueous solutions. For instance, annealing alumina films at 900 °C has been shown to greatly improve their stability.[10]
-
Protective Overcoats: Depositing a thin, inert barrier layer (e.g., MgF₂, SiO₂, or polymer coatings) over the aluminum film can physically isolate it from the corrosive environment.[11][12]
Troubleshooting Guide
Issue 1: Film is peeling or delaminating from the substrate after immersion.
| Possible Cause | Suggested Solution |
| Poor Substrate Cleaning | Contaminants on the substrate surface (oils, particles, moisture) can prevent strong adhesion. Implement a thorough, multi-step cleaning process appropriate for your substrate material before deposition.[13] |
| High Internal Stress | Stress in the film, arising from the deposition process, can cause it to peel. Optimize deposition parameters (e.g., temperature, pressure, rate) to minimize stress.[4] A post-deposition annealing step can also relieve stress. |
| Substrate-Film Incompatibility | Poor chemical bonding between the aluminum and the substrate material. Consider depositing a thin adhesion layer (e.g., titanium or chromium) before depositing the aluminum film. |
| Aggressive Corrosion at Interface | The aqueous solution may have penetrated film defects and corroded the interface between the film and the substrate. Improve film quality to reduce porosity and defects.[4] |
Action: Verify adhesion quality using a standardized method like the ASTM D3359 tape test before and after solution exposure. (See Experimental Protocols section).
Issue 2: The film's electrical resistance or optical properties have changed significantly.
| Possible Cause | Suggested Solution |
| Uniform Corrosion | In highly acidic or alkaline solutions, the film may be thinning uniformly, which would increase its electrical resistance. Confirm the pH of your solution is within the stable range (4.0-8.5). |
| Oxide Layer Growth | Exposure to the aqueous solution can cause the native oxide layer (which is an insulator) to thicken, increasing the overall resistance. This can be investigated with techniques like ellipsometry or XPS. |
| Surface Roughening/Pitting | Localized corrosion can scatter light, changing the film's optical properties (e.g., reducing reflectivity). This can be confirmed with microscopy (AFM or SEM). |
Action: Use a four-point probe to measure sheet resistance and a spectrophotometer or ellipsometer to check optical properties. Correlate these findings with electrochemical measurements to understand the corrosion behavior.
Data Presentation
Table 1: Effect of pH on Corrosion Rate of Aluminum in Aqueous Solutions
This table summarizes the general relationship between pH and the corrosion rate of aluminum. The exact rates can vary significantly based on the specific alloy, temperature, and presence of other ions.
| pH Range | Corrosive Environment | Relative Corrosion Rate | Predominant Mechanism |
| < 4.0 | Acidic | High / Very High | Dissolution of oxide layer, uniform corrosion of Al.[14] |
| 4.0 - 8.5 | Near-Neutral | Very Low (Passive) | Stable, protective Al₂O₃ layer forms.[1][3] |
| > 8.5 | Alkaline | High / Very High | Dissolution of oxide to form soluble aluminates.[2][15] |
Note: Data is generalized from studies on bulk aluminum and aluminum alloys and provides a trend applicable to thin films.[1][14]
Mandatory Visualizations
Caption: Troubleshooting workflow for film delamination.
Caption: Workflow for assessing thin film stability.
Caption: Mechanism of pitting corrosion on aluminum films.
Experimental Protocols
Protocol 1: Potentiodynamic Polarization Measurement (Based on ASTM G59)
This test measures the relationship between the applied potential and the resulting current to determine the corrosion rate.
-
Specimen Preparation:
-
Prepare the aluminum thin film on its substrate. The sample will serve as the working electrode.
-
Ensure a well-defined surface area is exposed to the electrolyte. The rest of the sample must be masked with an insulating material.
-
Clean the surface with appropriate solvents (e.g., acetone, isopropanol) and rinse with deionized water, then dry with nitrogen gas.[16]
-
-
Cell Setup:
-
Use a standard three-electrode electrochemical cell containing the aqueous solution of interest.
-
The electrodes are: the aluminum film (working electrode), a platinum mesh or graphite (B72142) rod (counter electrode), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[17]
-
Place the reference electrode tip close to the working electrode surface.
-
-
Measurement:
-
Immerse the electrodes and allow the system to stabilize by monitoring the open-circuit potential (OCP) for approximately 60 minutes or until it is stable.
-
Begin the potential scan from a potential slightly cathodic (e.g., -30 mV) to the OCP.
-
Scan in the anodic direction at a slow, constant rate (e.g., 0.6 V/hour).[4]
-
Terminate the scan at a potential slightly anodic (e.g., +30 mV) to the OCP.
-
Record the current response as a function of the applied potential.
-
-
Data Analysis:
-
Plot the potential vs. log(current density).
-
The polarization resistance (Rp) is the slope of the potential-current curve at the corrosion potential (i=0).[4] A higher Rp value indicates better corrosion resistance.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the resistance and capacitance of the film-electrolyte interface.
-
Cell and Specimen Setup:
-
Follow steps 1 and 2 from the Potentiodynamic Polarization protocol.
-
-
Measurement:
-
Allow the system to stabilize at its OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV rms) around the OCP.[10][17]
-
Sweep the frequency of the AC signal over a wide range, for example, from 100 kHz down to 10 mHz.[10]
-
Measure the resulting AC current response, including its magnitude and phase shift relative to the applied voltage.
-
-
Data Analysis:
-
Plot the impedance data in Nyquist (imaginary vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats.
-
Fit the data to an appropriate equivalent electrical circuit to model the corrosion process. A simple model includes the solution resistance (Rs) in series with a parallel combination of the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[10]
-
A large charge transfer resistance (Rct) value is indicative of high corrosion resistance.
-
Protocol 3: Accelerated Corrosion Test - Neutral Salt Spray (Based on ASTM B117)
This test provides a standardized method for evaluating corrosion resistance in a simulated marine environment.
-
Specimen Preparation:
-
Clean the test specimens thoroughly to remove any surface contaminants.[2]
-
-
Test Solution:
-
Chamber Conditions:
-
Procedure:
-
Place the specimens in the chamber, supported at an angle (typically 15-30 degrees from the vertical), ensuring they do not touch each other and that fog can settle on all surfaces.[7][8]
-
Expose the specimens to the salt fog for a pre-determined duration (e.g., 24, 96, or 240 hours), as required by the specific application.[8]
-
-
Evaluation:
-
After the exposure period, gently rinse the samples to remove salt deposits and dry them.
-
Visually inspect the specimens for signs of corrosion, such as pitting, blistering, or changes in appearance. Compare with a control sample or a rating standard.
-
Protocol 4: Film Adhesion Test - Cross-Cut Tape Test (Based on ASTM D3359, Method B)
This test assesses the adhesion of films less than 125 µm (5 mils) thick.
-
Preparation:
-
Ensure the thin film is fully cured and on a firm, flat surface.
-
Select an area free of blemishes.
-
-
Procedure:
-
Using a sharp blade or a special cross-hatch cutting tool, make a series of parallel cuts through the film to the substrate. The spacing depends on film thickness (1 mm for films up to 50 µm). Make eleven cuts about 20 mm long.
-
Make a second series of cuts perpendicular to the first, creating a lattice pattern.[9]
-
Brush the area lightly to remove any detached flakes.
-
Apply a specified pressure-sensitive tape over the lattice and smooth it down firmly with a pencil eraser to ensure good contact.[6]
-
Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180° angle.[5]
-
-
Evaluation:
-
Inspect the grid area for any removed coating.
-
Classify the adhesion based on the ASTM scale from 5B (no peeling or removal) to 0B (more than 65% of the area removed).[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. coteclabs.com [coteclabs.com]
- 3. nrc.gov [nrc.gov]
- 4. farsi.msrpco.com [farsi.msrpco.com]
- 5. blog.chasecorp.com [blog.chasecorp.com]
- 6. kta.com [kta.com]
- 7. Presto Group Blog [prestogroup.com]
- 8. ipqcco.com [ipqcco.com]
- 9. micomlab.com [micomlab.com]
- 10. autolabj.com [autolabj.com]
- 11. Salt Spray Test Procedure: How to Perform Corrosion Tests Effectively [pacorr.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. metrohm.com [metrohm.com]
- 15. nlab.pl [nlab.pl]
- 16. infinitalab.com [infinitalab.com]
- 17. cdn1.npcdn.net [cdn1.npcdn.net]
Technical Support Center: Thermal Stability of Aluminum Alloys at High Temperatures
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals investigating the thermal stability of aluminum alloys at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What does "thermal stability" mean for an aluminum alloy?
A1: Thermal stability is the ability of an alloy to retain its essential mechanical and microstructural properties at elevated temperatures over a specific period.[1][2] For aluminum alloys, this is a critical design consideration because they are inherently less stable at high temperatures compared to materials like steel, owing to aluminum's low melting point of 660.5°C (1220°F).[3][4] Practically all aluminum alloys are thermally unstable to some degree, meaning their properties will change depending on the service temperature and exposure time.[3]
Q2: At what temperature do aluminum alloys typically begin to lose strength?
A2: The temperature at which strength loss begins depends on the specific alloy, its heat treatment condition, and the duration of exposure.[4] However, general temperature thresholds are:
-
Above 150°C (302°F): Some initial loss of strength may occur in certain alloys.[4]
-
200–250°C (392–482°F): A significant reduction in tensile strength and hardness is observed for many common alloys.[4]
-
Above 300°C (572°F): A severe loss of mechanical properties is expected as the metal softens considerably.[4]
Q3: What are the primary mechanisms behind the loss of mechanical properties at high temperatures?
A3: The degradation of properties is primarily due to microstructural changes. Key mechanisms include:
-
Precipitate Coarsening: In age-hardenable alloys (like the 6xxx and 7xxx series), the fine, strengthening precipitates grow larger and more spread out (coarsen) over time at high temperatures. This reduces their effectiveness in impeding dislocation movement, leading to a loss of strength.[1]
-
Recovery and Recrystallization: At sufficiently high temperatures, the alloy undergoes recovery (reduction of dislocation density) and recrystallization (formation of new, strain-free grains).[5] This process can significantly soften the material.
-
Creep: This is a time-dependent, permanent deformation that occurs under a constant load or stress, even if the stress is below the material's yield strength. Creep becomes more pronounced as temperature increases.[1][2]
-
Phase Dissolution: Thermally stable phases that contribute to strength can dissolve back into the aluminum matrix if the temperature is high enough.[1]
Q4: How does the duration of high-temperature exposure affect my alloy's properties?
A4: The duration of exposure is critical. At high temperatures, a reduction in strength is the dominant observation over time for all aluminum alloys.[2] Even at slightly elevated temperatures, prolonged exposure can lead to over-aging, where the strengthening precipitates coarsen, causing a permanent loss of strength that is not recovered upon cooling.[1][6] For example, in 6xxx series alloys, it can take several hours at temperatures around 390-425°F (200-218°C) for the yield strength to fall below minimum acceptable values.[7]
Troubleshooting Guide
Issue 1: My alloy is showing a greater-than-expected loss in tensile strength after thermal exposure.
-
Possible Cause 1: Over-aging. The temperature and/or duration of your experiment may have exceeded the stable limit for the alloy's temper, leading to coarsening of strengthening precipitates.
-
Troubleshooting Step: Review the time-temperature specifications for your specific alloy and temper (e.g., T6). Use a lower temperature or shorter exposure time if the application allows. Analyze the microstructure using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe precipitate size and distribution.[1]
-
-
Possible Cause 2: Unintended Dynamic Softening. If mechanical testing is performed at high temperature, dynamic processes like recrystallization can occur, especially at lower strain rates, which reduces flow stress.[8]
-
Possible Cause 3: Inaccurate Temperature Measurement. The actual sample temperature may be higher than the furnace's setpoint due to thermal gradients.
-
Troubleshooting Step: Calibrate your furnace and place thermocouples as close to the specimen's gauge section as possible to ensure accurate temperature monitoring.
-
Issue 2: The experimental results show high variability between identical samples.
-
Possible Cause 1: Inconsistent Microstructure. The starting material may not be perfectly homogeneous. The distribution of alloying elements, grain size, or precipitates can vary.
-
Troubleshooting Step: Ensure all test samples are taken from the same batch or location of a larger plate/extrusion if possible. Perform baseline microstructural characterization (e.g., optical microscopy, SEM) on a representative sample before testing to confirm homogeneity.
-
-
Possible Cause 2: Environmental Reactions. At very high temperatures, the testing environment (e.g., air) can cause oxidation on the sample surface, which may affect properties.
-
Troubleshooting Step: For high-purity experiments or highly sensitive alloys, consider conducting tests in a vacuum or inert gas (e.g., Argon) environment to prevent surface reactions.
-
Issue 3: My sample fractured in a brittle manner, but I expected a ductile failure.
-
Possible Cause 1: Presence of Trace Elements. Certain trace elements, like lead (Pb) or tin (Sn), can form low-melting-point phases at grain boundaries. This can lead to embrittlement and premature failure at elevated temperatures.
-
Troubleshooting Step: Check the detailed chemical composition of your alloy against specifications. If unexpected trace elements are suspected, use techniques like Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for analysis.
-
-
Possible Cause 2: Strain Rate Sensitivity. Some alloys become less ductile at higher strain rates and elevated temperatures.
Data Presentation: Mechanical Properties at High Temperatures
The following tables summarize the typical changes in mechanical properties for common aluminum alloys as a function of temperature. Note that these values are indicative and can vary based on specific processing and testing conditions.
Table 1: Effect of Temperature on Mechanical Properties of 6061-T6 Aluminum Alloy
| Temperature (°C) | Strain Rate (mm/min) | Yield Strength (MPa) | Ultimate Tensile Strength (UTS) (MPa) |
|---|---|---|---|
| 24 (Room Temp) | 0.8 | ~276 | ~310 |
| 140 | 0.8 | ~260 | ~280 |
| 200 | 0.8 | ~210 | ~220 |
| 250 | 0.8 | ~110 | ~120 |
Data synthesized from experimental results presented in[9].
Table 2: Effect of Temperature on Mechanical Properties of 6082-T6 Aluminum Alloy
| Temperature (°C) | Strain Rate (s⁻¹) | Yield Strength (MPa) | Ultimate Tensile Strength (UTS) (MPa) |
|---|---|---|---|
| 200 | 0.001 | ~250 | ~275 |
| 300 | 0.001 | ~100 | ~110 |
| 400 | 0.001 | ~40 | ~45 |
Data synthesized from experimental results presented in[11].
Table 3: Effect of Temperature on Microhardness of 7075-T651 Aluminum Alloy
| Treatment Temperature (°C) (1-hour hold) | Approximate Hardness Decrease (%) |
|---|---|
| 120 | No obvious change |
| 160 | ~5% |
| 230 | ~23% |
| 300 | ~56% |
Data synthesized from experimental results presented in[12].
Experimental Protocols
Protocol: High-Temperature Uniaxial Tensile Test (Based on ASTM E21)
This protocol outlines the standard procedure for determining the tensile properties of aluminum alloys at elevated temperatures.
-
Specimen Preparation:
-
Machine dog-bone-shaped specimens according to ASTM E8/E8M standards from the alloy plate or extrusion.[9]
-
Ensure the longitudinal axis of the specimen is aligned with the direction of interest (e.g., rolling direction).
-
Measure and record the initial cross-sectional area and gauge length of each specimen.
-
-
System Setup:
-
Mount the specimen in the grips of a universal testing machine equipped with a high-temperature furnace.
-
Attach a high-temperature extensometer to the specimen's gauge section to accurately measure strain.
-
Position a thermocouple near the center of the gauge length to monitor the specimen's temperature. Ensure the thermocouple does not interfere with the extensometer.
-
-
Heating and Thermal Stabilization:
-
Close the furnace and heat the specimen to the desired test temperature (e.g., 250°C).[9]
-
Once the target temperature is reached, hold for a "soak time" to ensure the specimen has a uniform temperature throughout its volume. A typical soak time is 20-30 minutes.[11]
-
Continuously monitor the temperature to ensure it remains within the specified tolerance (e.g., ±3°C).
-
-
Tensile Testing:
-
Begin applying a tensile load at a constant strain rate (e.g., 0.001 s⁻¹).[11]
-
Simultaneously record the load from the machine's load cell and the displacement from the extensometer.
-
Continue the test until the specimen fractures.
-
-
Data Analysis:
-
Convert the load-displacement data into an engineering stress-strain curve.[11]
-
From the curve, determine key mechanical properties:
-
Yield Strength (typically at 0.2% offset)
-
Ultimate Tensile Strength (the maximum stress reached)
-
Percent Elongation (ductility)
-
-
Repeat the test for at least three specimens at each temperature condition to ensure reproducibility.[9]
-
-
Post-Test Analysis (Optional):
-
Examine the fracture surfaces using SEM to characterize the failure mode (ductile, brittle, or mixed-mode).[10]
-
Visualizations
Caption: Workflow for assessing the thermal stability of aluminum alloys.
Caption: Troubleshooting flowchart for unexpected property loss.
References
- 1. Thermal Stability of Aluminum Alloys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. sasaaluminum.com [sasaaluminum.com]
- 5. Experimental Study on the Thermal Stability of Aluminum Alloy 7075-T651 Structural Parts after Rolling Correction | MDPI [mdpi.com]
- 6. cabww.com [cabww.com]
- 7. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 8. Research on Hot Deformation Behaviors of 6061 Al Alloy | Scientific.Net [scientific.net]
- 9. akademiabaru.com [akademiabaru.com]
- 10. ascelibrary.org [ascelibrary.org]
- 11. High-Temperature Tensile Mechanical Properties and Microstructure of Rolled 6082-T6 Aluminum Alloy Sheets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Fiber-Matrix Interactions in Aluminum Matrix Composites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental fabrication and analysis of aluminum matrix composites (AMCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to common problems encountered during the fabrication and testing of aluminum matrix composites.
Issue 1: Poor Wettability Between Fibers and Aluminum Matrix
Question: My ceramic fibers are not properly infiltrating with the molten aluminum, leading to high porosity and poor bonding. What can I do to improve wettability?
Answer: Poor wettability is a common challenge in AMC fabrication, primarily due to the high surface tension of molten aluminum and the presence of an oxide layer on its surface. Here are several strategies to mitigate this issue:
-
Alloying Element Additions: Introducing specific elements into the aluminum melt can significantly enhance wettability.
-
Magnesium (Mg): Adding Mg is a widely used technique. It acts as a deoxidizing agent, breaking down the aluminum oxide (Al2O3) layer and reducing the surface tension of the melt.[1] This promotes better contact between the molten aluminum and the fiber surface.
-
Titanium (Ti): Ti can be added to the melt to form a titanium carbide (TiC) or titanium dioxide (TiO2) layer on the fiber surface, which is more readily wetted by molten aluminum.
-
-
Fiber Coatings: Applying a metallic or ceramic coating to the fibers prior to infiltration can dramatically improve wettability.
-
Process Parameter Optimization:
-
Increase Melt Temperature: A higher melt temperature can decrease the viscosity of the molten aluminum, promoting better infiltration. However, excessive temperatures can lead to detrimental interfacial reactions.
-
Inert Atmosphere: Conducting the casting process under an inert gas (e.g., argon) atmosphere minimizes the formation of the aluminum oxide layer.
-
Issue 2: High Porosity in the Final Composite
Question: My cast aluminum composite samples have a high degree of porosity. What are the likely causes and how can I reduce it?
Answer: Porosity in cast AMCs is a frequent defect that compromises mechanical properties. The primary causes are gas entrapment and shrinkage during solidification. Here’s a troubleshooting guide:
| Cause | Troubleshooting Steps |
| Gas Entrapment | - Degassing of Molten Metal: Before introducing the reinforcement, degas the molten aluminum to remove dissolved hydrogen. This can be achieved by purging with an inert gas like argon or using degassing tablets. - Minimize Turbulence: During stirring and pouring, minimize turbulence to prevent air from being entrapped in the melt. The design of the stirrer and the pouring technique are critical.[3] - Preheat Reinforcement and Mold: Preheating the fibers and the mold drives off any moisture, which can be a source of hydrogen gas. |
| Shrinkage | - Proper Gating and Riser Design: Ensure the mold design includes adequate gating and risers to feed molten metal to the casting as it solidifies and shrinks. - Controlled Cooling Rate: A controlled and directional solidification can help to minimize shrinkage porosity. The use of chills or insulating sleeves can help manage the cooling process. |
| Poor Wettability | - As discussed in the previous section, poor wetting can lead to voids at the fiber-matrix interface. Implementing strategies to improve wettability will also help reduce porosity. |
Issue 3: Fiber Breakage and Agglomeration
Question: I am observing significant fiber breakage and clustering of fibers in my composite's microstructure. How can I prevent this?
Answer: Fiber damage and non-uniform distribution are detrimental to the load-bearing capacity of the composite. The following steps can help address these issues:
-
Stirring Process Optimization:
-
Stirring Speed and Time: Excessive stirring speed and prolonged stirring times can lead to fiber fracture.[3] It is crucial to optimize these parameters to ensure a homogeneous mixture without causing significant damage to the reinforcement. A two-step stirring process, where the reinforcement is first gently mixed into a semi-solid slurry before further mixing in the liquid state, can be effective.[4]
-
Stirrer Design: The design of the impeller, including the number and angle of the blades, influences the vortex created in the melt and the resulting distribution of fibers. A well-designed stirrer creates a deep vortex for incorporating the fibers without causing excessive turbulence.
-
-
Fiber Handling and Pre-treatment:
-
Preheating: Preheating the fibers not only removes moisture but can also reduce the thermal shock experienced by the fibers upon introduction to the molten metal, which can contribute to breakage.
-
Avoidance of Direct Pouring onto Fibers: Introduce the fibers into the vortex of the stirred melt rather than pouring the molten metal directly onto them.
-
-
Addressing Agglomeration:
-
Improve Wettability: As fiber agglomeration is often linked to poor wetting, the strategies mentioned in the first issue are also applicable here.
-
Ultrasonic Treatment: The application of ultrasonic vibrations to the molten slurry can help to break up fiber clusters and disperse them more uniformly throughout the matrix.
-
Quantitative Data on Mitigating Fiber-Matrix Interactions
The following tables summarize quantitative data from various studies on the effects of alloying elements and fiber coatings on the interfacial properties of aluminum matrix composites.
Table 1: Effect of Alloying Elements on Mechanical Properties and Wettability
| Alloying Element | Concentration (wt. %) | Composite System | Effect on Mechanical Properties | Wettability Improvement (Contact Angle) | Reference |
| Magnesium (Mg) | 10 | SiCf/Al-Mg | Flexural strength: 372 MPa, Elastic modulus: 161.7 GPa | Strengthened interfacial bonding | [5] |
| Magnesium (Mg) | 20 | SiCf/Al-Mg | Vickers hardness: 114.06 HV (35.56% higher than SiCf/Al) | - | [5] |
| Magnesium (Mg) | 4, 6, 8 | Al-4.5Cu-3.4Fe-Mg | Increased ultimate tensile strength and hardness with increasing Mg up to 8% | Transforms needle-like Al3Fe to globular shape, improving properties | [6][7] |
Table 2: Effect of Fiber Coatings on Interfacial Shear Strength (IFSS) and Wettability
| Fiber Coating | Composite System | Interfacial Shear Strength (IFSS) (MPa) | Wettability Improvement (Contact Angle) | Reference |
| Nickel (Ni) | Ni-coated graphite (B72142)/Al | - | ~4° (compared to ~140° for uncoated) | [2] |
| Nickel (Ni) | Ni-coated SiC/Al | - | 12.2° | [2] |
| Copper (Cu) | Cu-coated Al2O3/Al | - | Reduced to 12.2° | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the fabrication and characterization of aluminum matrix composites.
Protocol 1: Stir Casting of Aluminum Matrix Composites
Objective: To fabricate a particulate or short fiber reinforced aluminum matrix composite using the stir casting method.
Materials and Equipment:
-
Aluminum alloy ingot
-
Reinforcement fibers/particles (e.g., SiC, Al2O3)
-
Wetting agent (e.g., Magnesium)
-
Resistance furnace with a temperature controller
-
Mechanical stirrer with a graphite impeller
-
Crucible (graphite or silicon carbide)
-
Permanent mold (preheated)
-
Inert gas supply (e.g., Argon)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation:
-
Clean the aluminum alloy ingots to remove any surface contaminants.
-
Preheat the reinforcement particles/fibers in a separate furnace to the desired temperature to remove moisture and improve wettability.
-
Preheat the permanent mold to prevent premature solidification of the composite slurry.
-
-
Melting:
-
Place the aluminum alloy ingots in the crucible and heat them in the resistance furnace to a temperature above the alloy's liquidus temperature.
-
Once the aluminum is completely molten, create an inert atmosphere by purging the furnace with argon gas to minimize oxidation.
-
-
Degassing:
-
Degas the molten aluminum by either plunging a solid degassing agent or by bubbling an inert gas through the melt to remove dissolved hydrogen.
-
-
Vortex Creation and Reinforcement Addition:
-
Lower the mechanical stirrer with the graphite impeller into the molten aluminum. The impeller should be positioned approximately two-thirds of the depth of the melt from the top surface.
-
Start the stirrer at a controlled speed to create a vortex at the surface of the melt.
-
Gradually introduce the preheated reinforcement particles/fibers into the vortex. The vortex will help to draw the reinforcement into the melt and facilitate mixing.
-
If using a wetting agent like magnesium, add it to the melt before or along with the reinforcement.
-
-
Mixing:
-
Continue stirring for a predetermined time to ensure a uniform distribution of the reinforcement in the matrix. The stirring speed and time are critical parameters that need to be optimized for the specific composite system.[3]
-
-
Casting:
-
Once mixing is complete, raise the stirrer from the melt.
-
Skim off any dross from the surface of the molten composite.
-
Pour the composite slurry into the preheated permanent mold.
-
-
Solidification and Cooling:
-
Allow the casting to solidify and cool to room temperature.
-
Remove the composite casting from the mold.
-
Protocol 2: Wettability Measurement by Sessile Drop Method
Objective: To quantitatively assess the wettability of a molten aluminum alloy on a ceramic fiber substrate by measuring the contact angle.
Materials and Equipment:
-
High-temperature furnace with a viewing window
-
Vacuum or controlled atmosphere system
-
High-resolution camera with a telephoto lens
-
Light source
-
Substrate (a flat plate of the ceramic fiber material)
-
Small piece of the aluminum alloy
-
Image analysis software
Procedure:
-
Sample Preparation:
-
Clean the ceramic substrate and the aluminum alloy piece to remove any surface contaminants.
-
-
Experimental Setup:
-
Place the ceramic substrate on a level stage inside the furnace.
-
Place the small piece of aluminum alloy on top of the substrate.
-
-
Heating and Melting:
-
Evacuate the furnace chamber and then backfill with an inert gas (e.g., high-purity argon) to the desired pressure.
-
Heat the furnace to the desired testing temperature, which should be above the melting point of the aluminum alloy.
-
Allow the aluminum to melt and form a sessile drop on the substrate. Hold at the testing temperature for a specified duration to allow the system to reach equilibrium.[8]
-
-
Image Acquisition:
-
Illuminate the molten drop and substrate.
-
Capture a high-resolution image of the sessile drop profile using the camera.
-
-
Contact Angle Measurement:
-
Transfer the captured image to a computer.
-
Use image analysis software to measure the contact angle at the three-phase (solid-liquid-vapor) interface. The software typically fits a mathematical equation to the drop profile to determine the tangent at the point of contact.
-
-
Data Analysis:
-
Repeat the measurement multiple times to ensure accuracy and calculate the average contact angle and standard deviation.
-
A lower contact angle indicates better wettability.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to mitigating fiber-matrix interactions in aluminum composites.
Caption: Experimental workflow for AMC fabrication and characterization.
Caption: Troubleshooting logic for high porosity in AMCs.
Caption: Effect of Mg addition on improving wettability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. epitoanyag.org.hu [epitoanyag.org.hu]
- 4. ripublication.com [ripublication.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Mg Addition on the Structure and Properties of Al-4.5 Cu-3.4 Fe In-Situ Cast Composite [scirp.org]
- 7. Effect of Mg Addition on the Structure and Properties of Al-4.5 Cu-3.4 Fe In-Situ Cast Composite - Journal of Materials Science and Chemical Engineering - SCIRP [scirp.org]
- 8. The Effect of Temperature and Sputtered Particles on the Wettability of Al/Al2O3 [mdpi.com]
Validation & Comparative
Comparative Efficacy of Bimetallic Aluminum-Based and Traditional Palladium Catalysts in the Selective Hydrogenation of Phenylacetylene
A detailed analysis for researchers and drug development professionals on the performance, experimental protocols, and mechanistic pathways of emerging aluminum-based catalysts versus conventional palladium catalysts in the selective hydrogenation of phenylacetylene (B144264) to styrene (B11656).
The selective hydrogenation of alkynes to alkenes is a cornerstone of organic synthesis, particularly in the production of polymer precursors and fine chemicals. Traditional catalysts, predominantly palladium supported on various materials, have long been the industry standard. However, the exploration of catalysts based on more abundant and potentially more cost-effective metals, such as aluminum, is a burgeoning area of research. This guide provides a comparative study of a bimetallic aluminum-cobalt-copper (Al-Co-Cu) powder catalyst and a conventional palladium on alumina (B75360) (Pd/Al2O3) catalyst for the selective hydrogenation of phenylacetylene to styrene.
Performance Comparison
The catalytic performance of the bimetallic Al-Co-Cu powder and a traditional 5% Pd/Al2O3 catalyst in the selective hydrogenation of phenylacetylene is summarized below. The data highlights key metrics such as conversion, selectivity, and the conditions under which these results were achieved.
| Catalyst | Substrate | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Phenylacetylene Conversion (%) | Styrene Selectivity (%) | Ethylbenzene Selectivity (%) |
| Al-Co-Cu powder | Phenylacetylene | Not specified ("mild conditions") | Not specified | Not specified | ~45 | ~60 | Not reported |
| 5% Pd/Al2O3 | Phenylacetylene | Room Temperature | 40 | Not specified (to completion) | 100 | 97 | 3 |
Experimental Protocols
Detailed methodologies for the preparation of the catalysts and the execution of the hydrogenation reactions are crucial for reproducibility and further development.
Preparation of Bimetallic Al-Co-Cu Powder Catalyst
The Al-Co-Cu powder catalyst is synthesized via a melt-spinning process. This technique involves the rapid solidification of a molten alloy, which results in a material with a unique microstructure.
-
Alloy Preparation: High-purity aluminum, cobalt, and copper are weighed in the desired atomic ratios.
-
Melting: The metals are melted in an arc furnace under an inert atmosphere (e.g., argon) to form a homogeneous alloy.
-
Melt-Spinning: The molten alloy is then ejected onto a rapidly rotating copper wheel. The high cooling rate leads to the formation of thin ribbons of the catalyst.
-
Pulverization: The resulting ribbons are mechanically pulverized to obtain a fine powder suitable for catalytic applications.
Preparation of 5% Pd/Al2O3 Catalyst[1]
The traditional palladium on alumina catalyst is prepared by an impregnation method.
-
Support Preparation: 9.50 g of alumina (Al2O3) is used as the support material.
-
Impregnation: The alumina is impregnated with 10.0 ml of an aqueous solution of potassium tetrachloropalladate(II) (K2PdCl4) with a concentration of 15.4% w/v.
-
Drying: The impregnated support is dried overnight in air at 70°C.
-
Calcination: The dried material is then calcined in flowing air at 400°C for two hours.
-
Reduction: To ensure complete reduction of the palladium precursor to metallic palladium, helium and then hydrogen are passed over the catalyst for four hours at 550°C.
Selective Hydrogenation of Phenylacetylene[1]
The hydrogenation reaction is carried out in a Parr-type hydrogenator.
-
Reactor Setup: A 35.0 ml solution of phenylacetylene in cyclohexane (B81311) (1:10 v/v) is placed in a 100 ml reaction vessel along with 0.50 g of the catalyst.
-
Purging: The hydrogenator is evacuated to remove air and then filled with hydrogen.
-
Reaction Conditions: The reaction is conducted at room temperature under a constant hydrogen pressure of 40 psi with continuous shaking.
-
Analysis: The reaction products are analyzed by gas chromatography to determine the conversion of phenylacetylene and the selectivity towards styrene and ethylbenzene.
Visualizing the Process and Mechanism
Diagrams illustrating the experimental workflow and the proposed reaction mechanism provide a clearer understanding of the catalytic processes.
Caption: Experimental workflow for catalyst synthesis and hydrogenation.
Caption: Simplified reaction pathway for phenylacetylene hydrogenation.
A Comparative Guide to the Validation of Computational Models for Dialuminum (Al₂) Properties
For researchers, scientists, and drug development professionals, the accurate computational modeling of molecular properties is paramount. This guide provides an objective comparison of various computational methods for predicting the properties of the dialuminum (Al₂) molecule against experimental benchmarks. Detailed experimental protocols and a clear validation workflow are presented to ensure a comprehensive understanding of the validation process.
Data Presentation: Computational vs. Experimental Values
The performance of several computational models in predicting the bond length, dissociation energy, and vibrational frequency of the Al₂ molecule is summarized in the table below. These predictions are compared with experimentally determined values to assess their accuracy.
| Property | Computational Method | Predicted Value | Experimental Value |
| Bond Length (Å) | MP2/6-31G | 2.479 | 2.47 Å[1] |
| BP/DNP/AER | 2.7 | 2.7 Å[2] | |
| B3LYP | 2.76 | ||
| Dissociation Energy (eV) | High-level ab initio | 1.34 | 1.55 ± 0.07 eV |
| Vibrational Frequency (cm⁻¹) | MP2/6-31G | 362 | 284.2 cm⁻¹[2] |
| BP/DNP/AER | 241.2 | 297.5 cm⁻¹[3] |
Experimental Protocols
The experimental values presented in this guide are derived from established and reliable spectroscopic and thermodynamic techniques. The methodologies for determining the key properties of the Al₂ molecule are detailed below.
Bond Length Determination: Laser-Induced Fluorescence (LIF) Spectroscopy
Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic method used to study the electronic structure of molecules.[4][5] In this technique, a tunable laser excites the Al₂ molecules to a higher electronic state. The subsequent fluorescence emission is then collected and analyzed.[6] By resolving the rotational structure within the resulting vibronic spectra, the rotational constants of the molecule can be determined. From these constants, the moment of inertia and, consequently, the internuclear distance (bond length) can be calculated with high precision.
Dissociation Energy Determination: Knudsen Effusion Mass Spectrometry (KEMS)
The dissociation energy of the Al₂ molecule is determined using Knudsen Effusion Mass Spectrometry (KEMS).[7][8] This technique involves heating a sample of aluminum in a Knudsen cell, which is an effusion cell maintained at a specific temperature to achieve equilibrium between the condensed and vapor phases.[9][10] A small orifice allows the effusing vapor, containing Al₂ molecules, to be sampled by a mass spectrometer.[11][12] By measuring the partial pressures of the atomic and diatomic aluminum species at different temperatures, the enthalpy of the dissociation reaction (Al₂ ⇌ 2Al) can be determined using the second-law and third-law methods, which ultimately yields the dissociation energy.
Vibrational Frequency Determination: Resonance Raman Spectroscopy in an Inert Matrix
Resonance Raman spectroscopy is employed to measure the vibrational frequency of the Al₂ molecule.[3] In this method, Al₂ molecules are trapped in an inert gas matrix (e.g., argon) at low temperatures.[13] A laser with a wavelength that corresponds to an electronic transition of the Al₂ molecule is used to excite the sample. The scattered light is then collected, and the Raman spectrum is recorded.[14][15] The spectrum reveals a series of peaks corresponding to the fundamental vibrational frequency and its overtones. By analyzing the spacing between these peaks, the harmonic vibrational frequency (ωe) and anharmonicity constants can be determined.
Computational Validation Workflow
The validation of computational models for predicting molecular properties follows a systematic workflow. This process ensures that the theoretical predictions are rigorously compared against experimental data, leading to a reliable assessment of the model's accuracy.
Caption: Workflow for the validation of computational models.
References
- 1. CCCBDB calculation results Page [cccbdb.nist.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Resonance Raman spectroscopy of mass selected Al2 in an argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laser-induced fluorescence - Wikipedia [en.wikipedia.org]
- 5. Chemical Dynamics: Laser Induced Fluorescence Method [dynamics.eps.hw.ac.uk]
- 6. edinst.com [edinst.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. researchgate.net [researchgate.net]
- 9. electrochem.org [electrochem.org]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. msinstruments.us [msinstruments.us]
- 13. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 14. m.youtube.com [m.youtube.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
Benchmarking the performance of dialuminium-based devices
A Comprehensive Performance Benchmark of Dialuminium-Based Devices
This guide provides a detailed comparison of the performance of this compound-based materials in two primary application areas: catalysis, featuring organoaluminium compounds, and electronics, focusing on aluminium oxide-based devices. The information is tailored for researchers, scientists, and professionals in drug development and materials science, with a focus on experimental data and methodologies.
Organoaluminium Compounds in Catalysis
Organoaluminium compounds, which often exist as dimers with two aluminium centers, are highly effective catalysts in various organic reactions.[1] Their performance is influenced by factors such as the ligands attached to the aluminium, the nature of the chemical bond (e.g., Al-H vs. Al-Me), and the steric hindrance around the metal center.[2]
Comparative Performance in Hydroboration of Carbodiimides
The catalytic activity of several organoaluminium compounds in the monohydroboration of carbodiimides has been evaluated. The efficiency and selectivity of these catalysts are critical for the synthesis of valuable organoboron compounds.[2]
Table 1: Performance Comparison of Organoaluminium Catalysts in the Monohydroboration of Carbodiimides
| Catalyst | Substrate | Product Yield (%) | Reaction Conditions | Reference |
| L1AlH2 (1) | N,N'-Diisopropylcarbodiimide | >99 | 4 mol% catalyst, 1.1 equiv. HBpin, 80°C, neat | [2] |
| L2AlH2(NMe3) (2) | N,N'-Diisopropylcarbodiimide | 95 | 4 mol% catalyst, 1.1 equiv. HBpin, 80°C, neat | [2] |
| L3AlH (3) | N,N'-Diisopropylcarbodiimide | 98 | 4 mol% catalyst, 1.1 equiv. HBpin, 80°C, neat | [2] |
| L1AlMe2 (5) | N,N'-Diisopropylcarbodiimide | 70 | 4 mol% catalyst, 1.1 equiv. HBpin, 80°C, neat | [2] |
Key Observations:
-
Aluminium hydride complexes (1, 2, and 3) generally exhibit higher catalytic activity than the alkyl aluminium complex (5).[2]
-
The lower performance of the methyl-based catalyst (5) is attributed to the stronger Al-Me bond compared to the Al-H bond, as well as increased steric hindrance and reduced Lewis acidity.[2]
-
The structure of the ligand and the presence of coordinating groups (like NMe3) also influence the catalytic efficiency.[2]
Experimental Protocols
General Procedure for Catalytic Hydroboration: In a nitrogen-filled glovebox, the organoaluminium catalyst (4 mol%) is added to a reaction vessel. The carbodiimide (B86325) substrate (1.0 mmol) is then added, followed by pinacolborane (HBpin, 1.1 mmol). The reaction mixture is stirred at 80°C under solvent-free (neat) conditions. The progress of the reaction is monitored by techniques such as NMR spectroscopy to determine the product yield.[2]
Catalytic Cycle Visualization
The proposed mechanism for the hydroboration of carbodiimides catalyzed by an aluminium hydride complex involves the activation of the Al-H bond.
Caption: Proposed catalytic cycle for the hydroboration of carbodiimides.
Aluminium Oxide (Al2O3) in Electronic Devices
Aluminium oxide (Al2O3), commonly known as alumina (B75360), is a ceramic material widely used in the electronics industry due to its excellent electrical insulating properties, high thermal conductivity, and mechanical robustness.[3][4][5] Its performance as a substrate, insulator, or capacitor dielectric is highly dependent on its purity and the manufacturing process.[5]
Comparative Performance of Alumina Substrates
The dielectric properties of alumina substrates are critical for high-frequency applications and in environments with elevated temperatures. The performance of High-Temperature Cofired Ceramic (HTCC) alumina is often benchmarked against standard 96% alumina.[6]
Table 2: Dielectric Constant of Alumina Substrates at Various Temperatures and Frequencies
| Material | Temperature | Frequency | Dielectric Constant | Reference |
| 96% Alumina | 550°C | 120 Hz | 26.54 | [6] |
| HTCC Alumina | 550°C | 120 Hz | 14.1 | [6] |
| 96% Alumina | 550°C | 1 kHz | 17.5 | [6] |
| HTCC Alumina | 550°C | 1 kHz | 10.94 | [6] |
| 96% Alumina | 550°C | 1 MHz | 10.89 | [6] |
| HTCC Alumina | 550°C | 1 MHz | 9.10 | [6] |
Key Observations:
-
The dielectric constant of both 96% alumina and HTCC alumina increases with temperature, particularly at lower frequencies.[6]
-
HTCC alumina exhibits a lower dielectric constant and less variation with temperature compared to 96% alumina, making it more suitable for high-temperature applications.[6]
-
The AC conductivity (dielectric loss) of HTCC alumina is also lower than that of 96% alumina at temperatures above 200°C.[6]
Experimental Protocols
Measurement of Dielectric Properties: The dielectric properties of alumina substrates are typically characterized by measuring the AC admittance of a parallel plate capacitor structure fabricated on the substrate. The measurements are conducted over a range of frequencies (e.g., 120 Hz to 1 MHz) and temperatures (e.g., 23°C to 550°C). From the measured admittance, the dielectric constant and effective volume conductance can be calculated.[6]
Experimental Workflow Visualization
The following diagram illustrates the workflow for the fabrication and testing of alumina substrates for electronic applications.
Caption: Workflow for fabrication and electrical testing of alumina substrates.
References
- 1. Organoaluminium chemistry - Wikipedia [en.wikipedia.org]
- 2. Organoaluminum Compounds as Catalysts for Monohydroboration of Carbodiimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electronic Industry & Aluminum Oxide | Alumina Ceramic Parts [wundermold.com]
- 4. Aluminium oxide - Wikipedia [en.wikipedia.org]
- 5. What is the Difference Between 96% and 99% Aluminum Oxide in Ceramic PCBs? | BSTCeramicPCB [bstceramicpcb.com]
- 6. imapsjmep.org [imapsjmep.org]
A Comparative Analysis of Dialuminum Synthesis Methods for Advanced Research
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of dialuminum compounds, offering a comparative analysis of key methodologies. This guide provides detailed experimental protocols, quantitative performance data, and visual workflows to aid in the selection of the most suitable synthesis strategy.
The synthesis of dialuminum compounds, particularly those featuring aluminum-aluminum (Al-Al) bonds, known as dialanes, is a challenging yet crucial area of organometallic chemistry. These compounds are highly reactive and have potential applications in catalysis and materials science. This guide explores and compares several prominent methods for their synthesis, providing researchers with the necessary information to reproduce and adapt these techniques for their specific needs.
Comparative Overview of Synthesis Methods
The selection of a synthesis method for dialuminum compounds depends on several factors, including the desired substituents, the required scale, and the available starting materials. Below is a summary of the key performance indicators for different approaches.
| Synthesis Method | Precursors | Key Reagents | Typical Yield | Reaction Conditions | Key Advantages & Disadvantages |
| Reduction of Organoaluminum Halides | Dialkylaluminum chlorides (e.g., (R₂AlCl)₂) | Alkali metals (e.g., Potassium) | Moderate to Good | Varies with substrate; typically requires inert atmosphere and anhydrous solvents. | Advantages: A classical and relatively straightforward approach. Disadvantages: Can be difficult to control and may lead to side products. |
| Comproportionation Reaction | Al(I) species (e.g., LAl:) and Al(III) species (e.g., cAAC:→AlX₃) | N/A | Good | Typically performed under mild conditions in aprotic solvents. | Advantages: Offers a clean route to asymmetrically substituted dialanes. Disadvantages: Requires the synthesis of stable Al(I) precursors. |
| Reduction of Alanates | Alanate complexes (e.g., (DepNacnac)Mg(μ-H)₃AlH(NEt₃)) | Magnesium(I) dimers | Good | Performed under inert atmosphere in aprotic solvents. | Advantages: Allows for the synthesis of unique dialanate dianions. Disadvantages: The reducing agent is highly specialized and not commercially available. |
| Hydrogenation of Magnesium(I) Dimers | Aluminum(III) hydride complexes | Magnesium(I) dimers | Moderate | Hydrogenation reaction in an inert solvent. | Advantages: Produces neutral dialane(4) adducts. Disadvantages: Relies on the synthesis of specific magnesium(I) dimers. |
| Reduction of NHC-stabilized Aluminum Halides | NHC-stabilized iodo-alanes (e.g., (NHC)·AlIMes₂) | Metallic reducing agents (e.g., KC₈) | Good | Typically in aromatic solvents under an inert atmosphere. | Advantages: Yields thermally robust NHC-stabilized dialanes. Disadvantages: Requires multi-step synthesis of the NHC-alane precursor. |
Detailed Experimental Protocols
Reduction of Dialkylaluminum Chlorides with Potassium
This method describes the synthesis of a tetrasubstituted dialuminum compound through the reduction of a dialkylaluminum chloride.
Protocol:
-
In a glovebox, dissolve the dialkylaluminum chloride dimer, for example, (((Me₃Si)₂CH)₂AlCl)₂, in a suitable anhydrous solvent such as toluene (B28343).
-
Add finely dispersed potassium metal to the solution with vigorous stirring. The molar ratio of potassium to the aluminum precursor should be 2:1.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove the precipitated potassium chloride and any unreacted potassium.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude dialuminum product.
-
Purify the product by recrystallization from a suitable solvent like hexane (B92381) at low temperature to obtain crystalline R₂Al-AlR₂.[1][2]
Comproportionation of an Al(I) and Al(III) Species
This protocol outlines the synthesis of an asymmetric dialane by reacting an Al(I) precursor with an Al(III) precursor.
Protocol:
-
In an inert atmosphere glovebox, prepare a solution of the Al(I) species, such as LAl: (L = HC[C(Me)N(Ar)]₂, Ar = 2,6-iPr₂C₆H₃), in toluene.
-
In a separate flask, dissolve the Al(III) precursor, for example, cAAC:→AlX₃ (X = Cl, I; cAAC = cyclic alkyl amino carbene), in toluene.
-
Slowly add the solution of the Al(III) species to the stirred solution of the Al(I) species at room temperature.
-
Stir the resulting mixture for 12-24 hours. The reaction can be monitored by observing color changes and by spectroscopic methods.
-
After the reaction is complete, remove the solvent under vacuum.
-
The resulting solid can be purified by washing with a non-polar solvent like pentane (B18724) and subsequent recrystallization from a minimal amount of toluene to yield the asymmetric dialuminum compound.[3]
Reduction of an Alanate Complex
This method details the synthesis of a dialanate dianion using a potent magnesium(I) dimer as the reducing agent.
Protocol:
-
All manipulations are to be performed under a strict inert atmosphere.
-
Dissolve the alanate complex, (DepNacnac)Mg(μ-H)₃AlH(NEt₃), in an anhydrous aprotic solvent like toluene.
-
In a separate vessel, prepare a solution of the magnesium(I) dimer, [{(DepNacnac)Mg}₂].
-
Slowly add the solution of the magnesium(I) dimer to the alanate solution at ambient temperature with constant stirring.
-
Allow the reaction to proceed for several hours. The formation of the product may be indicated by a color change or precipitation.
-
Upon completion, the product, [{(DepNacnac)Mg}₂(μ-H)]₂[H₃Al-AlH₃], can be isolated by filtration and purified by recrystallization from a suitable solvent system.[3][4][5]
Hydrogenation of a Magnesium(I) Dimer
This protocol describes the synthesis of a neutral N-heterocyclic carbene (NHC) adduct of dialane(4) through the hydrogenation of a magnesium(I) dimer.
Protocol:
-
Under an inert atmosphere, dissolve the magnesium(I) dimer, LMgMgL (L = β-diketiminate), in an appropriate anhydrous solvent.
-
Introduce an aluminum(III) hydride complex, such as IPr·AlH₃ (IPr = :C[{(C₆H₃-i-Pr₂-2,6)NCH}₂]), to the solution.
-
The reaction mixture is then subjected to an atmosphere of hydrogen gas.
-
The reaction is stirred at room temperature until the hydrogenation is complete, which can be monitored by the consumption of the starting materials.
-
The resulting dialane adduct, [{(IPr)(H)₂Al}₂], can be isolated from the reaction mixture, which also contains the magnesium(II) hydride byproduct. Purification can be achieved by fractional crystallization.[1][6][7]
Metallic Reduction of an NHC-Stabilized Iodo-Alane
This method outlines the synthesis of a thermally robust NHC-stabilized dialane.
Protocol:
-
In a glovebox, dissolve the NHC-stabilized iodo-alane, (NHC)·AlIMes₂ (NHC = IMeMe or IiPrMe, Mes = 2,4,6-trimethylphenyl), in benzene.[3][5][8]
-
Add potassium graphite (B72142) (KC₈) as the reducing agent to the solution.
-
Stir the reaction mixture at room temperature for several hours. The progress of the reduction can be followed by NMR spectroscopy.
-
After completion, the solid byproducts (KI and graphite) are removed by filtration.
-
The solvent is removed from the filtrate under vacuum to yield the crude NHC-stabilized dialane, (NHC)₂·Al₂Mes₄.
-
The product can be purified by recrystallization from a suitable solvent to afford analytically pure crystals.[3][5][8]
Visualizing Synthesis Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the reaction pathways and experimental workflows, aiding in the understanding of the synthesis processes.
References
- 1. Synthesis of a stable adduct of dialane(4) (Al2H4) via hydrogenation of a magnesium(I) dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Comproportionation of a dialuminyne with alane or dialane dihalides as a clean route to dialuminenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NHC-Stabilized Dialanes(4) of Al2 Mes4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aluminum-Based Materials as Alternatives to Rare-Earth Materials
The term "dialuminium" does not refer to a specific, commercially available material that serves as a direct replacement for rare-earth elements. However, the field of materials science has seen significant research into various aluminum-based materials, including alloys and compounds, as potential alternatives to rare-earth materials in several critical applications. This guide provides a comparative overview of the performance of these aluminum-based alternatives against their rare-earth counterparts in the domains of permanent magnets, phosphors for lighting, and catalysts.
Permanent Magnets: Alnico vs. Rare-Earth Magnets
Permanent magnets are crucial components in a vast array of technologies, from electric motors and generators to consumer electronics and medical devices. For decades, Alnico, an alloy of aluminum, nickel, and cobalt, was the material of choice for high-strength permanent magnets. However, the advent of rare-earth magnets, namely Neodymium (NdFeB) and Samarium-Cobalt (SmCo) magnets, revolutionized the field with their significantly higher magnetic strength.
The following table summarizes the key magnetic and physical properties of Alnico, NdFeB, and SmCo magnets. The values presented are typical ranges for various grades of each magnet type.
| Property | Alnico (Cast & Sintered) | Neodymium (NdFeB) (Sintered) | Samarium-Cobalt (SmCo) (Sintered) |
| Remanence (Br) | 0.6 - 1.35 T | 1.1 - 1.48 T | 0.8 - 1.15 T |
| Coercivity (HcB) | 38 - 150 kA/m | 868 - 955 kA/m | 600 - 800 kA/m |
| Intrinsic Coercivity (HcJ) | 40 - 160 kA/m | 955 - 2786 kA/m | 700 - 2000 kA/m |
| Maximum Energy Product ((BH)max) | 10 - 70 kJ/m³ | 263 - 422 kJ/m³ | 120 - 240 kJ/m³ |
| Maximum Operating Temperature | 450 - 550 °C | 80 - 230 °C | 250 - 350 °C |
| Corrosion Resistance | Excellent | Poor (requires coating) | Very Good |
The magnetic properties of permanent magnets are experimentally determined using a hysteresigraph or a vibrating sample magnetometer (VSM) in a closed magnetic circuit, following standards such as ASTM A977/A977M and IEC 60404-5.[1][2]
Objective: To measure the magnetic hysteresis loop of a permanent magnet material to determine its remanence (Br), coercivity (Hc), and maximum energy product ((BH)max).
Apparatus:
-
Hysteresigraph: An electromagnet to generate a controlled magnetic field, a search coil to measure the magnetic flux density (B), and a Hall probe or similar sensor to measure the magnetic field strength (H).
-
Power Supply: To drive the electromagnet.
-
Fluxmeter and Gaussmeter: To measure the outputs from the search coil and Hall probe.
-
Data Acquisition System: To record and plot the B-H hysteresis loop.
Procedure:
-
A sample of the magnet material, typically a cylinder or prism, is placed between the poles of the electromagnet.
-
The sample is first magnetized to saturation by applying a strong magnetic field.
-
The applied magnetic field is then cycled from the positive maximum, down to a negative maximum, and back to the positive maximum.
-
Throughout the cycle, the magnetic field strength (H) and the corresponding magnetic flux density (B) in the material are continuously measured.
-
The data is plotted as a B-H curve, which forms the hysteresis loop.
-
From the hysteresis loop, the following parameters are extracted:
-
Remanence (Br): The magnetic induction remaining in the magnet after the applied magnetic field is removed (H=0).[3][4]
-
Coercivity (Hc): The intensity of the reversed magnetic field required to reduce the magnetic induction to zero.[3][4]
-
Maximum Energy Product ((BH)max): The point on the demagnetization curve (the second quadrant of the hysteresis loop) where the product of B and H is at its maximum.[3]
-
References
Unveiling the Mechanical Secrets of Dialuminum: A Comparative Guide to DFT and Molecular Dynamics Simulations
For researchers, scientists, and professionals in drug development, understanding the fundamental interactions between atoms is paramount. This guide provides a comparative analysis of two powerful computational techniques, Density Functional Theory (DFT) and Molecular Dynamics (MD), for characterizing the mechanical properties of a simple yet insightful model system: the dialuminum (Al₂) dimer.
This document will delve into the methodologies of these two approaches, present a compilation of quantitative data for the mechanical properties of Al₂, and offer a visual representation of the computational workflow. By objectively comparing their performance and providing supporting data, this guide aims to equip researchers with the knowledge to select the most appropriate computational tool for their specific needs.
Methodologies: Two Paths to Atomic-Scale Insight
Density Functional Theory (DFT)
DFT is a quantum mechanical method that has become a cornerstone of computational chemistry and materials science. It offers a balance between accuracy and computational cost for calculating the electronic structure of atoms, molecules, and solids.
Experimental Protocol for DFT Calculations of Al₂:
-
Model Construction: A system consisting of two aluminum atoms is defined in a simulation box of sufficient size to avoid interactions between periodic images.
-
Functional and Basis Set Selection: A crucial step is the choice of the exchange-correlation functional (e.g., PBE, B3LYP) and the basis set (e.g., 6-31G**, aug-cc-pVTZ). These choices determine the accuracy and computational expense of the calculation.
-
Geometry Optimization: The positions of the two aluminum atoms are adjusted to find the minimum energy configuration. This process yields the equilibrium bond length (re).
-
Energy Calculation: The total electronic energy of the optimized Al₂ dimer is calculated. The bond dissociation energy (De) is then determined by subtracting the energy of the dimer from the sum of the energies of two isolated aluminum atoms.
-
Vibrational Frequency Calculation: A frequency analysis is performed on the optimized geometry to calculate the vibrational modes of the molecule. For a diatomic molecule, this yields the fundamental vibrational frequency (ωe), which is related to the stiffness of the bond.
Molecular Dynamics (MD)
MD simulation is a classical method that computes the trajectories of atoms and molecules over time by solving Newton's equations of motion. The forces between atoms are described by an interatomic potential, often referred to as a force field.
Experimental Protocol for MD Simulations of Al₂:
-
System Setup: Two aluminum atoms are placed in a simulation box.
-
Interatomic Potential Selection: The choice of the interatomic potential is the most critical aspect of an MD simulation. For metallic systems, potentials like the Embedded Atom Method (EAM) are commonly used.[1] The parameters of these potentials are often fitted to reproduce experimental or high-level quantum mechanical data, which can include the properties of the dimer.[2]
-
Initialization: Initial velocities are assigned to the atoms, typically corresponding to a desired temperature.
-
Simulation Run: The system is evolved over time in discrete time steps. The simulation can be run under different ensembles (e.g., NVE, NVT, NPT) depending on the properties of interest.
-
Analysis: The trajectory of the simulation is analyzed to extract properties. For the Al₂ dimer, one could analyze the time-averaged distance between the two atoms to determine the bond length at a given temperature. The potential energy well of the dimer interaction as defined by the potential can be used to determine the bond dissociation energy.
Data Presentation: A Quantitative Comparison for Dialuminum (Al₂)
The following table summarizes the mechanical properties of the Al₂ dimer obtained from various DFT calculations and experimental measurements. A direct comparison with a "standard" MD simulation is challenging, as the results are entirely dependent on the chosen interatomic potential, which is often parameterized to match either experimental or DFT data for the dimer itself.
| Property | DFT (PBE0/aug-cc-pVTZ)[3] | DFT (Theoretical Range)[3] | MP2/6-31G**[4] | Experimental Value[3] |
| Equilibrium Bond Length (rₑ) in Å | - | 2.51 - 2.86 | 2.4788 | 2.7 |
| Bond Dissociation Energy (Dₑ) in eV | - | - | - | 1.55 ± 0.07 |
| Vibrational Frequency (ωₑ) in cm⁻¹ | - | - | 362 | 283.4 |
Note: The variability in the DFT results highlights the importance of functional and basis set selection.[3] For MD, an EAM potential would be parameterized to reproduce these experimental or high-level theoretical values.
Alternative High-Accuracy Methods
For a small system like Al₂, more computationally expensive but highly accurate methods can be employed to provide benchmark data against which DFT and MD can be compared.
-
Coupled Cluster (CC): This is a high-level quantum chemistry method that provides very accurate results for electron correlation and is often considered the "gold standard" in computational chemistry for small to medium-sized molecules.[3]
-
Quantum Monte Carlo (QMC): This is a family of stochastic methods that can achieve very high accuracy in solving the Schrödinger equation for atoms and molecules.
Computational Workflow
The following diagram illustrates a typical computational workflow for determining the mechanical properties of a diatomic molecule like dialuminum.
References
A Comparative Guide to the Experimental Validation of Predicted Dialuminium Copper (Al₂Cu) Crystal Structures
Introduction
While the existence of a stable, crystalline form of pure dialuminium (Al₂) is not supported by current experimental evidence, the study of this compound-containing intermetallic compounds offers a rich field for investigating the interplay between predicted and experimentally validated crystal structures. A prime example is the Al₂Cu system, a critical strengthening phase in many aluminum alloys. Various stable and metastable phases of Al₂Cu have been predicted and subsequently synthesized and characterized, providing a valuable case study for researchers in materials science and condensed matter physics. This guide provides a comparative overview of the key predicted and experimentally verified crystal structures of Al₂Cu, detailing the experimental protocols used for their validation and presenting the quantitative data in a clear, comparative format.
Comparison of Predicted and Experimentally Observed Al₂Cu Crystal Structures
The Al₂Cu system is known to exhibit several distinct crystal structures, some of which were initially misidentified and later corrected through advanced characterization techniques. The primary phases of interest include the thermodynamically stable θ-Al₂Cu phase and several metastable or related structures such as the Ω-Al₂Cu phase and the historically significant "Owen phase". First-principles calculations have also been employed to predict novel, hypothetical phases.
| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Formation Energy (eV/atom) | Status |
| θ-Al₂Cu | Tetragonal | I4/mcm | a = b = 6.067, c = 4.877[1] | -0.165[2] | Experimentally Observed, Thermodynamically Stable |
| Ω-Al₂Cu | Orthorhombic (pseudo-tetragonal) | Fmmm | a ≈ 4.96, b ≈ 8.59, c ≈ 8.48 (approximated from relation to θ phase)[1] | Metastable | Experimentally Observed as a precipitate |
| θ'-Al₂Cu | Tetragonal | I4/mcm | a = b = 4.04, c = 5.80[3] | Metastable | Experimentally Observed as a precipitate |
| Owen Phase | Tetragonal | P4/mmm | a = b = 4.279, c = 2.4337[1] | - | Historical misidentification, now understood as an average structure[1] |
| M1 (Predicted) | Tetragonal | I4/mcm | a = b = 4.28, c = 9.72[4] | Metastable (predicted)[4] | Hypothetical |
| M2 (Predicted) | Tetragonal | I4/mcm | a = b = 4.28, c = 14.59[4] | Metastable (predicted)[4] | Hypothetical |
Experimental and Computational Protocols
The validation of predicted Al₂Cu crystal structures relies on a combination of experimental synthesis, advanced characterization techniques, and computational modeling.
1. Synthesis of Al₂Cu Phases
-
High-Pressure Sintering (HPS): A common method for synthesizing bulk Al₂Cu samples is high-pressure sintering.
-
Procedure: Powders of pure aluminum and copper are mixed in the desired stoichiometric ratio (e.g., 2:1 for Al₂Cu). The mixed powders are then pressed into a pellet. This pellet is encapsulated in a crucible (e.g., hexagonal boron nitride, h-BN) and subjected to high pressure and temperature in a large-volume press. The specific conditions of temperature, pressure, and duration will influence the resulting phases.[1]
-
-
Melt Solidification: Rapid solidification of Al-Fe alloys has been used to produce metastable phases, a technique that can be applied to other aluminum alloys as well.[5]
2. Experimental Characterization and Validation
-
X-Ray Diffraction (XRD): XRD is a fundamental technique for determining the crystal structure of materials.
-
Powder XRD: This technique is used to identify the phases present in a polycrystalline sample by comparing the experimental diffraction pattern to known patterns of reference structures. It can also be used to determine lattice parameters.[1]
-
Single-Crystal XRD: This method provides a more detailed and accurate determination of the crystal structure, including the precise atomic positions within the unit cell. It was instrumental in correctly identifying the structure of the θ-Al₂Cu phase and differentiating it from the previously reported "Owen phase".[1]
-
-
Transmission Electron Microscopy (TEM): TEM is crucial for studying the microstructure of materials and identifying nanoscale precipitates.
-
Selected Area Electron Diffraction (SAED): Provides crystallographic information from very small regions of the sample, allowing for the identification of different phases and their orientation relationships.
-
High-Resolution TEM (HRTEM): Allows for the direct imaging of the atomic lattice, providing real-space information about the crystal structure and interfaces.[6]
-
3. Computational Prediction and Analysis
-
First-Principles Calculations: These are quantum mechanical calculations (often based on Density Functional Theory - DFT) that can predict the properties of materials from fundamental principles.
-
Structural Prediction: By calculating the total energy for different atomic arrangements, the most stable and various metastable crystal structures can be predicted.
-
Property Calculation: Once a crystal structure is determined, its electronic, mechanical, and thermodynamic properties (such as formation energy and stability) can be calculated and compared with experimental data.[1]
-
Workflow for Prediction and Validation
The process of predicting and experimentally validating new crystal structures follows a logical progression, as illustrated in the diagram below.
Caption: Workflow for the prediction and experimental validation of crystal structures.
This guide demonstrates that while the specific case of a crystalline "this compound" is not established, the principles of predicting and validating crystal structures are robustly applied in related aluminum-containing systems like Al₂Cu. The synergy between theoretical predictions and advanced experimental techniques is crucial for advancing our understanding of materials at the atomic level.
References
Comparison of amorphous vs. crystalline dialuminium properties
A Comprehensive Comparison of Amorphous vs. Crystalline Dialuminium Trioxide Properties
This guide provides a detailed and objective comparison of the properties of amorphous and crystalline this compound trioxide (Al₂O₃), commonly known as alumina (B75360). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Data Presentation
The following table summarizes the key quantitative properties of amorphous and crystalline alumina, compiled from various experimental studies.
| Property | Amorphous Alumina | Crystalline Alumina (α-phase/Corundum) |
| Density | 2.66 - 3.4 g/cm³[1] | ~3.987 g/cm³ |
| Hardness | 5 - 12 GPa[2] | ~21 GPa[2] |
| Young's Modulus | 168 - 182 GPa | ~300 - 400 GPa |
| Melting Point | Undergoes a glass transition, does not have a sharp melting point.[3][4] | ~2072 °C[5] |
| Thermal Conductivity | 1.3 - 2.4 W/(m·K) | ~30 W/(m·K) |
| Electrical Resistivity | High, but generally lower than crystalline form. | ~10¹⁴ Ω·cm at room temperature.[6] |
| Dielectric Constant | High, can be engineered.[7] | ~9.5 at 1 kHz.[8] |
| Refractive Index | ~1.65 - 1.76[1] | ~1.77 |
| Band Gap | 3.2 - 7.3 eV[9][10][11][12] | ~7.6 - 8.8 eV[13] |
| Structure | Disordered, short-range order, mix of AlO₄, AlO₅, and AlO₆ coordination. | Ordered crystalline lattice, primarily AlO₆ coordination. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Synthesis of Amorphous and Crystalline Alumina via Sol-Gel Method
The sol-gel method is a versatile technique to produce both amorphous and crystalline alumina by controlling the process parameters, particularly the calcination temperature.
Synthesis of Amorphous Alumina:
-
Precursor Solution Preparation: Aluminum isopropoxide is used as the precursor and is dissolved in a solvent like 1-butanol, tert-butanol, or 2-propanol under vigorous magnetic stirring.[14]
-
Hydrolysis: A mixture of distilled water and an acid catalyst (e.g., acetic acid) is added drop-wise to the precursor solution to control the hydrolysis rate. The solution is stirred for several hours to ensure complete hydrolysis, resulting in the formation of a sol.[14]
-
Gelation: The sol is then aged, allowing for the formation of a three-dimensional network, resulting in a gel.
-
Drying: The wet gel is dried in an oven at a temperature below the crystallization temperature (e.g., 100°C) to remove the solvent.
-
Calcination (Low Temperature): The dried gel is calcined at a relatively low temperature (e.g., 400-600°C). This process removes organic residues and results in the formation of amorphous alumina powder.[14]
Synthesis of Crystalline Alumina (γ- and α-phases):
-
Follow steps 1-4 for the synthesis of amorphous alumina.
-
Calcination (High Temperature): To obtain crystalline phases, the dried gel is subjected to higher calcination temperatures.
Measurement of Mechanical Properties via Nanoindentation
Nanoindentation is a widely used technique to determine the hardness and Young's modulus of thin films.
-
Sample Preparation: A thin film of the alumina to be tested is deposited on a suitable substrate. The surface of the film should be smooth and flat.[16]
-
Indentation Process: A diamond indenter with a specific geometry (e.g., Berkovich tip) is pressed into the film surface with a controlled load.[17] The load and the corresponding penetration depth are continuously recorded during both the loading and unloading phases.
-
Data Analysis (Oliver-Pharr Method): The hardness and Young's modulus are calculated from the load-displacement data.[18]
-
Hardness: Calculated from the maximum indentation load and the projected contact area at that load.
-
Young's Modulus: Determined from the stiffness of the initial portion of the unloading curve.
-
-
Substrate Effect Mitigation: To minimize the influence of the substrate on the measurement, the indentation depth is typically kept to less than 10% of the film thickness.[18][19]
Measurement of Thermal Conductivity via Laser Flash Method
The laser flash method is a non-destructive technique used to measure the thermal diffusivity of a material, from which thermal conductivity can be calculated.
-
Sample Preparation: A small, thin, disc-shaped sample of the alumina is prepared. The surfaces should be parallel and flat.
-
Measurement Setup: The sample is placed in a furnace to control the measurement temperature. One face of the sample is subjected to a short, high-intensity laser pulse.[20]
-
Temperature Detection: An infrared detector is focused on the opposite face of the sample to measure the temperature rise as a function of time.
-
Data Acquisition and Analysis: The time it takes for the rear face to reach its maximum temperature is used to calculate the thermal diffusivity (α) of the material.
-
Thermal Conductivity Calculation: The thermal conductivity (λ) is then calculated using the following equation: λ = α ⋅ ρ ⋅ Cₚ where ρ is the density of the material and Cₚ is its specific heat capacity.
Structural Characterization via X-Ray Diffraction (XRD)
XRD is a fundamental technique for determining the crystallinity and phase of a material.
-
Sample Preparation: A powdered sample of the alumina or a thin film deposited on a substrate is used.
-
Instrumentation: The sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample.
-
Data Collection: The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[21][22][23][24] For thin films, grazing incidence XRD is often employed to increase the interaction volume of the X-rays with the film and minimize signal from the substrate.[25]
-
Data Analysis:
-
Crystalline Alumina: Will produce a diffraction pattern with sharp, well-defined peaks at specific 2θ angles corresponding to its crystal lattice planes. The positions and intensities of these peaks are used to identify the specific crystalline phase (e.g., α-alumina, γ-alumina).
-
Amorphous Alumina: Will produce a diffraction pattern with broad, diffuse humps and a lack of sharp peaks, indicating the absence of long-range atomic order.
-
Mandatory Visualization
Diagram of the Sol-Gel Synthesis Workflow for Alumina
Caption: Workflow for synthesizing amorphous and crystalline alumina via the sol-gel method.
Diagram Illustrating the Structural Differences
Caption: 2D representation of the atomic arrangement in amorphous and crystalline alumina.
References
- 1. refractiveindex.info [refractiveindex.info]
- 2. researchgate.net [researchgate.net]
- 3. universitywafer.com [universitywafer.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What Factors Influence The Alumina Melting Point? - Advanced Ceramics Hub [advceramicshub.com]
- 6. heegermaterials.com [heegermaterials.com]
- 7. engineering.jhu.edu [engineering.jhu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eds.yildiz.edu.tr [eds.yildiz.edu.tr]
- 15. metall-mater-eng.com [metall-mater-eng.com]
- 16. infinitalab.com [infinitalab.com]
- 17. nanoscience.com [nanoscience.com]
- 18. How to measure hardness of thin film | Nanomechanical Test Equipment [micromaterials.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. thermtest.com [thermtest.com]
- 21. Back-to-Basics tutorial: X-ray diffraction of thin films [dspace.mit.edu]
- 22. ywcmatsci.yale.edu [ywcmatsci.yale.edu]
- 23. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. Thin Film XRD | Materials Characterization Lab [mcl.mse.utah.edu]
Spectroscopic comparison of dialuminium with its monomeric analogue
A Spectroscopic Comparison of Dialuminium and its Monomeric Analogue
This guide provides a detailed spectroscopic comparison of this compound (Al₂), a diatomic molecule, and its monomeric analogue, the aluminium (Al) atom. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the fundamental properties of aluminum and its simplest molecular form.
Introduction
Aluminium is a ubiquitous element with a rich and complex chemistry. While its bulk properties are well-understood, the spectroscopic characteristics of its simplest molecular form, this compound (Al₂), provide fundamental insights into metal-metal bonding and electronic structure. This guide compares the key spectroscopic parameters of Al and Al₂ to highlight the changes that occur upon the formation of a diatomic metallic bond.
Data Presentation
The following tables summarize the key spectroscopic and physical constants for atomic aluminium (Al) and this compound (Al₂).
**Table 1: Spectroscopic and Physical Constants of Aluminium (Al) and this compound (Al₂) **
| Property | Aluminium (Al) | This compound (Al₂) |
| Ground State Electron Configuration | [Ne] 3s² 3p¹ | (1σg)²(1σu)²(2σg)¹(1πu)¹ |
| Ground State Term Symbol | ²P₁/₂ | ³Πu |
| Bond Length (re) | N/A | 2.701 Å |
| Vibrational Frequency (ωe) | N/A | 297.5 cm⁻¹[1] |
| Dissociation Energy (D₀) | N/A | 186 ± 9 kJ/mol[2] (1.93 eV) |
| Ionization Energy | 5.9858 eV[3] | 5.989 ± 0.002 eV[1] |
Table 2: Selected Electronic Transitions of Atomic Aluminium (Al)
| Transition | Energy (cm⁻¹) | Wavelength (nm) |
| 3p ²P°₁/₂ → 4s ²S₁/₂ | 25347.76 | 394.40 |
| 3p ²P°₃/₂ → 4s ²S₁/₂ | 25459.64 | 396.15 |
| 3p ²P°₁/₂ → 3d ²D₃/₂ | 32435.59 | 308.22 |
| 3p ²P°₃/₂ → 3d ²D₅/₂ | 32446.80 | 308.22 |
| 3p ²P°₃/₂ → 3d ²D₃/₂ | 32435.59 | 308.22 |
Data sourced from the NIST Atomic Spectra Database.[4]
Table 3: Electronic States of this compound (Al₂)
| State | Term Symbol | Excitation Energy (cm⁻¹) |
| Ground State | X ³Πu | 0 |
| Excited State | A ³Σg⁻ | ~2000 |
Theoretical calculations have predicted the ground state of Al₂ to be ³Πu with a nearly degenerate ³Σg⁻ state.[5]
Experimental Protocols
The spectroscopic data presented in this guide are obtained through various experimental techniques. The following are simplified protocols for two key methods used in the study of Al and Al₂.
Laser-Induced Breakdown Spectroscopy (LIBS) for Aluminium (Al)
Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy used for the elemental analysis of materials.
-
Sample Preparation : A solid sample of pure aluminum is placed in a sample holder. To avoid excessive heating or damage, the sample may be rotated.
-
Laser Ablation : A high-power pulsed laser, typically a Nd:YAG laser, is focused onto the surface of the aluminum sample.[6][7]
-
Plasma Formation : The intense laser pulse ablates a small amount of the material, generating a high-temperature plasma.[8][9]
-
Signal Collection : As the plasma cools, the excited atoms and ions within it relax to lower energy states, emitting light at their characteristic atomic emission lines. This emitted light is collected by a lens and focused into a fiber optic cable.[6][8]
-
Spectroscopic Analysis : The fiber optic cable transmits the light to a spectrometer, which disperses the light into its constituent wavelengths. A detector, such as a charge-coupled device (CCD), records the spectrum.
-
Data Analysis : The resulting spectrum shows emission lines corresponding to the electronic transitions in the aluminum atoms. The intensity and wavelength of these lines are used to identify and quantify the elemental composition of the sample.
Resonant Two-Photon Ionization (R2PI) Spectroscopy for this compound (Al₂)
Resonant Two-Photon Ionization (R2PI) is a highly sensitive and selective technique used to study the electronic and vibrational spectroscopy of molecules.
-
Cluster Generation : this compound (Al₂) clusters are produced in a laser ablation source. A pulsed laser is directed onto a rotating aluminum rod in the presence of a carrier gas (e.g., helium). The resulting plasma is expanded supersonically to cool and form Al₂ dimers.
-
Molecular Beam Formation : The mixture of carrier gas and Al₂ clusters is expanded into a vacuum chamber, forming a molecular beam.
-
Resonant Excitation : A tunable laser (the "pump" laser) is directed at the molecular beam. The wavelength of this laser is scanned. When the laser's energy matches an electronic transition in the Al₂ molecule, the molecule is excited to an intermediate electronic state.[10]
-
Ionization : A second, fixed-wavelength laser (the "probe" laser) with sufficient energy is directed at the excited molecules. This second photon ionizes the molecule.[10]
-
Mass-Selective Detection : The resulting ions are accelerated into a time-of-flight (TOF) mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the specific detection of Al₂⁺ ions.[10]
-
Spectrum Acquisition : The ion signal is recorded as a function of the pump laser's wavelength, generating the R2PI spectrum of Al₂.
Visualizations
The following diagrams illustrate the experimental workflows and a conceptual comparison of the energy levels of Al and Al₂.
References
- 1. researchgate.net [researchgate.net]
- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 3. Aluminium - Wikipedia [en.wikipedia.org]
- 4. srd.nist.gov [srd.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. ojs.dpg-physik.de [ojs.dpg-physik.de]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. mdpi.com [mdpi.com]
- 10. Resonant Two-Photons Ionization [ak-schmitt.hhu.de]
A Comparative Guide to In-Situ Characterization of Dialuminium Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
The study of reaction mechanisms is fundamental to the advancement of chemical synthesis and catalysis. Dialuminium compounds, which often feature bridged structures and exist in equilibrium between monomeric and dimeric forms, play a crucial role as reagents and catalysts in numerous organic reactions. Their transient and reactive nature, however, makes the characterization of their reaction intermediates a significant challenge. This guide provides an objective comparison of key in-situ spectroscopic techniques for the real-time analysis of these fleeting species, alongside alternative ex-situ methods, supported by generalized experimental protocols and data.
Comparison of In-Situ and Ex-Situ Characterization Techniques
In-situ techniques offer the distinct advantage of observing reaction intermediates in their native environment, providing real-time kinetic and structural information without the need for sample isolation, which can alter or destroy the species of interest. Ex-situ methods, while often providing higher resolution and sensitivity, rely on quenching the reaction and isolating the intermediates, which may not be representative of the true reaction pathway.
| Technique | Principle | Information Provided | Temporal Resolution | Sensitivity | Key Advantages | Key Limitations |
| In-Situ NMR Spectroscopy (¹H, ¹³C, ²⁷Al) | Nuclear magnetic resonance of atomic nuclei in a magnetic field. | Structural connectivity, chemical environment, quantification of species. | Seconds to minutes | Moderate | Provides detailed structural information and quantitative data. ²⁷Al NMR is specific to the aluminum center. | Relatively low sensitivity, slower acquisition times may not capture very fast reactions. |
| In-Situ FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups, bonding information (e.g., bridging vs. terminal ligands). | Milliseconds to seconds | High | Fast acquisition times, sensitive to changes in molecular structure and bonding. | Solvent interference can be significant, complex spectra can be difficult to interpret. |
| In-Situ Raman Spectroscopy | Inelastic scattering of monochromatic light. | Vibrational modes, particularly for symmetric bonds and in aqueous media. | Milliseconds to seconds | Moderate to High | Complements FTIR, less interference from polar solvents like water. | Can be affected by fluorescence, may require higher concentrations than FTIR. |
| Ex-Situ GC-MS with Derivatization | Gas chromatography separation followed by mass spectrometry detection after chemical modification. | Identification of stable derivatives of intermediates, quantification. | N/A (post-reaction) | Very High | High sensitivity and excellent separation of complex mixtures. | Indirect method, derivatization may not be quantitative or may introduce artifacts. |
| Ex-Situ Cryogenic Trapping | Reaction quenching at very low temperatures to trap intermediates for subsequent analysis. | Allows for the use of high-resolution spectroscopic techniques on trapped species. | N/A (post-reaction) | High | Enables detailed characterization of highly unstable intermediates. | Technically challenging, potential for artifacts from the quenching process. |
Experimental Protocols
In-Situ NMR Spectroscopy
Objective: To monitor the reaction of a dimeric organoaluminium reagent with a substrate and identify the intermediates formed.
Methodology:
-
A high-pressure NMR tube equipped with a valve is charged with a solution of the this compound starting material in a deuterated, non-coordinating solvent under an inert atmosphere.
-
An initial NMR spectrum (e.g., ¹H, ¹³C, ²⁷Al) is acquired to serve as a baseline.
-
The substrate is injected into the NMR tube via a syringe through the valve.
-
A series of NMR spectra are acquired at regular intervals to monitor the disappearance of starting materials, the appearance and disappearance of intermediate species, and the formation of products.
-
Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed if an intermediate is sufficiently long-lived to aid in its structural elucidation.
In-Situ FTIR/Raman Spectroscopy
Objective: To observe changes in the vibrational modes of a this compound compound upon reaction, providing insight into changes in coordination and bonding.
Methodology:
-
The reaction is carried out in a specialized cell equipped with windows transparent to infrared or visible light (e.g., diamond for ATR-FTIR, quartz for Raman).
-
For ATR-FTIR, the probe is inserted directly into the reaction mixture. For Raman, the laser is focused on the reaction solution through the window.
-
A background spectrum of the solvent and starting materials is recorded.
-
The reaction is initiated by adding the final reagent.
-
Spectra are continuously recorded throughout the course of the reaction.
-
The appearance of new absorption bands or the shift of existing bands corresponding to the this compound species is monitored to identify intermediates. For example, a shift in the Al-C stretching frequency can indicate a change from a bridging to a terminal alkyl group.
Visualizing Reaction Pathways and Workflows
Experimental Workflow for In-Situ Characterization
Caption: A generalized workflow for the in-situ characterization of reaction intermediates.
Signaling Pathway: Reaction of a Dimeric Aluminium Alkyl with a Ketone
Organoaluminium compounds are known to exist as dimers with bridging alkyl groups.[1] Their reaction with carbonyl compounds likely proceeds through an initial Lewis acid-base adduct, followed by alkyl transfer.
Caption: A plausible reaction pathway for the reaction of a dimeric organoaluminium compound.
References
A Comparative Guide to Molecular Dynamics Simulations of Liquid Dialuminium Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of molecular dynamics (MD) simulations for liquid dialuminium oxide (Al₂O₃), a material of significant interest in materials science, geology, and industrial processes. We will delve into the performance of various simulation methodologies, contrasting them with experimental data to offer a comprehensive overview for researchers in the field.
Performance Comparison: Simulation vs. Experiment
The accuracy of molecular dynamics simulations heavily relies on the chosen interatomic potential, or force field, which governs the interactions between atoms. This section compares the results obtained from different simulation approaches with experimental values for key physical properties of liquid alumina (B75360). The primary simulation techniques considered are classical MD with empirical potentials, such as the Born-Mayer-Huggins (BMH) potential, and ab initio molecular dynamics (AIMD), which is based on first-principles quantum mechanical calculations.
The following table summarizes the quantitative data for density, viscosity, and self-diffusion coefficients of liquid Al₂O₃ at various temperatures.
| Property | Temperature (K) | Experimental Value | Classical MD (BMH) | Ab Initio MD (AIMD) |
| Density (g/cm³) | 2327 (melting point) | 2.93[1] | 2.86 (at 2500 K)[2] | - |
| 2500 | - | 2.81 - 2.86[2] | ~2.95 | |
| 3000 | - | 2.77[2] | - | |
| Viscosity (mPa·s) | 2400 | ~35[3] | - | - |
| 2500 | ~25-30 | 25.23[2] | - | |
| 2750 | ~15[3] | - | - | |
| Self-Diffusion Coefficient, D_Al (10⁻⁵ cm²/s) | 2500 | - | ~1.5 | ~1.2 |
| Self-Diffusion Coefficient, D_O (10⁻⁵ cm²/s) | 2500 | - | ~1.2 | ~1.0 |
Structural Properties:
Beyond transport properties, understanding the local atomic structure is crucial. Both experimental and simulation studies investigate the coordination number of aluminum and oxygen atoms.
| Structural Feature | Experiment (X-ray/Neutron Diffraction) | Classical MD (BMH) | Ab Initio MD (AIMD) |
| Average Al-O Coordination Number | ~4.3 - 4.5[2] | ~4.2 - 4.4[2] | ~4.5 |
| Dominant Al-O Polyhedra | AlO₄ tetrahedra are predominant[2] | Primarily AlO₄, with some AlO₃ and AlO₅[2] | Predominantly AlO₄ and AlO₅ |
Experimental and Simulation Protocols
A clear understanding of the methodologies is essential for interpreting the presented data. This section details the protocols for key experiments and the workflow for molecular dynamics simulations.
Experimental Protocols
Density Measurement (Aerodynamic Levitation):
-
Sample Preparation: A small, spherical sample of high-purity alumina is prepared.
-
Levitation: The sample is levitated in a stream of inert gas (e.g., argon) flowing through a conical nozzle. This contactless method prevents contamination from a container at high temperatures.[1][4][5]
-
Heating: The levitated sample is heated to the desired temperature above its melting point using high-power lasers.[1][4][5]
-
Imaging: The molten droplet is backlit, and its silhouette is captured by a high-speed camera.
-
Volume Calculation: The volume of the droplet is determined from the captured images, often by fitting the shape to an ellipsoid.
-
Mass Measurement: The mass of the sample is measured before the experiment.
-
Density Calculation: The density is calculated by dividing the mass by the calculated volume.
Viscosity Measurement (Oscillating Cup Viscometer):
-
Sample Containment: The molten alumina is contained within a cylindrical cup, typically made of a refractory metal like tungsten.[3]
-
Torsional Oscillation: The cup is suspended by a torsion wire and is set into torsional oscillation.
-
Damping Measurement: The damping of the oscillations, which is influenced by the viscosity of the liquid, is measured by tracking the decrease in the amplitude of the oscillations over time.
-
Calculation: The viscosity is calculated from the measured damping, the period of oscillation, and the geometric parameters of the cup and the sample.[3]
Self-Diffusion Coefficient Measurement (Tracer Method):
While challenging for molten oxides at high temperatures, the general principle of tracer diffusion measurement involves:
-
Isotope Introduction: A known amount of a stable or radioactive isotope (the tracer) of either aluminum or oxygen is introduced into the molten alumina.
-
Diffusion Annealing: The sample is held at a constant high temperature for a specific duration to allow the tracer to diffuse.
-
Concentration Profiling: After quenching the sample, the concentration profile of the tracer as a function of depth is determined using techniques like Secondary Ion Mass Spectrometry (SIMS) or sectioning and counting (for radioactive tracers).
-
Diffusion Coefficient Calculation: The self-diffusion coefficient is calculated by fitting the measured concentration profile to the appropriate solution of Fick's second law of diffusion.
Molecular Dynamics Simulation Workflow
The following diagram illustrates the typical workflow for performing a classical molecular dynamics simulation of liquid alumina.
Ab Initio Molecular Dynamics (AIMD) Protocol:
AIMD simulations follow a similar workflow but with a key difference in how the forces between atoms are calculated.
-
System Setup: An initial configuration of aluminum and oxygen atoms is placed in a simulation cell with periodic boundary conditions.
-
Electronic Structure Calculation: At each time step, the electronic ground state of the system is calculated using density functional theory (DFT). This provides the forces acting on each atom.
-
Ionic Motion: The atoms are moved according to the calculated forces using Newton's equations of motion.
-
Iteration: Steps 2 and 3 are repeated for a large number of time steps to simulate the evolution of the system over time.
-
Analysis: The trajectory of the atoms is then analyzed to calculate structural and dynamic properties, similar to classical MD. Due to the high computational cost, AIMD simulations are typically limited to smaller system sizes and shorter simulation times compared to classical MD.
Conclusion
Molecular dynamics simulations, both classical and ab initio, have proven to be powerful tools for investigating the properties of liquid this compound oxide at the atomic scale. Classical MD with well-parameterized potentials like the Born-Mayer-Huggins model can provide good agreement with experimental data for various properties, especially when computational efficiency is a priority. Ab initio MD, while more computationally demanding, offers a more fundamental and often more accurate description of the interatomic interactions, making it invaluable for validating empirical potentials and exploring complex electronic effects. The choice between these methods will depend on the specific research question, the desired level of accuracy, and the available computational resources. Continued advancements in both simulation techniques and high-temperature experimental methods will further enhance our understanding of this important material.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Dynamics Study on Structure, Vibrational Properties, and Transport Coefficients of Liquid Alumina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Home Realm Discovery [dmzadfs.inl.gov]
- 4. Viscosity measurement of molten alumina and zirconia using aerodynamic levitation, laser heating and droplet oscillation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Density Measurement of Molten Drop With Aerodynamic Levitation and Laser Heating [frontiersin.org]
A Comparative Guide to Combined Experimental and DFT Studies of Aluminum and Alumina Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the properties of metallic aluminum (Al) and aluminum oxide (Al₂O₃, alumina) surfaces, drawing on data from both experimental surface science techniques and computational Density Functional Theory (DFT) studies. The synergy between these two approaches is critical for a fundamental understanding of surface phenomena, enabling the accurate interpretation of experimental results and the prediction of surface behavior. This document summarizes key performance metrics, details the methodologies employed, and illustrates the collaborative workflow between experimental and theoretical approaches.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data, comparing experimental measurements with DFT calculations for various properties of aluminum and alumina (B75360) surfaces.
Table 1: Surface Energy of Al and Al₂O₃ Surfaces
Surface energy is a critical parameter for determining the thermodynamic stability of a crystal face. Lower surface energy generally indicates a more stable and preferentially exposed surface.[1]
| Surface | Method | Calculated/Measured Value (J/m²) | Reference |
| Al(111) | DFT (PBE) | 1.06 | [2] |
| Experiment | 1.14 | [2] | |
| α-Al₂O₃ (pristine) | DFT | 8.1 | [3] |
| α-Al₂O₃ (with O vacancies) | DFT | 6.8 - 7.1 | [3] |
| γ-Al₂O₃ (110) | DFT (PBEPBE) | 2.559 | [4] |
| γ-Al₂O₃ (111)n | DFT (PBEPBE) | 2.561 | [4] |
Table 2: Work Function of Aluminum Surfaces
The work function is the minimum energy required to remove an electron from a solid surface to a point immediately outside the surface. It is a fundamental electronic property influencing surface reactivity and electron emission.
| Surface | Method | Calculated/Measured Value (eV) | Reference |
| Al(111) | DFT (PBE) | 4.12 | [2] |
| DFT (various functionals) | 4.02 | [1] | |
| Experiment | 4.24 | [2] | |
| Al(100) | Experiment | 4.0 - 4.2 | [5] |
| Al(111) on Diamond | Experiment | ~4.1 - 4.6 | [5] |
Table 3: Adsorption Energies of Molecules on Alumina Surfaces
Adsorption energy quantifies the strength of the interaction between a molecule (adsorbate) and a surface. Negative values indicate an exothermic and favorable adsorption process.
| Surface | Adsorbate | Method | Adsorption Energy (eV) | Reference |
| α-Al₂O₃(0001) | Ethylene Carbonate | DFT | -1.69 | [6] |
| Al-terminated α-Al₂O₃ | H₂S | DFT | -1.65 to -2.10 | [7] |
| Al-terminated α-Al₂O₃ | SO₂ | DFT | -1.65 to -2.10 | [7] |
Table 4: Comparison of Atomic Properties from Experiment and DFT
This table highlights the close agreement between experimental measurements and DFT calculations for properties at the atomic scale, such as charge transfer during adsorption.
| System | Property | Experimental Value | DFT Value | Reference |
| Single Fe atom on α-Al₂O₃(0001) | Electronic Charge Transfer | +0.98 e | +1.15 e | [8] |
| Al(100) | Surface Core-Level Shift (1st layer) | -75 meV | -71 meV | [9] |
| Al(100) | Surface Core-Level Shift (2nd layer) | +20 meV | +20 meV | [9] |
| Al(111) | Surface Core-Level Shift (1st layer) | -27 meV | -14 meV | [9] |
Experimental and Computational Protocols
A robust comparison relies on well-defined methodologies. The data presented in this guide are derived from the following key experimental and computational techniques.
Experimental Protocols
Experimental studies of surfaces are typically conducted under ultra-high vacuum (UHV) conditions to maintain surface cleanliness. A suite of surface-sensitive techniques is often employed:
-
Low-Energy Electron Diffraction (LEED): This technique is used to determine the geometric structure of the surface. It provides information on the symmetry and periodicity of the surface atoms.
-
Auger Electron Spectroscopy (AES): AES is used to identify the elemental composition of the surface. It is highly sensitive to the first few atomic layers.
-
Low-Energy Ion Scattering (LEIS): LEIS is an extremely surface-sensitive technique used to determine the elemental composition of the very topmost atomic layer.
-
Work Function (WF) Measurements: Techniques such as Kelvin probe force microscopy or photoemission spectroscopy are used to measure the work function of the surface, providing insight into its electronic properties.[5][8]
-
High-Resolution Core-Level Photoemission Spectroscopy: This method is used to measure the binding energies of core-level electrons, which can shift for surface atoms compared to bulk atoms, providing information about the local chemical environment.[9]
Density Functional Theory (DFT) Protocols
DFT is the workhorse of computational surface science, allowing for the modeling of surface structures and processes at the atomic scale.[10][11]
-
Slab Models: Surfaces are modeled using a "slab," which consists of a finite number of atomic layers separated by a vacuum region to prevent interaction between periodic images of the slab.[7]
-
Exchange-Correlation Functionals: The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations. Common functionals include the Local Density Approximation (LDA) and Generalized Gradient Approximations (GGA) like the Perdew-Burke-Ernzerhof (PBE) functional.[12] Some studies also employ more advanced functionals to better capture specific interactions.[12]
-
Structural Optimization: The atomic positions in the slab model are relaxed until the forces on the atoms converge below a certain threshold, yielding the minimum energy structure.
-
Property Calculations: Once the structure is optimized, properties such as surface energy, work function, adsorption energies, and charge transfer can be calculated.[1][8]
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the interplay between experimental and theoretical approaches in surface science.
Caption: Synergistic workflow between experiment and DFT.
Caption: DFT validation of experimental charge transfer data.
References
- 1. ijphysics.fi.itb.ac.id [ijphysics.fi.itb.ac.id]
- 2. A DFT study of the adsorption of O 2 and H 2 O on Al(111) surfaces - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08958E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Density Functional Theory (DFT) Investigation of Sulfur-Based Adsorbate Interactions on Alumina and Calcite Surfaces | Clays and Clay Minerals | Cambridge Core [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. tudelft.nl [tudelft.nl]
- 12. arxiv.org [arxiv.org]
A Comparative Guide to Computational Simulations of Dialuminium-Based Josephson Junctions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of dialuminium-based (Al/AlOₓ/Al) Josephson junctions with alternative technologies, supported by experimental and computational data. We delve into the key performance metrics, experimental protocols for characterization, and the computational methodologies used to simulate these critical quantum components.
Performance Comparison of Josephson Junction Technologies
This compound-based Josephson junctions are a cornerstone of superconducting quantum computing due to their relatively low dielectric loss and the well-established fabrication processes. However, alternative materials, such as niobium, offer different advantages, including higher superconducting transition temperatures. The choice of material significantly impacts key performance parameters.
| Parameter | This compound (Al/AlOₓ/Al) | Niobium-based (Nb/AlOₓ/Nb) | Alternative Barrier (e.g., AlN) |
| Superconducting Gap (Δ) | ~200 µeV | ~1.5 meV[1] | Varies with material |
| Critical Temperature (T_c) | ~1.2 K | ~9.2 K | Varies with material |
| Critical Current Density (J_c) | 0.1 - 1 mA/µm²[2] | Typically higher than Al/AlOₓ/Al | Can be tuned by material choice |
| Normal Resistance-Area Product (R_n A) | ~15 - 120 Ω·µm²[3] | ~6 - 50 Ω·µm²[3] | Can be engineered |
| Specific Capacitance (C/A) | ~60 fF/µm² | ~45 fF/µm²[3] | Can be lower than AlOₓ[3] |
| Qubit Coherence Times (T₁, T₂) | Can exceed 100 µs | Generally shorter due to higher loss | Promising for improved coherence |
Experimental and Computational Methodologies
Accurate characterization and simulation are crucial for the development and optimization of Josephson junctions. Below are outlines of typical experimental and computational protocols.
Experimental Protocol: Cryogenic I-V Characterization
A fundamental technique for characterizing Josephson junctions is the measurement of their current-voltage (I-V) characteristics at cryogenic temperatures.
-
Sample Preparation: The Josephson junction device is mounted on a sample holder, and electrical contacts are made to the device pads.
-
Cryogenic Environment: The sample is cooled down in a dilution refrigerator or a liquid helium cryostat to temperatures well below the superconducting transition temperature of the junction materials (e.g., < 100 mK for Al/AlOₓ/Al).[4][5]
-
Measurement Setup: A four-terminal measurement setup is used to eliminate the effects of lead resistance.[6] A programmable current source is used to apply a bias current across the junction, and a sensitive voltmeter measures the voltage drop.
-
I-V Curve Acquisition: The bias current is swept from zero through the critical current (I_c), and the corresponding voltage is recorded. This process is repeated to obtain a full I-V curve, which reveals the superconducting (zero-voltage) state and the resistive (non-zero voltage) state.[4][5]
-
Data Analysis: Key parameters such as the critical current (I_c), the normal-state resistance (R_n), and the superconducting gap voltage (V_g) are extracted from the I-V curve.
Computational Protocol: Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide atomic-scale insights into the structure and formation of the Josephson junction's insulating barrier, which is a critical determinant of device performance.
-
Model Construction: An atomic model of the trilayer Al/AlOₓ/Al structure is created.[7] This typically involves defining the crystal orientation of the aluminum slabs and the initial configuration of the amorphous aluminum oxide layer.
-
Force Field Selection: An appropriate interatomic potential (force field) is chosen to describe the interactions between Al and O atoms.
-
Simulation of Oxidation: The formation of the aluminum oxide barrier is simulated by introducing oxygen atoms or molecules to an aluminum surface and allowing the system to evolve under controlled temperature and pressure conditions.[8]
-
Deposition of Top Electrode: A second aluminum layer is deposited on top of the oxide barrier to complete the junction structure.[8]
-
Structural Analysis: The resulting atomic structure is analyzed to determine properties such as the thickness, density, stoichiometry, and defect distribution within the oxide barrier.[7][8] This information can then be correlated with experimentally observed device performance.
Visualizing the Workflow and Comparisons
To better understand the processes and relationships involved in the study of this compound-based Josephson junctions, the following diagrams are provided.
References
- 1. Cryogenic characterization of Josephson junctions [dspace.mit.edu]
- 2. snf.ieeecsc.org [snf.ieeecsc.org]
- 3. nrao.edu [nrao.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. experimentationlab.berkeley.edu [experimentationlab.berkeley.edu]
- 7. axiomatic.neophilus.net [axiomatic.neophilus.net]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Safety Operating Guide
Navigating the Disposal of Aluminum Compounds in a Laboratory Setting
A comprehensive guide to the safe handling and disposal of various forms of aluminum waste, ensuring the safety of laboratory personnel and environmental compliance.
The term "dialuminium" is not a standard chemical nomenclature. It is possible this refers to a specific proprietary mixture or an internal designation. This guide provides comprehensive disposal procedures for a range of common aluminum compounds and forms encountered in research, scientific, and drug development environments. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Considerations
Proper handling of aluminum waste is paramount to prevent accidents and exposure. The required personal protective equipment (PPE) and immediate actions in case of a spill vary depending on the form of the aluminum compound.
General Handling Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
For aluminum dust or powders, which can be flammable and irritant, work in a well-ventilated area and avoid creating dust clouds.[2][3] A dust respirator is recommended if there is a risk of dust generation.[1]
-
Store aluminum waste in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[4][5][6]
-
Containers for waste should be clearly labeled, suitable for the material, and kept tightly sealed to prevent leaks or spills.[1][6]
Spill Response:
-
Dry Spills (Powders/Dust): Gently sweep the material into a sealed container to avoid creating dust.[1] Moisten the material with water first to reduce dust generation if it is not a water-reactive compound.[5]
-
Wet Spills: Use an inert absorbent material to collect the spill before placing it in a sealed container.[1]
-
Pyrophoric Aluminum Alkyls: These compounds ignite spontaneously in air and react violently with water.[4] Spills must be handled under an inert atmosphere.
Quantitative Data on Aluminum Waste Disposal
While specific disposal limits are dictated by local regulations, the following table summarizes key characteristics and disposal methods for different forms of aluminum waste.
| Waste Form | Hazard Classification | Primary Disposal Method | Key Safety Considerations & Disposal Parameters |
| Solid Scraps & Foil | Non-Hazardous | Recycling | Rinse to remove contaminants. Do not crush before recycling.[2] |
| Turnings & Shavings | Potentially Flammable (if fine) | Degrease and Recycle | May be contaminated with oils that require removal before recycling.[2] |
| Dust & Powder | Flammable & Irritant | Hazardous Waste Collection | Store in a cool, dry, well-ventilated area.[2][3] Avoid creating dust clouds.[2] |
| Aqueous Solutions | Typically Non-Hazardous (check local regulations) | Neutralize and Drain (with approval) | Must be neutralized to a pH between 6.0 and 9.0 before drain disposal. Check for other contaminants.[2] |
| Empty Containers | Non-Hazardous (after cleaning) | Regular Trash or Recycling | Must be triple-rinsed with a suitable solvent; the rinsate may be hazardous.[1][2] |
| Aluminum Alkyls | Pyrophoric, Corrosive, Water-Reactive | Quenching followed by Hazardous Waste Collection | Must be handled under an inert atmosphere. Reacts violently with water.[4] |
| Aluminum Oxide | Non-Hazardous (but can be an irritant) | Hazardous Waste Collection | Avoid dust generation.[5] |
| Aluminum Hydroxide (B78521) | Non-Hazardous (but can be an irritant) | Licensed Professional Waste Disposal Service | Do not mix with other chemical waste.[1] |
Experimental Protocols for Disposal
Protocol 1: Disposal of Non-Pyrophoric Solid Aluminum Waste (Scraps, Foil, Powder)
Objective: To safely collect and dispose of non-pyrophoric solid aluminum waste.
Materials:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Labeled, sealable waste container
-
For powders: Dust mask or respirator
Procedure:
-
Segregation: Collect all non-pyrophoric solid aluminum waste in a dedicated, clearly labeled, and sealed container. Do not mix with other chemical waste.[1]
-
Container Management: Ensure the waste container is suitable for the form of aluminum (e.g., puncture-resistant for sharp scraps).
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal Request: Once the container is full, arrange for pickup by a licensed professional waste disposal service.[1] For uncontaminated scraps and foils, recycling may be an option after thorough cleaning.[2]
Protocol 2: Disposal of Aqueous Aluminum Solutions
Objective: To neutralize and dispose of non-hazardous aqueous aluminum solutions in accordance with local regulations.
Materials:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
pH meter or pH paper
-
Acid or base for neutralization (e.g., sodium hydroxide or hydrochloric acid)
-
Labeled waste container
Procedure:
-
Characterization: Determine if the aqueous solution contains any other hazardous materials. If so, it must be treated as hazardous waste.
-
Neutralization: If the solution is deemed non-hazardous, adjust the pH to a neutral range (typically 6.0-9.0) by slowly adding an acid or base.[2] Monitor the pH continuously.
-
Verification: Confirm with your institution's Environmental Health and Safety (EHS) office if drain disposal is permissible for the neutralized solution.
-
Disposal: If approved, dispose of the neutralized solution down the drain with copious amounts of water. If not, collect it in a labeled waste container for professional disposal.
Protocol 3: Quenching and Disposal of Pyrophoric Aluminum Alkyls
Objective: To safely neutralize and dispose of pyrophoric aluminum alkyls. This procedure must be performed by trained personnel in a controlled environment.
Materials:
-
Inert atmosphere glovebox or Schlenk line
-
Appropriate PPE (fire-retardant lab coat, safety goggles, appropriate gloves)[4]
-
Anhydrous, non-polar hydrocarbon solvent (e.g., pentane, hexane)
-
Anhydrous alcohol (e.g., isopropanol, butanol)
-
Syringes and needles
-
Reaction flask
-
Stir plate and stir bar
-
Dewar with liquid nitrogen (as a precaution)[4]
Procedure:
-
Dilution: Inside a glovebox or under an inert atmosphere, dilute the aluminum alkyl compound with a copious amount of a hydrocarbon solvent (at least 200 times the volume of the alkyl).[4]
-
Quenching: While stirring the diluted solution, slowly add an anhydrous alcohol (approximately 50 times the volume of the original alkyl) dropwise.[4] This is a highly exothermic reaction; control the addition rate to manage the temperature.
-
Completion: Continue stirring until the reaction ceases.
-
Waste Collection: The quenched solution should be collected in a properly labeled hazardous waste container.
-
Apparatus Cleaning: Any apparatus used, such as syringes and needles, must be flushed three times with a non-polar hydrocarbon solvent to remove any residual aluminum alkyl.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of aluminum-containing waste in a laboratory setting.
Caption: Decision workflow for the disposal of aluminum waste.
References
Essential Safety and Logistical Information for Handling Aluminum and its Compounds
Disclaimer: The term "Dialuminium" does not correspond to a standard chemical nomenclature. The following guidance is based on best practices for handling aluminum and its common compounds, such as aluminum powder, aluminum oxide, and aluminum sulfate, which are frequently used in research and development settings.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to ensure the safe handling of aluminum and its compounds in a laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and prevent injury. The required PPE varies depending on the form of aluminum being handled.
For Handling Aluminum Powder:
Inhalation of aluminum powder dust can irritate the respiratory tract, and skin or eye contact may cause irritation.[1] Therefore, appropriate PPE is essential.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles. A full face shield is recommended when handling larger quantities.[2][3] |
| Hand Protection | Leather or powder-free nitrile gloves.[3] |
| Body Protection | A protective suit or lab coat to prevent skin contact.[3] Aluminized clothing may be necessary for tasks involving high heat or molten metal.[4][5] |
| Respiratory Protection | An approved NIOSH dust mask should be used if exposure levels are exceeded.[6] For higher concentrations, a supplied-air respirator (SAR) or air-purifying respirator (APR) may be required.[3] |
For Handling Solid Aluminum and its Compounds (e.g., Aluminum Oxide, Aluminum Sulfate):
While solid aluminum is generally not hazardous, cutting, grinding, or melting can produce dust or fumes with associated risks.[7]
| PPE Category | Specification |
| Eye Protection | NIOSH-approved goggles are recommended to protect against dust particles.[6] |
| Hand Protection | Gloves are recommended if there is a risk of mechanical skin irritation.[6] |
| Body Protection | Clean clothing that covers the skin is sufficient for most applications.[6] |
| Respiratory Protection | If dust is generated, an approved NIOSH dust mask should be worn to prevent inhalation.[6] |
Operational Plans: Handling Procedures
Safe handling practices are crucial to prevent accidents and exposure.
General Handling Procedures for All Forms of Aluminum:
-
Read and understand the Safety Data Sheet (SDS) for the specific aluminum compound before use.[3]
-
Handle aluminum in a well-ventilated area.[1]
-
Avoid creating dust clouds when handling aluminum powder.[1]
-
Use non-sparking tools when working with aluminum powder to prevent ignition.[1]
-
Ensure proper grounding of equipment to prevent static electricity buildup.[1]
-
Avoid contact with water, acids, and bases when handling aluminum powder, as it can produce flammable hydrogen gas.[1]
-
Do not eat, drink, or smoke in areas where aluminum is handled.[8]
-
Wash hands thoroughly with soap and water after handling.[8]
Handling Molten Aluminum (for specialized applications):
-
Wear aluminized clothing, which can reflect more than 90% of radiant heat.[5]
-
A complete set of primary PPE should include an aluminized overall, gloves, hood with an ultraviolet and infrared protective faceshield, and foot protection.[5]
-
Ensure the work area is free of moisture to prevent steam explosions.[2]
Disposal Plan
Proper disposal of aluminum waste is essential to comply with regulations and ensure environmental safety.
Disposal of Aluminum Powder:
-
Waste Characterization: Determine if the aluminum powder waste is considered hazardous. This depends on factors like particle size and contaminants. Aluminum powder can be classified as a flammable solid (Division 4.1) or dangerous when wet (Division 4.3).[9]
-
Containerization: Collect waste aluminum powder in sealed, labeled containers.
-
Disposal Route: Contact your institution's environmental health and safety (EHS) office for guidance on proper disposal. It may be managed as hazardous waste.
Disposal of Solid Aluminum and Non-Hazardous Compounds:
-
Recycling: Clean aluminum scrap and foil can often be recycled. Check with your local recycling program for specific guidelines.[10]
-
Landfill: If recycling is not an option, non-hazardous aluminum waste may be disposed of in a landfill. However, always confirm with local and state regulations.[9][11]
Spill Cleanup:
-
Dry Spills (Powder):
-
Liquid Spills (Solutions):
Experimental Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling aluminum and its compounds in a laboratory setting.
Caption: Workflow for Safe Handling of Aluminum and its Compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. elemetgroup.com [elemetgroup.com]
- 4. nelsworksafety.com [nelsworksafety.com]
- 5. ALUMINIZED PPE FOR STEEL WORKERS : Why and when to wear ? - Otego [otegotextile.com]
- 6. comcoinc.com [comcoinc.com]
- 7. nano.pitt.edu [nano.pitt.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. finishing.com [finishing.com]
- 10. Are All Aluminum Products Recyclable, And How Should They Be Disposed Of? - Keystone Supply, Inc. [keystonesupply.com]
- 11. Aluminum Dust Disposal [rts.i-car.com]
- 12. Aluminum Sulfate Safe Storage and Handling - Affinity Chemical [affinitychemical.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
